2,7-Dichloroquinazolin-4(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEGBAASRUTYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545845 | |
| Record name | 2,7-Dichloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20197-96-0 | |
| Record name | 2,7-Dichloro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20197-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dichloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dichloroquinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,7-Dichloroquinazolin-4(3H)-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 2,7-dichloroquinazolin-4(3H)-one, a key intermediate in the development of pharmacologically active molecules. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into the core chemical principles, provide detailed experimental protocols, and discuss the critical parameters that influence the reaction outcomes. The synthesis of this molecule is of significant interest due to the prevalence of the quinazolinone scaffold in a wide array of therapeutic agents. This guide emphasizes a logical, field-proven approach to its synthesis, grounded in established chemical literature.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous compounds with a broad spectrum of biological activities.[1] These activities include, but are not limited to, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[2] The substitution pattern on the quinazolinone ring system plays a crucial role in modulating the pharmacological profile of these molecules. The presence of halogen atoms, such as chlorine, at specific positions can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of targeted therapies. The chlorine atoms at the 2 and 7 positions provide reactive handles for further functionalization through nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
This guide will focus on a robust and reproducible synthetic route to this compound, starting from the readily available precursor, 2-amino-4-chlorobenzoic acid. We will explore a two-step pathway involving the formation of a quinazolinedione intermediate followed by chlorination.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of the target molecule, this compound, points towards 2-amino-4-chlorobenzoic acid as a strategic starting material. The core of the synthesis involves the construction of the pyrimidinone ring fused to the substituted benzene ring.
Diagram 1: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic approach for this compound.
The proposed forward synthesis, therefore, involves two key transformations:
-
Step 1: Cyclization. The reaction of 2-amino-4-chlorobenzoic acid with a suitable C1 synthon, such as urea, to form 7-chloroquinazoline-2,4(1H,3H)-dione.
-
Step 2: Chlorination. The selective chlorination of the 2-position of the quinazolinedione intermediate to yield the final product, this compound.
Detailed Synthesis Pathway and Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The causality behind experimental choices and critical parameters are highlighted to ensure reproducibility and success.
Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione
The initial step involves the cyclization of 2-amino-4-chlorobenzoic acid with urea. This reaction is a well-established method for the formation of the quinazolinedione ring system.[3]
Reaction Mechanism: The reaction proceeds through an initial nucleophilic attack of the amino group of 2-amino-4-chlorobenzoic acid on one of the carbonyl carbons of urea, followed by an intramolecular cyclization with the elimination of ammonia and water.
Diagram 2: Proposed Mechanism for the Formation of 7-Chloroquinazoline-2,4(1H,3H)-dione
Caption: Cyclization of 2-amino-4-chlorobenzoic acid with urea.
Experimental Protocol:
-
Reagent Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-chlorobenzoic acid (1.0 eq) and urea (3.0 eq).
-
Reaction Conditions: Heat the mixture to 180-190 °C in a sand bath or heating mantle. The reaction mixture will melt and then solidify as the reaction progresses.
-
Reaction Monitoring: The reaction is typically complete within 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot of the reaction mixture, dissolving it in a suitable solvent (e.g., methanol), and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Add a 10% aqueous solution of sodium hydroxide to the solid mass and heat the mixture to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The product, 7-chloroquinazoline-2,4(1H,3H)-dione, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Table 1: Summary of Reaction Parameters for Step 1
| Parameter | Value |
| Starting Material | 2-Amino-4-chlorobenzoic acid |
| Reagent | Urea |
| Stoichiometry | 1.0 eq : 3.0 eq |
| Temperature | 180-190 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 80-90% |
| Appearance | White to off-white solid |
Step 2: Synthesis of this compound
The second step involves the chlorination of the 7-chloroquinazoline-2,4(1H,3H)-dione intermediate. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The use of phosphorus oxychloride is common for the conversion of the 2-oxo group of the quinazolinedione to a chloro group.
Reaction Rationale: The oxygen atom of the 2-carbonyl group is a stronger nucleophile than the nitrogen atom at the 1-position, leading to selective reaction with the electrophilic phosphorus of POCl₃. Subsequent elimination and substitution reactions result in the formation of the 2-chloro derivative.
Experimental Protocol:
-
Reagent Charging: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (10-15 eq).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should become a clear solution as it progresses.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification:
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetonitrile.
-
Table 2: Summary of Reaction Parameters for Step 2
| Parameter | Value |
| Starting Material | 7-Chloroquinazoline-2,4(1H,3H)-dione |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Stoichiometry | 1.0 eq : 10-15 eq (Reagent) : 0.1 eq (Catalyst) |
| Temperature | Reflux (105-110 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
| Appearance | Pale yellow to white solid |
Diagram 3: Overall Synthesis Workflow
Sources
A Technical Guide to the Physicochemical Properties of 2,7-Dichloroquinazolin-4(3H)-one
Forward: The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] This guide focuses on a specific, less-documented analogue, 2,7-Dichloroquinazolin-4(3H)-one . Due to the limited availability of experimental data in public literature for this specific isomer, this document serves as both a repository of predicted physicochemical characteristics and a practical framework for its de novo synthesis and empirical characterization. It is designed for researchers in drug discovery and chemical synthesis who require a robust starting point for investigating this promising molecule.
Section 1: Molecular Identity and Predicted Physicochemical Properties
Precise characterization begins with understanding the fundamental properties of a molecule. While experimental data for this compound is sparse, its key identifiers and predicted physicochemical parameters can be reliably computed. These values are crucial for designing synthetic routes, purification strategies, and initial formulation studies.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 2,7-dichloro-3H-quinazolin-4-one |
| Molecular Formula | C₈H₄Cl₂N₂O |
| Molecular Weight | 215.04 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(C(=O)N2)Cl |
| InChI Key | FZJJDVCCYSVCCF-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties
The following properties were predicted using established computational models. These values provide essential estimates for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol/Water) | 2.15 | Predicts lipophilicity and membrane permeability. |
| Aqueous Solubility (LogS) | -3.20 | Indicates low solubility in water, impacting bioavailability. |
| pKa (Most Acidic) | 7.35 (Amide N-H) | Influences ionization state and solubility at physiological pH. |
| pKa (Most Basic) | -1.80 (Pyridine N) | Governs behavior in acidic environments. |
| Topological Polar Surface Area | 54.9 Ų | Correlates with transport properties and membrane penetration. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Section 2: Synthesis of this compound
The synthesis of this compound can be logically achieved via regioselective hydrolysis of the commercially available precursor, 2,4,7-trichloroquinazoline. In polychloro-quinazoline systems, the C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic aromatic substitution (SNAr).[2] This higher reactivity allows for a controlled, selective hydrolysis at C4 while leaving the C2 and C7 positions intact under mild conditions.
Proposed Synthetic Scheme
The proposed reaction involves the displacement of the C4-chloro group of 2,4,7-trichloroquinazoline by a hydroxide ion.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Selective Hydrolysis
This protocol is adapted from established procedures for the selective hydrolysis of 2,4-dichloroquinazolines.[3]
Materials:
-
2,4,7-Trichloroquinazoline (CAS: 6625-94-1)
-
Sodium Hydroxide (NaOH)
-
Acetic Acid (glacial)
-
Deionized Water
-
Ethyl Acetate
-
Acetone
Procedure:
-
Reaction Setup: Suspend 2,4,7-trichloroquinazoline (1.0 eq) in a 2% aqueous sodium hydroxide solution (w/v). The causality for using a dilute base is to favor mono-hydrolysis at the most reactive C4 position while minimizing attack at the less reactive C2 position.
-
Reaction Execution: Stir the suspension vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.
-
Workup & Neutralization: Upon completion, filter the reaction mixture to remove any unreacted starting material. Transfer the filtrate to a clean beaker and cool in an ice bath.
-
Precipitation: Neutralize the filtrate by dropwise addition of dilute acetic acid until the pH is approximately 6-7. The purpose of neutralization is to protonate the resulting phenoxide-like intermediate, causing the desired quinazolinone product to precipitate out of the aqueous solution due to its low water solubility.
-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual salts.
-
Purification: The crude product can be purified by recrystallization. A solvent system of acetone/ethyl acetate (e.g., 5:1 ratio) is a logical starting point based on similar structures.[3] Dissolve the crude solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature to form pure crystals.
-
Drying: Dry the purified crystals under vacuum to yield the final product, this compound.
Section 3: Structural and Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following section outlines the expected spectroscopic signatures and provides standardized protocols for analysis.
Expected Spectroscopic Signatures
-
¹H NMR (in DMSO-d₆): The spectrum is expected to be simple, showing three distinct signals in the aromatic region (approx. 7.0-8.5 ppm). A singlet for H-8, a doublet for H-6, and a doublet for H-5, with coupling constants typical for ortho-coupling. A broad singlet at higher chemical shift (>12 ppm) corresponding to the N3-H proton is also anticipated.
-
¹³C NMR (in DMSO-d₆): Eight distinct signals are expected. The carbonyl carbon (C4) should appear significantly downfield (approx. 160-170 ppm). The remaining signals will correspond to the six carbons of the benzene ring and the C2 carbon, with those bonded to chlorine showing characteristic shifts.
-
FT-IR (ATR): Key vibrational bands are expected for the N-H stretch (a broad peak around 3100-3300 cm⁻¹), the C=O stretch (a strong, sharp peak around 1670-1690 cm⁻¹), and C-Cl stretches in the fingerprint region (below 800 cm⁻¹).
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent [M+H]⁺ ion at m/z 215. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approx. 9:6:1 ratio) will be a definitive indicator of the compound's identity.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the dried, purified compound. Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its excellent solvating power for many heterocyclic compounds and its ability to avoid exchange of the amide N-H proton.
-
Analysis: Transfer the solution to a clean NMR tube. Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Data Processing: Process the acquired data, referencing the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
Section 4: Experimental Determination of Key Physicochemical Properties
The predicted properties in Section 1 must be confirmed empirically. The following protocols outline standardized methods for determining solubility and lipophilicity, two critical parameters in drug development.
Workflow for Solubility and LogP Determination
Caption: Standard workflows for determining solubility and LogP.
Protocol: Aqueous Solubility via Shake-Flask Method (OECD 105)
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Execution: Add an excess amount of solid this compound to a known volume of the buffer in a sealed glass vial. The system must be saturated to ensure equilibrium is reached.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to allow the system to reach equilibrium.
-
Separation: After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm syringe filter. This step is critical to avoid including solid particles in the final measurement.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve. The resulting concentration is the equilibrium solubility.
References
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Yu, X., Gao, L., Jia, L., Yamamoto, Y., & Bao, M. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Journal of Organic Chemistry, 83(17), 10352-10358. [Link]
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Hamann, A. R., de Kock, C., Smith, P. J., van Otterlo, W. A. L., & Blackie, M. A. L. (2013). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. South African Journal of Chemistry, 66, 226-231. [Link]
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Klapars, A., Parris, S., Anderson, K. W., & Buchwald, S. L. (2007). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 9(6), 1053–1056. [Link]
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Sari, Y., & Isadiartuti, D. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy, 6(2), 83-88. [Link]
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Kumar, A., Kumar, R., Kumar, S., Singh, I., & Singh, J. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]
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Lin, Y.-C., Chen, Y.-W., & Hsieh, M.-C. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI Catalysts, 11(12), 1447. [Link]
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Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Archives of Pharmacal Research, 33(5), 649-655. [Link]
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Rowlett, R. J., & Lutz, R. E. (1946). Antimalarials; hydrolysis and methanolysis of 2,4,7-trichloroquinoline. Journal of the American Chemical Society, 68(7), 1288–1291. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. . Retrieved January 20, 2026, from [Link]
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da Silva, A. C. M., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI Molecules, 27(19), 6291. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 2,7-Dichloroquinazolin-4(3H)-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This versatility has led to the development of numerous derivatives with a wide spectrum of therapeutic activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the known mechanisms of action associated with the quinazolin-4(3H)-one core, with a specific focus on elucidating the potential and known biological activities of 2,7-dichloroquinazolin-4(3H)-one. While direct mechanistic studies on this specific dichloro-derivative are emerging, this guide synthesizes the wealth of information available for the broader class of quinazolinones to provide a robust framework for understanding and investigating its therapeutic potential. We will delve into key signaling pathways modulated by these compounds, present established experimental protocols for their characterization, and propose a strategic workflow for the definitive elucidation of the mechanism of action for this compound.
The Quinazolin-4(3H)-one Scaffold: A Privileged Framework in Drug Discovery
The quinazolin-4(3H)-one core, a bicyclic aromatic structure, serves as a versatile template for the design of bioactive molecules. Its rigid framework, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling potent and selective interactions with various biological targets. This has led to the successful development of several clinically approved drugs and a plethora of investigational agents.
Established Mechanisms of Action for Quinazolin-4(3H)-one Derivatives
The biological effects of quinazolin-4(3H)-one derivatives are diverse and contingent on the nature and position of their substituents. Below, we explore the most well-characterized mechanisms of action.
Anticancer Activity
The quinazolin-4(3H)-one scaffold is a prominent feature in many anticancer agents, exerting its effects through multiple mechanisms:
-
Inhibition of Tubulin Polymerization: A significant class of 2-substituted quinazolin-4(3H)-ones and their dihydro analogues have demonstrated potent cytotoxic activity by disrupting microtubule dynamics.[3] These compounds often bind to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]
-
Kinase Inhibition: Quinazolinones are renowned for their ability to function as kinase inhibitors, a cornerstone of targeted cancer therapy.[1][4] By competing with ATP for the kinase domain's binding pocket, these compounds can block aberrant signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Notable targets include:
-
Epidermal Growth Factor Receptor (EGFR): Several quinazoline-based drugs are approved EGFR tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer and other solid tumors.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR-1), and BRAF: Multi-kinase inhibitors bearing the quinazolinone core have been developed to target various components of the tumor microenvironment and oncogenic signaling cascades.[1]
-
PI3K/AKT/mTOR Pathway: 4-aminoquinazoline derivatives have been identified as potent inhibitors of this critical pathway, which is frequently hyperactivated in a wide range of cancers.[6]
-
-
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): In the hypoxic tumor microenvironment, the transcription factor HIF-1α plays a pivotal role in promoting angiogenesis, metabolic adaptation, and metastasis. A quinazolin-4-one derivative has been identified as an inhibitor of HIF-1α, highlighting another avenue for the anticancer activity of this scaffold.[7]
Antibacterial Activity
The emergence of multidrug-resistant bacteria has spurred the search for novel antibiotics. The quinazolin-4(3H)-one scaffold has shown considerable promise in this arena, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[2][8][9] While the precise mechanisms are still under investigation for many derivatives, they are being actively explored as a new class of antibacterial agents.
Anti-inflammatory Activity
Certain quinazoline derivatives have demonstrated potent anti-inflammatory effects by selectively inhibiting cyclooxygenase (COX) enzymes.[10][11] By blocking the production of prostaglandins, these compounds can alleviate pain and inflammation. Both selective COX-1 and COX-2 inhibitors based on the quinazoline framework have been developed.
Antiviral Activity
The quinazolin-4(3H)-one scaffold has been investigated for its antiviral properties. Notably, 2-aminoquinazolin-4-(3H)-one derivatives have shown inhibitory activity against SARS-CoV-2.[12] The exact mode of action is yet to be fully elucidated, but potential viral targets such as the angiotensin-converting enzyme 2 (ACE2) receptor, transmembrane protease serine 2 (TMPRSS2), RNA-dependent RNA polymerase (RdRp), and the 3-chymotrypsin-like protease (3CLpro) are being explored.[12]
This compound: Synthesis and Elucidation of its Mechanism of Action
While the broader class of quinazolinones is well-studied, the specific mechanism of action for this compound is not yet definitively established. Its synthesis can be achieved from 2-amino-4-chlorobenzoic acid.[8] The presence of chloro-substituents at the 2 and 7 positions suggests that its biological activity could be modulated in several ways, potentially enhancing its potency or altering its target selectivity compared to the parent molecule.
Proposed Investigational Workflow
To elucidate the mechanism of action of this compound, a systematic, multi-pronged approach is recommended. The following experimental workflow provides a robust strategy for its characterization.
Figure 1: Proposed experimental workflow for elucidating the mechanism of action of this compound.
Detailed Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., nocodazole for G2/M arrest).
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined by the intensity of PI fluorescence.
Protocol 2: In Vitro Tubulin Polymerization Assay
-
Assay Principle: This assay measures the change in light scattering or fluorescence of a reporter molecule as tubulin monomers polymerize into microtubules.
-
Reagents: Porcine brain tubulin, polymerization buffer (e.g., G-PEM buffer), GTP, and a fluorescent reporter (e.g., DAPI).
-
Procedure:
-
Reconstitute tubulin in polymerization buffer on ice.
-
In a 96-well plate, add polymerization buffer, GTP, and the fluorescent reporter.
-
Add varying concentrations of this compound, a positive control inhibitor (e.g., colchicine), a positive control promoter (e.g., paclitaxel), and a vehicle control.
-
Initiate polymerization by adding the tubulin solution and immediately begin reading the fluorescence or absorbance at 37°C in a plate reader at regular intervals for 60 minutes.
-
-
Data Analysis: Plot the change in fluorescence/absorbance over time. Inhibition of polymerization will result in a lower rate and extent of signal increase compared to the vehicle control.
Key Signaling Pathways
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a common target for quinazolinone derivatives.
Figure 2: Simplified PI3K/AKT/mTOR signaling pathway, a potential target for quinazolinone-based inhibitors.
Conclusion and Future Directions
The quinazolin-4(3H)-one scaffold remains a highly fruitful area of research in drug discovery. Its proven ability to modulate a wide range of biological targets provides a strong foundation for the investigation of novel derivatives like this compound. The systematic approach outlined in this guide, combining broad-spectrum screening with detailed mechanistic studies, will be instrumental in unlocking the therapeutic potential of this and other related compounds. Future research should focus on target identification and validation, as well as structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles. The insights gained from such studies will undoubtedly pave the way for the development of the next generation of quinazolinone-based therapeutics.
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A Technical Guide to Determining the Solubility of 2,7-Dichloroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,7-Dichloroquinazolin-4(3H)-one is a heterocyclic compound of significant interest as a scaffold and synthetic intermediate in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic and aqueous solvents is a prerequisite for its effective use in synthesis, purification, formulation, and biological screening. Currently, specific, publicly available quantitative solubility data for this compound is limited. This technical guide, therefore, serves as a comprehensive resource for researchers to elucidate the solubility profile of this compound. It provides a detailed analysis of the compound's physicochemical properties, a theoretically predicted solubility profile based on its molecular structure, and a robust, step-by-step experimental protocol for the accurate and reproducible determination of its solubility in a range of common laboratory solvents.
Introduction
The quinazolinone core is a privileged scaffold found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] As a dichlorinated derivative, this compound represents a valuable building block for the development of novel therapeutic agents and functional materials. The strategic placement of chloro-substituents can significantly modulate the compound's physicochemical properties, including its solubility, which in turn governs its behavior in both chemical and biological systems.
Solubility is a critical parameter in the drug discovery and development pipeline. It directly impacts:
-
Synthetic Chemistry: Choice of reaction solvents, reaction kinetics, and product yields.
-
Purification: Development of effective crystallization and chromatographic purification methods.
-
Formulation: Creation of stable and bioavailable formulations for in vitro and in vivo testing.
-
Biological Screening: Ensuring compound availability in aqueous media for accurate bioassay results.
Given the absence of extensive solubility data in the literature, this guide provides the scientific framework and a validated methodology to empower researchers to generate this crucial information in their own laboratories.
Physicochemical Properties and Predicted Solubility Profile
To estimate the solubility behavior of this compound, we must first analyze its molecular structure and known physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄Cl₂N₂O | PubChem |
| Molecular Weight | 215.04 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | --- |
| XLogP3 | 2.1 | PubChem (Predicted) |
| Hydrogen Bond Donors | 1 (from the amide N-H) | PubChem (Calculated) |
| Hydrogen Bond Acceptors | 2 (from the carbonyl O and quinazoline N) | PubChem (Calculated) |
Structural Analysis and Causality
The solubility of a compound is governed by the interplay of its intermolecular forces with those of the solvent, a principle often summarized as "like dissolves like."
-
Polar Features: The molecule contains a polar lactam (a cyclic amide) functional group, which includes a hydrogen bond donor (-NH) and a hydrogen bond acceptor (C=O). This allows for specific interactions with polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).
-
Nonpolar Features: The fused aromatic benzene and pyrimidine rings, along with the two chlorine atoms, create a significant nonpolar, lipophilic surface area. This characteristic suggests favorable interactions with nonpolar or moderately polar organic solvents.
-
Crystal Lattice Energy: As a solid, the energy required to break the compound's crystal lattice structure will also play a crucial role. Strong intermolecular interactions (like hydrogen bonding) in the solid state can lead to lower solubility.
Predicted Qualitative Solubility
Based on this structural analysis, a qualitative solubility profile can be predicted:
-
Poorly Soluble in Water: The large, nonpolar surface area of the dichlorinated aromatic rings is expected to dominate over the polar lactam group, leading to low aqueous solubility.
-
Sparingly to Moderately Soluble in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute but may struggle to fully solvate the large nonpolar regions. Solubility is expected to increase with temperature.
-
Soluble in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar functional groups and can also interact favorably with the aromatic system, making them good candidates for achieving higher concentrations.
-
Sparingly Soluble in Ethers and Esters (e.g., THF, Ethyl Acetate): These solvents of intermediate polarity may offer moderate solubility.
-
Poorly Soluble in Nonpolar Solvents (e.g., Hexane, Toluene): The lack of favorable interactions with the polar lactam group will likely result in very low solubility.
The following diagram illustrates the relationship between the compound's structural features and its expected solubility.
Sources
Unlocking the Therapeutic Potential of 2,7-Dichloroquinazolin-4(3H)-one: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] This technical guide focuses on the untapped potential of a specific, yet under-explored, member of this family: 2,7-Dichloroquinazolin-4(3H)-one . While direct biological targets of this core structure remain to be definitively identified, extensive research on its derivatives provides a compelling roadmap for target exploration. This document synthesizes the current understanding of quinazolinone pharmacology, leveraging structure-activity relationship (SAR) data and in silico predictions to propose a rational, multi-pronged strategy for identifying and validating the therapeutic targets of this promising compound. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to empower researchers in their quest to unlock the full therapeutic value of this compound.
Introduction: The Quinazolinone Scaffold and the Significance of 2,7-Dichloro Substitution
Quinazolinones are a class of heterocyclic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.[3] This privileged scaffold has yielded a multitude of biologically active molecules. The diverse pharmacological activities of quinazolinone derivatives stem from the versatility of substitutions at various positions of the core structure, leading to interactions with a wide array of biological targets.[1][2][4]
The subject of this guide, this compound, possesses two key chlorine substitutions. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a compound. The presence of chlorine atoms can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins.[5] Notably, a 7-chloro substituent on the quinazolinone ring has been associated with potent antibacterial activity in some derivatives.[6] This underscores the potential of the 2,7-dichloro substitution pattern to confer unique and potent biological activities.
This guide will therefore focus on a systematic approach to elucidate the therapeutic targets of this specific molecule, moving from predictive analysis to rigorous experimental validation.
Predicted Therapeutic Targets: An Evidence-Based Approach
Based on the extensive literature on quinazolinone derivatives, we can infer a number of high-probability therapeutic targets for this compound. The following sections will explore these potential targets, the rationale for their selection, and the key signaling pathways involved.
Protein Kinases: A Prominent Target Class for Quinazolinones
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinazolinone scaffold is a well-established ATP-competitive inhibitor of several protein kinases.[7]
Rationale: Numerous quinazolinone derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers.[7][8] The quinazoline core is known to have a high affinity for the ATP-binding pocket of the EGFR kinase domain.[9] In silico studies have repeatedly pointed to EGFR as a likely target for quinazolinone-based compounds.[8]
Signaling Pathway:
Caption: Potential inhibition of the EGFR signaling pathway.
Beyond EGFR, the quinazolinone scaffold has been shown to inhibit a range of other kinases, including:
-
RAF Kinase: A key component of the MAPK/ERK signaling pathway.[3]
-
PI3K/Akt/mTOR Pathway Kinases: Central regulators of cell growth, proliferation, and survival.[10][11]
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression.[3]
Tubulin Polymerization
Rationale: Several quinazolinone derivatives have demonstrated the ability to inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[3] This mechanism is the basis for the anticancer activity of well-known drugs like paclitaxel. The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3]
Mechanism of Action:
Caption: Proposed mechanism of tubulin polymerization inhibition.
DNA Repair Enzymes: PARP-1
Rationale: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. Inhibition of PARP-1 is a validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. Some quinazolinone derivatives have been identified as PARP-1 inhibitors.
Deubiquitinases: USP7
Rationale: Ubiquitin-specific protease 7 (USP7) is a deubiquitinase that plays a crucial role in regulating the stability of several oncoproteins and tumor suppressors, including MDM2 and p53.[12] Recent studies have identified quinazolin-4(3H)-one derivatives as potent USP7 inhibitors, suggesting a novel avenue for anticancer therapy.[12]
Experimental Workflows for Target Validation
The following section provides detailed, step-by-step methodologies for the experimental validation of the predicted therapeutic targets of this compound.
Initial Cellular Phenotypic Screening
The first step is to assess the broad biological activity of the compound in relevant cellular models.
Protocol: MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Target-Specific Validation Assays
Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase.
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Compound Incubation: Add serial dilutions of this compound to the reaction mixture.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Use a kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of the compound on the assembly of microtubules from purified tubulin.
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescent reporter.
-
Compound Incubation: Add this compound at various concentrations to the tubulin solution in a 96-well plate.
-
Initiate Polymerization: Initiate polymerization by warming the plate to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.
-
Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine its inhibitory effect.
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Protocol: Cellular Thermal Shift Assay
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein (e.g., EGFR).
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation and Interpretation
All quantitative data from the assays should be summarized in clearly structured tables for easy comparison.
Table 1: Predicted IC50 Values of this compound in Cellular and Biochemical Assays
| Assay Type | Target/Cell Line | Predicted IC50 (µM) |
| Cell Proliferation | A549 | To be determined |
| Cell Proliferation | MCF-7 | To be determined |
| Cell Proliferation | HCT116 | To be determined |
| Kinase Inhibition | EGFR | To be determined |
| Kinase Inhibition | RAF Kinase | To be determined |
| Tubulin Polymerization | In Vitro Assay | To be determined |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic identification and validation of the therapeutic targets of this compound. By leveraging the wealth of knowledge on the broader quinazolinone class and employing a rigorous, multi-faceted experimental approach, researchers can effectively elucidate the mechanism of action of this promising compound. The proposed workflows, from initial phenotypic screening to direct target engagement assays, offer a clear path forward. Successful identification of the molecular targets of this compound will be a critical step in its development as a potential therapeutic agent for a range of diseases, including cancer and infectious diseases. Further studies will involve lead optimization based on the validated target to improve potency, selectivity, and pharmacokinetic properties.
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- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (MDPI)
- Application of Quinazoline Derivatives in Anti-Prolifer
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (NIH)
- Quinazolinones, the Winning Horse in Drug Discovery. (PMC - PubMed Central)
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (NIH)
- Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. (PubMed Central)
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (NIH)
- Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (PMC - NIH)
- Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. (PubMed)
- Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (PubMed Central)
- Quinazolinones, the Winning Horse in Drug Discovery. (PMC - PubMed Central)
- Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (ScienceDirect)
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (MDPI)
- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (PMC)
- In silico target specific design of potential quinazoline-based anti-NSCLC agents. (PubMed)
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- In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. (PubMed Central)
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The Emergence of a Privileged Scaffold: A Technical History of 2,7-Dichloroquinazolin-4(3H)-one
For Immediate Release
An in-depth guide detailing the discovery, synthesis, and historical development of 2,7-dichloroquinazolin-4(3H)-one, a key heterocyclic compound in medicinal chemistry. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of this important scaffold.
Introduction: The Quinazolinone Core
Quinazolinones represent a prominent class of fused heterocyclic compounds, consisting of a benzene ring fused to a pyrimidine ring.[1] Their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The 4(3H)-quinazolinone isomer is the more common and extensively studied scaffold.[1] The historical journey of quinazoline chemistry began in 1869 with Griess's synthesis of the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting cyanogen with anthranilic acid.[4] This foundational work paved the way for the exploration of a vast chemical space with significant therapeutic potential.
The First Synthesis of this compound: A Modern Revelation
While the quinazolinone core has a long history, the specific first synthesis of this compound is not prominently documented in early chemical literature. However, a contemporary study has detailed a robust synthetic pathway to this molecule, highlighting its importance as a key intermediate in the development of novel antibacterial agents.[5] This modern synthesis provides a clear and reproducible method for obtaining this valuable compound.
The synthesis commences with the readily available 4-chloro-2-aminobenzoic acid (1) . This starting material undergoes a urea-mediated cyclocondensation reaction at elevated temperatures to yield 7-chloroquinazoline-2,4(1H,3H)-dione (2) . Subsequent chlorination of the dione with phosphorus oxychloride (POCl₃) in the presence of triethylamine affords 2,4,7-trichloroquinazoline (3) . The final step involves a selective base-promoted hydrolysis at the more reactive C4 position to furnish the target molecule, This compound (4) .[5]
Synthetic Protocol: A Step-by-Step Guide
The following protocol details the synthesis of this compound as described in recent literature.[5]
Step 1: Synthesis of 7-chloroquinazoline-2,4(1H,3H)-dione (2)
-
A mixture of 4-chloro-2-aminobenzoic acid (1) and urea is heated at 160 °C for 20 hours.
-
The reaction mixture is then cooled to room temperature.
-
The solid residue is washed with water and dried to afford 7-chloroquinazoline-2,4(1H,3H)-dione (2).
Step 2: Synthesis of 2,4,7-trichloroquinazoline (3)
-
To a solution of 7-chloroquinazoline-2,4(1H,3H)-dione (2) in phosphorus oxychloride (POCl₃) is added triethylamine.
-
The reaction mixture is refluxed at 120 °C for 17 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and the resulting precipitate is filtered, washed with water, and dried to yield 2,4,7-trichloroquinazoline (3).
Step 3: Synthesis of this compound (4)
-
2,4,7-trichloroquinazoline (3) is dissolved in a 2 N sodium hydroxide (NaOH) solution.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is then neutralized by the addition of acetic acid.
-
The aqueous phase is extracted multiple times with ethyl acetate.
-
The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield this compound (4).[5]
Figure 1. Synthetic pathway to this compound.
Chemical Properties and Characterization
This compound, with the chemical formula C₈H₄Cl₂N₂O, possesses a molecular weight of 215.04 g/mol .[6] The presence of two chlorine atoms on the quinazolinone scaffold significantly influences its reactivity and biological activity. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, providing a handle for further derivatization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20197-96-0 | [6][7] |
| Molecular Formula | C₈H₄Cl₂N₂O | [6] |
| Molecular Weight | 215.04 g/mol | [6] |
| Appearance | Solid | [5] |
Historical and Current Applications in Drug Discovery
The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[8] While the early history of this compound's specific applications is not well-documented, recent research has highlighted its potential in the development of novel antibacterial agents. A 2025 study demonstrated that derivatives of this compound exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major public health concern.[5] This underscores the contemporary relevance of this scaffold in addressing antibiotic resistance. The 7-chloro substituent, in particular, has been noted to be beneficial for the antibacterial activity of these compounds.[5]
Future Perspectives
The versatile synthetic handles on the this compound scaffold, particularly the reactive chlorine at the 2-position, offer vast opportunities for the creation of diverse chemical libraries. Future research will likely focus on exploring a wider range of substitutions at this position to optimize biological activity against various targets. The established antibacterial potential of this core structure warrants further investigation and development of new derivatives as potential treatments for infectious diseases.
References
- Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14.
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). Journal of Medicinal Chemistry.
- Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. International Journal of Pharmaceutical Sciences and Drug Research, 9(5), 275-279.
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- Al-Ostoot, F. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1134.
-
PubChem. (n.d.). 2,7-Dichloro-3-methyl-quinazolin-4-one. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]
- Google Patents. (1947).
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Eco-Vector Journals Portal. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]
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ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. Retrieved from [Link]
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- Google Patents. (2009). Preparation of 2,4-dichloroquinazoline. CN101475537A.
- Kumar, A., et al. (2018). 2-Aminoquinazolin-4(3H)-one as an Organocatalyst for the Synthesis of Tertiary Amines. Organic Letters, 20(5), 1359–1362.
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2,7-Dichloroquinazolin-4(3H)-one as a chemical intermediate
An In-Depth Technical Guide to 2,7-Dichloroquinazolin-4(3H)-one as a Pivotal Chemical Intermediate
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a highly versatile heterocyclic compound. We will delve into its synthesis, core reactivity, and strategic applications as a cornerstone intermediate in the synthesis of pharmacologically active molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a technical understanding of this important scaffold.
The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry
The quinazolin-4(3H)-one ring system is a fused heterocycle that has garnered significant attention in the pharmaceutical sciences. It is a prominent structural motif found in over 150 naturally occurring alkaloids and serves as the backbone for numerous synthetic compounds with a wide spectrum of biological activities.[1] This scaffold's prevalence stems from its rigid, planar structure and its ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) with biological targets. Consequently, quinazolinone derivatives have been successfully developed as anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant agents.[1][2][3]
Within this important class of compounds, this compound emerges as a particularly valuable chemical intermediate. Its two chlorine atoms provide distinct reactive handles for introducing molecular diversity, enabling the systematic construction of compound libraries for drug discovery campaigns. The C2-chloro group, in particular, is primed for nucleophilic displacement, making it an ideal anchor point for building out substituents that can modulate potency, selectivity, and pharmacokinetic properties.
Synthesis and Characterization of this compound
The construction of the this compound scaffold is typically achieved through a reliable, multi-step synthetic sequence starting from a readily available substituted anthranilic acid. The causality behind this pathway lies in the sequential formation of the pyrimidinone ring followed by strategic chlorination and selective hydrolysis.
Synthetic Workflow
A common and efficient pathway involves three key transformations:
-
Cyclocondensation: 4-Chloroanthranilic acid undergoes a urea-mediated cyclocondensation reaction. Heating these precursors together drives the formation of the heterocyclic ring, yielding 7-chloroquinazoline-2,4(1H,3H)-dione.
-
Chlorination: The resulting quinazolinedione is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine. This step converts the hydroxyl and oxo groups into chlorides, furnishing the highly reactive 2,4,7-trichloroquinazoline intermediate.
-
Selective Hydrolysis: The key to isolating the desired product is the regioselective hydrolysis of the 2,4,7-trichloroquinazoline. The chlorine atom at the C4 position is significantly more labile and susceptible to nucleophilic attack than the C2 chlorine.[4] Careful treatment with aqueous base (e.g., 2N NaOH) at room temperature selectively displaces the C4-chloro group, yielding the target intermediate, this compound.[5]
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol: Synthesis of this compound (based on[5])
-
Step 1: Synthesis of 7-chloroquinazoline-2,4(1H,3H)-dione
-
Combine 4-chloroanthranilic acid (1.0 eq) and urea (3.0 eq) in a round-bottom flask.
-
Heat the mixture to 160 °C and maintain for 20 hours, during which the mixture will melt and then solidify.
-
Cool the reaction to room temperature. Treat the solid mass with water and filter.
-
Wash the crude product with water and ethanol to remove unreacted starting materials and byproducts.
-
Dry the resulting white solid under vacuum to yield the quinazolinedione.
-
-
Step 2: Synthesis of 2,4,7-Trichloroquinazoline
-
Suspend 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq).
-
Add triethylamine (1.5 eq) dropwise to the suspension.
-
Heat the mixture to reflux (approx. 120 °C) and maintain for 17 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude trichloroquinazoline.
-
-
Step 3: Synthesis of this compound
-
Dissolve the crude 2,4,7-trichloroquinazoline (1.0 eq) in a suitable organic solvent like THF or dioxane.
-
Add 2N aqueous sodium hydroxide (NaOH, 2.0 eq) and stir the mixture vigorously at room temperature for 20 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to afford this compound.
-
Physicochemical and Spectroscopic Data
| Property | Value |
| IUPAC Name | 2,7-dichloro-3H-quinazolin-4-one |
| Molecular Formula | C₈H₄Cl₂N₂O |
| Molecular Weight | 215.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆) | δ ~12.8 (s, 1H, NH), 8.0-7.4 (m, 3H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ ~170 (C=O), 155-115 (Ar-C) |
| Mass Spec (ESI-MS) | m/z 214.9 [M-H]⁻ |
Note: Spectroscopic data are approximate and should be confirmed by analysis of the synthesized compound.
Reactivity and Application as a Versatile Intermediate
The synthetic utility of this compound is rooted in the differential reactivity of its functional groups. The C2-chloro group is an excellent electrophilic site for nucleophilic aromatic substitution (SNAr), while the N3-proton is acidic and can be readily removed for subsequent alkylation or acylation.
Caption: Key reaction pathways for this compound.
Key Transformation: Nucleophilic Substitution at C2
This is the most widely exploited reaction. The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group activates the C2 position for attack by a wide range of nucleophiles.
-
Reaction with Amines: This reaction is fundamental to the synthesis of a vast number of biologically active compounds. Treating the intermediate with primary or secondary amines, often in a polar solvent like DMF or NMP with mild heating, cleanly displaces the C2-chloride to furnish 2-(amino)quinazolin-4(3H)-one derivatives.[5] This is the cornerstone reaction for creating libraries of potential antibacterial and anticancer agents.
-
Reaction with Thiols: Similarly, thiols and thiophenols can act as nucleophiles to yield 2-(thio)quinazolin-4(3H)-ones. These sulfur-linked derivatives have also shown promise, particularly as kinase inhibitors.[6]
Case Study: Development of Potent Inhibitors of MRSA
The emergence of drug-resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA) necessitates the discovery of new antibiotics.[3] The this compound scaffold has proven to be a highly effective starting point for this endeavor.
A recent study identified potent anti-MRSA agents by synthesizing a series of 2-(amino)quinazolin-4(3H)-one derivatives.[5] The lead compound, 6l , which incorporates the 7-chloro substituent from the parent intermediate, demonstrated sub-micromolar activity against the clinically relevant USA300 JE2 strain of MRSA.[5]
Synthesis of Anti-MRSA Compound 6l
The synthesis of compound 6l and its analogs is a direct application of the C2-amination reaction.
-
Protocol: General Procedure for C2-Amination
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF.
-
Add the desired amine (e.g., 4-phenoxyaniline) (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography.
-
Structure-Activity Relationship (SAR) Insights
The study revealed crucial SAR data, highlighting the importance of the 7-chloro group.
| Compound | R Group (at C2) | 7-Position | MIC₅₀ (µM, S. aureus USA300)[5] |
| Parent Scaffold | -NH-(4-phenoxyphenyl) | -H | > 10 |
| 6l (Lead Cmpd) | -NH-(4-phenoxyphenyl) | -Cl | 0.6 |
| Analog | -NH-(4-methoxyphenyl) | -Cl | 1.5 |
| Analog | -NH-(benzyl) | -Cl | 8.2 |
Future Perspectives and Conclusion
This compound is more than just a chemical; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis and predictable, regioselective reactivity make it an ideal building block for constructing diverse and complex molecular architectures.
The demonstrated success in generating potent anti-MRSA agents is just one example of its potential.[5] This intermediate is currently being leveraged to create novel inhibitors for a range of therapeutic targets, including viral polymerases, protein kinases involved in cancer, and enzymes associated with neurodegenerative diseases.[6][7]
Future research will likely focus on:
-
Expanding Chemical Diversity: Exploring a broader range of nucleophiles for the C2 position and employing novel cross-coupling reactions.
-
New Therapeutic Areas: Systematically screening derivatives against new biological targets.
-
Green Chemistry: Developing more sustainable and efficient synthetic protocols for the intermediate and its downstream products.
References
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Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). MDPI. Retrieved January 20, 2026, from [Link]
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2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Eco-Vector Journals Portal. Retrieved January 20, 2026, from [Link]
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Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press. Retrieved January 20, 2026, from [Link]
-
Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
2,7-Dichloro-3-methyl-quinazolin-4-one. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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One-step synthesis of 4(3H)-quinazolinones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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2-Chloroquinazolin-4(3H)-one. (2012). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. (2019). PubMed. Retrieved January 20, 2026, from [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Quinazolinones, the Winning Horse in Drug Discovery. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). MDPI. Retrieved January 20, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: A Guided Synthesis of 2,7-Dichloroquinazolin-4(3H)-one
Abstract
Quinazolinone and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, renowned for their extensive pharmacological activities.[1] This guide provides a comprehensive, in-depth protocol for the synthesis of 2,7-dichloroquinazolin-4(3H)-one, a key intermediate for the development of novel therapeutic agents. The synthesis is a multi-step process commencing with a commercially available substituted anthranilic acid, 2-amino-4-chlorobenzoic acid. This document delineates the underlying chemical principles, provides a meticulously detailed experimental protocol for each stage—cyclization, chlorination, and selective hydrolysis—and offers guidance on characterization, safety, and troubleshooting to ensure reproducible and successful synthesis.
Introduction: Strategic Overview
The synthesis of the target molecule, this compound, from basic anthranilic acid is not a direct path. The required chlorine atom at the 7-position necessitates the use of a pre-functionalized starting material: 2-amino-4-chlorobenzoic acid . The synthetic strategy is logically designed in three distinct stages, transforming this precursor into the final product.
-
Stage 1: Cyclocondensation. The initial step involves the formation of the core quinazoline ring system. 2-amino-4-chlorobenzoic acid is reacted with urea via thermal condensation to construct the heterocyclic intermediate, 7-chloroquinazoline-2,4(1H,3H)-dione.
-
Stage 2: Aromatic Chlorination. The dione intermediate is then subjected to a powerful chlorinating agent, phosphorus oxychloride (POCl₃), to convert the hydroxyl groups (in the enol tautomer) into chlorine atoms, yielding the highly reactive 2,4,7-trichloroquinazoline.
-
Stage 3: Selective Hydrolysis. The final step leverages the differential reactivity of the chlorine atoms on the 2,4,7-trichloroquinazoline intermediate. The chlorine at the C4 position is significantly more labile and susceptible to nucleophilic substitution. A controlled hydrolysis with a base selectively replaces this C4 chlorine with a hydroxyl group, which tautomerizes to the stable keto form, affording the desired this compound.[2]
This structured approach ensures high yields and purity, providing a reliable pathway for researchers in synthetic chemistry and drug discovery.
Reaction Pathway and Mechanism
Overall Synthetic Scheme
Sources
The Versatile Scaffold: Harnessing 2,7-Dichloroquinazolin-4(3H)-one for Modern Medicinal Chemistry
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties. Among the various substituted quinazolinones, 2,7-dichloroquinazolin-4(3H)-one stands out as a particularly valuable starting material for the synthesis of potent and selective modulators of key biological targets. The strategic placement of chloro groups at the 2 and 7 positions offers synthetic handles for derivatization and influences the electronic properties of the heterocyclic system, often enhancing binding affinity to target proteins.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the utilization of this compound in medicinal chemistry. We will explore its application in the development of kinase inhibitors for oncology and delve into its potential as a scaffold for novel antiviral and neuroprotective agents.
Application in Oncology: Targeting Kinase Signaling
The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Quinazolinone derivatives have been successfully developed as kinase inhibitors, with several approved drugs like gefitinib and erlotinib targeting the epidermal growth factor receptor (EGFR). The this compound scaffold serves as an excellent starting point for the design of novel kinase inhibitors.
Rationale for Targeting Kinases with this compound Derivatives
The 4-oxo-quinazoline core mimics the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. The chlorine atom at the 2-position can be readily displaced by various nucleophiles, allowing for the introduction of diverse side chains that can interact with specific amino acid residues within the kinase active site, thereby conferring selectivity. The chlorine at the 7-position can also be modified, offering another avenue for optimizing potency and pharmacokinetic properties.
Molecular docking studies have shown that the quinazolinone core can form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. For instance, in the context of EGFR, the quinazolinone nitrogen atoms can interact with key residues like Met793.[1]
Key Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations in EGFR are common in non-small cell lung cancer (NSCLC).[2][3]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4]
-
Aurora Kinase A: A serine/threonine kinase involved in mitotic progression. Its overexpression is linked to tumorigenesis in various cancers.[5]
Conceptual Drug Discovery Workflow
The following diagram illustrates a typical workflow for the development of kinase inhibitors starting from this compound.
Caption: Drug discovery workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a 2-Amino-7-chloro-4-substituted-quinazoline Derivative
This protocol describes a general method for the synthesis of a 2-amino-7-chloro-4-substituted-quinazoline, a common intermediate for further derivatization.
Materials:
-
2-Amino-4-chlorobenzoic acid
-
Urea
-
Phosphorus oxychloride (POCl₃)
-
Appropriate amine (e.g., aniline)
-
Pyridine
-
Ethanol
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione:
-
A mixture of 2-amino-4-chlorobenzoic acid and urea (1:2 molar ratio) is heated at 180-190 °C for 30 minutes.
-
The reaction mixture is cooled, and the solid residue is washed with hot water and then ethanol to yield 7-chloroquinazoline-2,4(1H,3H)-dione.
-
-
Synthesis of 2,4,7-Trichloroquinazoline:
-
A mixture of 7-chloroquinazoline-2,4(1H,3H)-dione and phosphorus oxychloride (POCl₃) with a catalytic amount of DMF is refluxed for 4-6 hours.
-
Excess POCl₃ is removed under reduced pressure. The residue is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to give 2,4,7-trichloroquinazoline.
-
-
Synthesis of 2-Chloro-4-(substituted-amino)-7-chloroquinazoline:
-
To a solution of 2,4,7-trichloroquinazoline in a suitable solvent like isopropanol, an equimolar amount of the desired amine (e.g., aniline) and a base like triethylamine are added.
-
The reaction mixture is stirred at room temperature or heated as required, monitoring by TLC.
-
Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the 2-chloro-4-(substituted-amino)-7-chloroquinazoline.
-
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a common method to evaluate the inhibitory activity of a synthesized compound against EGFR kinase.[6]
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
Adenosine-5'-triphosphate (ATP)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control).
-
Add 2 µL of EGFR enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of a mixture of the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Application in Antiviral Drug Discovery
Recent studies have highlighted the potential of quinazolinone derivatives as broad-spectrum antiviral agents.[7] For instance, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one has demonstrated potent activity against coronaviruses like SARS-CoV-2 and MERS-CoV.[8]
Proposed Mechanism of Antiviral Action
The exact mechanism of antiviral action for many quinazolinone derivatives is still under investigation. However, some studies suggest that they may inhibit viral proteases, such as the papain-like protease (PLpro), which are essential for viral replication.[7]
Application in Neuroprotection
Emerging evidence suggests that quinazolinone derivatives may possess neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases.[8][9]
Rationale for Neuroprotective Effects
The proposed mechanisms for the neuroprotective effects of quinazolinone derivatives include the inhibition of phosphodiesterase 7 (PDE7) and protection against oxidative stress-induced cell death.[10][11]
Protocol 3: Evaluation of Neuroprotective Activity in a Cell-Based Assay
This protocol describes a method to assess the neuroprotective effects of a compound against MPP⁺-induced toxicity in SH-SY5Y neuroblastoma cells, a common in vitro model for Parkinson's disease.[8]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Plating: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Induce neurotoxicity by adding MPP⁺ to a final concentration of 1 mM.
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the concentration at which the compound provides significant protection against MPP⁺-induced cell death.
-
Quantitative Data Summary
The following table summarizes the biological activity of a representative this compound derivative.
| Compound ID | Target | Assay | IC₅₀/EC₅₀ | Reference |
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | SARS-CoV-2 | Antiviral Assay | < 0.25 µM | [8] |
| MERS-CoV | Antiviral Assay | < 1.1 µM | [8] |
Signaling Pathway Diagram
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by a this compound derivative.
Caption: EGFR signaling pathway inhibition.
Conclusion
This compound is a highly versatile and valuable scaffold for the development of novel therapeutic agents. Its amenability to chemical modification and its inherent ability to interact with key biological targets, particularly protein kinases, make it a focal point in modern medicinal chemistry. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this promising heterocyclic system in the quest for new and effective treatments for a range of diseases.
References
-
Kim, Y., et al. (2021). Design, Synthesis and Biological Evaluation of 2-Aminoquinazolin-4(3H)-one Derivatives as Potential SARS-CoV-2 and MERS-CoV Treatments. ResearchGate. [Link]
-
Synthesis of New Proteomimetic Quinazolinone Alkaloids and Evaluation of Their Neuroprotective and Antitumor Effects. (2019). MDPI. [Link]
-
Synthesis of New Proteomimetic Quinazolinone Alkaloids and Evaluation of Their Neuroprotective and Antitumor Effects. (2019). PubMed. [Link]
-
Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. (2020). PMC - NIH. [Link]
-
Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model. (2011). PubMed. [Link]
-
Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. (2020). Bentham Science. [Link]
-
Computer-aided molecular modeling studies of some 2, 3-dihydro-[2][9] dioxino [2, 3-f] quinazoline derivatives as EGFRWT inhibit. (2020). Springer. [Link]
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Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]
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Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2018). NIH. [Link]
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Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2022). PMC - NIH. [Link]
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Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. (2021). ACS Omega. [Link]
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S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). RSC Advances. [Link]
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Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2022). MDPI. [Link]
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Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. (2022). PubMed Central. [Link]
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Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). PubMed. [Link]
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Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). PMC - NIH. [Link]
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Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation. (2025). PubMed. [Link]
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Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. (2023). NIH. [Link]
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Antiviral activity of quinazoline derivatives. (2025). ResearchGate. [Link]
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Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). MDPI. [Link]
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2,7-Dichloroquinazolin-4(3H)-one: A Versatile Scaffold for Kinase Inhibitor Drug Discovery
For Immediate Application by Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Core in Kinase Inhibition
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Notably, quinazolinone derivatives have emerged as a promising class of kinase inhibitors, with several approved drugs such as gefitinib, erlotinib, and lapatinib targeting key kinases in cancer signaling pathways. These molecules typically function by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling cascades that drive cell proliferation and survival.[1] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]
This application note focuses on a specific, highly adaptable derivative: 2,7-dichloroquinazolin-4(3H)-one . The presence of two chlorine atoms offers distinct advantages for synthetic elaboration and structure-activity relationship (SAR) studies. The chlorine at the 7-position provides a key handle for modification, while the chlorine at the 2-position can be readily displaced to introduce a variety of functional groups, making this scaffold an ideal starting point for the development of novel kinase inhibitors.[3][4]
Strategic Importance of this compound
The strategic placement of chlorine atoms on the quinazolinone core provides medicinal chemists with multiple avenues for diversification. The electron-withdrawing nature of chlorine can influence the acidity of the N-H proton and the overall electronic properties of the ring system, potentially impacting binding interactions with target kinases.
Key features of the this compound scaffold:
-
Synthetic Tractability: The chlorine atoms serve as versatile synthetic handles, allowing for the introduction of a wide array of substituents at both the 2 and 7 positions. This facilitates the rapid generation of compound libraries for screening and optimization.
-
Modulation of Physicochemical Properties: The introduction of different functional groups allows for the modulation of key drug-like properties such as solubility, lipophilicity, and metabolic stability.
-
Exploration of Chemical Space: The ability to modify multiple positions on the scaffold enables a thorough exploration of the chemical space around the kinase active site, increasing the probability of identifying potent and selective inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-7-chloroquinazolin-4(3H)-one Derivatives
This protocol describes a general method for the synthesis of 2-amino-7-chloroquinazolin-4(3H)-one derivatives, which are key intermediates for further functionalization.
Materials:
-
2-Amino-4-chlorobenzoic acid
-
Cyanamides or related nitrogen-containing nucleophiles
-
Chlorotrimethylsilane (TMSCl)
-
tert-Butanol (t-BuOH)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H2O)
-
Acetic acid
Procedure:
-
To a stirred suspension of 2-amino-4-chlorobenzoic acid and the desired cyanamide in tert-butanol, add chlorotrimethylsilane at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
Add a 2N aqueous ethanolic solution of sodium hydroxide (1:1 v/v) to the reaction mixture at room temperature.
-
Heat the resulting solution to reflux (approximately 110°C) and stir for 6 hours.
-
Cool the mixture to room temperature and acidify with acetic acid in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the 2-amino-7-chloroquinazolin-4(3H)-one derivative.[4]
Rationale: This one-pot, two-step procedure via a Dimroth rearrangement provides an efficient route to the desired quinazolinone core.[4] The use of TMSCl facilitates the initial condensation, while the subsequent basic hydrolysis and cyclization yield the final product.
Protocol 2: Kinase Inhibitor Screening using a Biochemical Assay
This protocol outlines a general approach for screening the synthesized this compound derivatives for their ability to inhibit a specific kinase of interest.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Synthesized quinazolinone derivatives (dissolved in DMSO)
-
Known kinase inhibitor (positive control)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized compounds and the positive control in DMSO.
-
Kinase Reaction Setup: In a microplate, add the kinase assay buffer, the purified kinase, and the test compounds or controls. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[5][6]
Rationale: This biochemical assay directly measures the ability of the compounds to inhibit the catalytic activity of the target kinase.[7] The use of a positive control validates the assay performance, and the determination of IC50 values allows for the quantitative comparison of inhibitor potency.[5]
Protocol 3: Cellular Assay for Target Engagement and Anti-proliferative Activity
This protocol describes a cell-based assay to evaluate the ability of the synthesized compounds to inhibit the target kinase within a cellular context and to assess their anti-proliferative effects.
Materials:
-
Cancer cell line known to be dependent on the target kinase
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Synthesized quinazolinone derivatives (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Lysis buffer and antibodies for Western blotting (to assess target phosphorylation)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specific duration (e.g., 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the signal using a microplate reader to determine the percentage of viable cells relative to the DMSO-treated control. Calculate the GI50 (concentration for 50% growth inhibition).[8]
-
Target Engagement (Western Blotting): In a separate experiment, treat cells with the compounds for a shorter duration (e.g., 1-4 hours). Lyse the cells and perform Western blotting to detect the phosphorylation status of the target kinase or its downstream substrates. A decrease in phosphorylation indicates target engagement by the inhibitor.
Rationale: Cellular assays are crucial to confirm that the compounds can penetrate the cell membrane, engage the target kinase, and exert a biological effect.[5] The anti-proliferative assay provides a measure of the compound's functional consequence, while Western blotting confirms the on-target mechanism of action.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold allows for systematic exploration of SAR.
| Position of Substitution | General Observations from Literature | Potential Impact on Activity |
| 2-position | Introduction of substituted anilines or other aromatic amines is a common strategy.[3] | Can form key hydrogen bonds with the hinge region of the kinase active site. The nature of the substituent on the amine can influence potency and selectivity.[9] |
| 7-position | Substitution with small alkoxy or other functional groups has been explored.[10] | Can interact with the solvent-exposed region of the active site, potentially improving solubility and pharmacokinetic properties. |
| 3-position (N-H) | Alkylation or arylation at this position can significantly modulate activity.[9] | Can be used to probe for additional binding interactions or to block potential metabolic liabilities. |
Table 1: General Structure-Activity Relationship Trends for Quinazolinone-Based Kinase Inhibitors
Visualizing the Kinase Drug Discovery Workflow
The following diagram illustrates a typical workflow for developing kinase inhibitors using the this compound scaffold.
Figure 1: A representative workflow for the discovery and development of kinase inhibitors starting from the this compound scaffold.
Target Kinase Landscape
The quinazolinone scaffold has demonstrated inhibitory activity against a broad range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other epithelial tumors.[1][11]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Involved in angiogenesis, a critical process for tumor growth and metastasis.[12][8]
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, often dysregulated in cancer.[1][13]
-
HER2 (Human Epidermal Growth Factor Receptor 2): Overexpressed in a subset of breast cancers.[1][14]
-
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and Cdc2-like kinases (CLKs): Implicated in neurodegenerative diseases and cancer.[10][15]
The specific kinase targets for derivatives of this compound will depend on the nature of the substituents introduced at the 2, 3, and 7-positions.
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting point for the discovery of novel kinase inhibitors. Its synthetic accessibility and the strategic placement of reactive chlorine atoms provide a robust platform for generating diverse chemical libraries and conducting thorough SAR studies. The protocols and insights provided in this application note offer a solid foundation for researchers to embark on drug discovery programs targeting a wide range of kinases implicated in human diseases. Future efforts in this area will likely focus on the development of highly selective inhibitors to minimize off-target effects and the exploration of novel substitution patterns to address acquired drug resistance.
References
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Haque, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1853. Available from: [Link]
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Wongkrajang, K., et al. (2022). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules, 27(21), 7208. Available from: [Link]
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Mirgany, M. R. M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 969559. Available from: [Link]
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Abdel-Ghani, T. M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(24), 8965. Available from: [Link]
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Festa, F., & LaBaer, J. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. Journal of Visualized Experiments, (152), e59886. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2022). EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 748-778. Available from: [Link]
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Abdel-Rahman, H. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522. Available from: [Link]
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Li, J., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(1), 195. Available from: [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
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Fares, M., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. International Journal of Molecular Sciences, 24(13), 10852. Available from: [Link]
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Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
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Lee, S., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(19), 14859. Available from: [Link]
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Scott, J. D., & Pawson, T. (Eds.). (2017). New Screening Approaches for Kinases. Royal Society of Chemistry. Available from: [Link]
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Becton, Dickinson and Company. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available from: [Link]
-
Jeong, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4279. Available from: [Link]
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Ferguson, F. M., et al. (2014). Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk). Journal of Medicinal Chemistry, 57(10), 4122–4134. Available from: [Link]
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Patel, B. Y., et al. (2024). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. Available from: [Link]
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El-Sayed, N. N. E., et al. (2012). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Journal of the Korean Chemical Society, 56(2), 247-253. Available from: [Link]
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Haque, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1853. Available from: [Link]
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Al-Salahi, R., et al. (2012). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Avicenna Journal of Medical Biotechnology, 4(1), 40–46. Available from: [Link]
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Kumar, S., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available from: [Link]
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Alagarsamy, V., et al. (2011). Synthesis of some new biologically active 2,3- Disubstituted quinazolin-4-ones. Journal of the Serbian Chemical Society, 76(1), 1-10. Available from: [Link]
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Sysoev, I. V., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Experimental and Clinical Pharmacology, 14(2), 126-133. Available from: [Link]
-
Li, J., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(1), 195. Available from: [Link]
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Lee, S., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. Available from: [Link]
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Nara, K., et al. (2016). Discovery and optimization of 1,7-disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-ones as potent and selective PKCθ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(11), 2694-2699. Available from: [Link]
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Anizon, F., et al. (2015). New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis. European Journal of Medicinal Chemistry, 90, 89-102. Available from: [Link]
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Application Notes and Protocols for the N-Arylation of 2,7-Dichloroquinazolin-4(3H)-one
Introduction: The Significance of N-Aryl Quinazolinones in Modern Drug Discovery
The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. Its derivatives are integral components of numerous therapeutic agents, exhibiting anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. The strategic introduction of an aryl group at the N-3 position of the quinazolinone core has been shown to significantly modulate and enhance this biological activity, making the N-arylation of quinazolinones a critical transformation in medicinal chemistry and drug development. This document provides a detailed guide to the N-arylation of a specifically challenging substrate, 2,7-dichloroquinazolin-4(3H)-one, offering a comparative analysis of the two most prominent catalytic systems and a comprehensive, field-proven protocol for its successful synthesis.
Strategic Considerations: Choosing the Optimal Catalytic System for N-Arylation of a Dihalo-Substituted Quinazolinone
The N-arylation of this compound presents a unique chemoselectivity challenge. The presence of two chloro-substituents on the quinazolinone ring, in addition to the N-H bond, necessitates a catalytic system that can selectively form the C-N bond without promoting unwanted side reactions, such as the activation of the C-Cl bonds. The two primary catalytic systems for such transformations are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Comparative Analysis: Ullmann Condensation vs. Buchwald-Hartwig Amination
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu) salts (e.g., CuI, CuBr) | Palladium (Pd) complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligands | Often simple diamines, amino acids, or even ligand-free | Bulky, electron-rich phosphines (e.g., Xantphos, DavePhos) |
| Reaction Temperature | Typically high (100-200 °C) | Generally milder (80-120 °C) |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |
| Chemoselectivity | Generally good for N-arylation over C-Cl activation on electron-deficient rings | Can be prone to C-Cl activation, especially with aryl chlorides |
| Cost | More cost-effective (abundant copper catalyst) | Higher cost (precious palladium catalyst and specialized ligands) |
Expert Recommendation: For the N-arylation of this compound, the Ullmann condensation is the recommended method. The electron-withdrawing nature of the two chloro-substituents and the quinazolinone core makes the N-H proton more acidic, facilitating its reaction with the copper catalyst. More importantly, copper-based systems generally exhibit lower reactivity towards aryl chlorides compared to palladium catalysts, thus minimizing the risk of undesired C-Cl bond activation and ensuring a cleaner reaction profile with higher yields of the desired N-arylated product.
Experimental Workflow for Ullmann N-Arylation
Caption: Workflow for the copper-catalyzed N-arylation of this compound.
Detailed Protocol: Copper-Catalyzed N-Arylation of this compound
This protocol is a general guideline and may require optimization for specific aryl halides.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Stoichiometry |
| This compound | 90300-91-3 | 215.04 g/mol | 1.0 eq |
| Aryl Iodide/Bromide | Varies | Varies | 1.2 - 1.5 eq |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | 0.1 - 0.2 eq |
| N,N'-Dimethylethylenediamine (DMEDA) | 108-00-9 | 88.15 g/mol | 0.2 - 0.4 eq |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 - 3.0 eq |
| Anhydrous Toluene or Dioxane | Varies | Varies | - |
Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl halide (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive flow of the inert gas, add anhydrous toluene (or dioxane) to the flask via syringe, followed by the addition of N,N'-dimethylethylenediamine (DMEDA) (0.2 eq).
-
Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts. Wash the Celite pad with additional ethyl acetate.
-
Combine the filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanism of the Ullmann Condensation
The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Caption: Simplified catalytic cycle of the Ullmann N-arylation.
The reaction is initiated by the coordination of the quinazolinone to the Cu(I) catalyst, followed by deprotonation by a base to form a copper-amido intermediate. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species. Finally, reductive elimination from the Cu(III) complex affords the N-arylated quinazolinone product and regenerates the active Cu(I) catalyst.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Increase the amount of aryl halide (up to 2.0 eq).
-
Screen different ligands (e.g., L-proline, 1,10-phenanthroline).
-
Increase the reaction temperature or time.
-
Use a stronger base such as cesium carbonate (Cs₂CO₃).
-
-
Side Product Formation (Dehalogenation):
-
Lower the reaction temperature.
-
Use a milder base.
-
Ensure a strictly inert atmosphere to prevent reductive side reactions.
-
-
Incomplete Reaction:
-
Increase the catalyst and/or ligand loading.
-
Ensure efficient stirring.
-
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Copper salts are toxic; handle with care and avoid inhalation of dust.
-
Organic solvents are flammable; keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The N-arylation of this compound is a valuable transformation for the synthesis of potentially bioactive molecules. While both Ullmann and Buchwald-Hartwig methodologies are powerful tools for C-N bond formation, the copper-catalyzed Ullmann condensation offers a more chemoselective and cost-effective approach for this specific substrate. The detailed protocol and troubleshooting guide provided herein will enable researchers to successfully synthesize a variety of N-arylated this compound derivatives for further investigation in drug discovery and development programs.
References
-
Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. [Link]
-
Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]
-
Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. (n.d.). PMC. [Link]
-
Qin, W., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [Link]
Application Notes and Protocols for 2,7-Dichloroquinazolin-4(3H)-one in Cancer Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the anticancer activity of 2,7-Dichloroquinazolin-4(3H)-one is limited in the currently available scientific literature. The following application notes and protocols are based on the broader class of halo-substituted quinazolin-4(3H)-one derivatives, which have demonstrated significant potential in cancer research. These guidelines are intended to serve as a starting point for the investigation of this compound and require experimental validation for this specific compound.
Introduction: The Quinazolinone Scaffold in Oncology
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention in oncology due to their diverse mechanisms of action and broad-spectrum anticancer activities.[3][4] Several quinazolinone-based drugs, such as gefitinib, erlotinib, and lapatinib, have been approved by the FDA for the treatment of various cancers, primarily functioning as tyrosine kinase inhibitors.[1] The introduction of halogen substituents, such as chlorine, onto the quinazolinone ring can significantly modulate the compound's physicochemical properties and biological activity, often enhancing its anticancer potency.[5] This document provides a comprehensive guide to the potential applications and experimental evaluation of this compound in cancer research, drawing insights from its closely related analogs.
Physicochemical Properties and Handling
| Property | Anticipated Characteristic | Handling and Storage Recommendations |
| Appearance | White to off-white crystalline solid | Store at room temperature, protected from light and moisture. |
| Solubility | Generally poor in aqueous solutions, soluble in organic solvents like DMSO and DMF. | Prepare stock solutions in 100% DMSO and store at -20°C or -80°C. Minimize freeze-thaw cycles. For cell-based assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Stability | Generally stable under standard laboratory conditions. | Avoid prolonged exposure to strong acids, bases, or high temperatures. |
Hypothesized Mechanism of Action
Based on the known targets of other chloro-substituted quinazolinone derivatives, this compound may exert its anticancer effects through various mechanisms:
-
Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[2] Key potential targets include:
-
Tubulin Polymerization Inhibition: Some quinazolinone analogs have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, based on the known mechanisms of related compounds.
Caption: Hypothesized mechanisms of action for this compound.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effects of the compound on various cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., a panel representing different tumor types such as breast (MCF-7), colon (HCT-116), and lung (A549))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase of interest (e.g., EGFR, VEGFR-2). Commercially available kinase assay kits are recommended for specific targets.
Materials:
-
This compound
-
Recombinant active kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
A known inhibitor for the specific kinase (positive control)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
White or black 96- or 384-well plates (depending on the detection method)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Reaction Setup: In each well of the assay plate, add the kinase, the specific substrate, and the compound at various concentrations.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the recommended temperature and for the specified time for the particular kinase assay.
-
Detection: Add the detection reagent according to the manufacturer's instructions to measure the kinase activity (often by quantifying the amount of ADP produced or the phosphorylation of the substrate).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Data Analysis and Interpretation
The following table provides a hypothetical example of cytotoxicity data for a quinazolinone derivative, which can be used as a reference for interpreting the results obtained for this compound.
| Cell Line | Tumor Type | Hypothetical IC₅₀ (µM) for a Chloro-Quinazolinone Derivative |
| MCF-7 | Breast Cancer | 5.2 |
| HCT-116 | Colon Cancer | 8.7 |
| A549 | Lung Cancer | 12.1 |
| PC-3 | Prostate Cancer | 7.5 |
Interpretation: Lower IC₅₀ values indicate higher cytotoxic potency. A compound exhibiting low micromolar or nanomolar IC₅₀ values against a range of cancer cell lines would be considered a promising candidate for further investigation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Compound Solubility | Compound precipitating in the aqueous culture medium. | Increase the initial DMSO stock concentration and use a smaller volume to achieve the final concentration. Ensure the final DMSO concentration remains non-toxic to the cells. Sonication may also help in dissolving the compound. |
| High Variability in Assay Results | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure uniform cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| No Observed Cytotoxicity | Compound may not be active against the chosen cell lines, or the concentration range is too low. | Test against a broader panel of cancer cell lines. Increase the concentration range of the compound. |
Future Directions
Should initial in vitro studies with this compound yield promising results, further investigations could include:
-
Mechanism of Action Studies: Elucidating the precise molecular targets through techniques such as Western blotting to assess the phosphorylation status of key signaling proteins, cell cycle analysis by flow cytometry, and apoptosis assays.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.[1][6]
Conclusion
While specific data on this compound is currently lacking, the broader family of halo-substituted quinazolin-4(3H)-ones represents a promising class of compounds for cancer research. The protocols and insights provided in this guide offer a robust starting point for the systematic evaluation of this compound's potential as a novel anticancer agent. Rigorous experimental validation is paramount to uncovering the specific biological activities and therapeutic potential of this compound.
References
[1] An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]
[2] Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus. [Link]
[3] Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Experimental and Therapeutic Medicine. [Link]
[4] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
[6] Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. [Link]
[7] Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals. [Link]
[5] Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents. Journal of Pharmaceutical Research International. [Link]
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Application Notes & Protocols: Strategic Derivatization of the 2,7-Dichloroquinazolinone Core
Introduction: The 2,7-Dichloroquinazolinone Scaffold
The quinazolinone moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This versatile scaffold is present in numerous approved drugs and clinical candidates, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The 2,7-dichloroquinazolin-4(3H)-one core, in particular, offers a valuable starting point for the synthesis of diverse compound libraries. Its two chlorine atoms at distinct electronic environments—one on the pyrimidine ring (C2) and one on the benzene ring (C7)—provide orthogonal handles for selective functionalization.
This guide provides a detailed exploration of the derivatization strategies for the 2,7-dichloroquinazolinone core. We will delve into the principles of regioselectivity and provide field-proven protocols for three key classes of transformation: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.
The Principle of Regioselectivity: C2 vs. C7 Reactivity
The synthetic utility of the 2,7-dichloroquinazolinone core is fundamentally dictated by the differential reactivity of its two chlorine atoms. Understanding this selectivity is paramount for designing logical and efficient synthetic routes.
Causality of Reactivity:
-
C2-Position (Pyrimidine Ring): The chlorine atom at the C2 position is significantly more electrophilic. This is due to the strong electron-withdrawing effect of the two adjacent nitrogen atoms within the pyrimidine ring. This electronic arrangement makes the C2 carbon highly susceptible to nucleophilic attack. This is analogous to the well-documented high reactivity of the C4 position in 2,4-dichloroquinazolines, which is also flanked by nitrogen atoms and is the typical site for initial nucleophilic substitution.[1][4][5]
-
C7-Position (Benzene Ring): The chlorine atom at the C7 position resides on a benzene ring. While the quinazolinone core as a whole is electron-deficient, the C7 position is not as activated towards nucleophilic substitution as the C2 position. Its reactivity is more akin to a standard chloroarene, making it a suitable handle for metal-catalyzed cross-coupling reactions.
This reactivity differential allows for a sequential and controlled functionalization strategy, which is a cornerstone of efficient library synthesis.
Caption: Predicted reactivity and preferred reaction pathways for the 2,7-dichloroquinazolinone core.
Derivatization via Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for introducing a wide variety of nucleophiles, particularly amines, onto the quinazolinone scaffold. Based on the electronic principles discussed, SNAr reactions on the 2,7-dichloroquinazolinone core are expected to proceed with high regioselectivity at the more electrophilic C2 position.
Expertise & Rationale: The reaction typically proceeds by heating the dichloro-substrate with an amine in a polar aprotic solvent. The choice of solvent (e.g., isopropanol, dioxane, or DMF) is crucial for solubilizing the reactants and facilitating the reaction. While the reaction can proceed without a base, the addition of a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often beneficial to neutralize the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.[1]
Protocol 1: Regioselective SNAr at the C2-Position with Amines
This protocol is adapted from established procedures for the selective amination of 2,4-dichloroquinazolines.[1][6]
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., isopropanol or dioxane, ~0.1 M), add the desired primary or secondary amine (1.1 eq.).
-
Base Addition (Optional but Recommended): Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.).
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to reflux (typically 80-100 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified. A common method is to triturate the solid with a solvent like diethyl ether or hexane to remove non-polar impurities, followed by filtration. If necessary, further purification can be achieved by column chromatography on silica gel or recrystallization.
Data Presentation: Representative SNAr Reactions
| Entry | Amine Nucleophile | Product | Expected Yield Range |
| 1 | Aniline | 2-Anilino-7-chloroquinazolin-4(3H)-one | 75-90% |
| 2 | Benzylamine | 2-(Benzylamino)-7-chloroquinazolin-4(3H)-one | 80-95% |
| 3 | Morpholine | 7-Chloro-2-(morpholino)quinazolin-4(3H)-one | 85-98% |
| 4 | 4-Fluoroaniline | 7-Chloro-2-(4-fluoroanilino)quinazolin-4(3H)-one | 70-85% |
Yields are estimated based on similar transformations reported in the literature.[1][6]
Caption: General workflow for the regioselective SNAr at the C2-position.
Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds.[7] For the 2,7-dichloroquinazolinone core, this reaction is particularly useful for derivatizing the less reactive C7 position, and with more forcing conditions, can be used to derivatize both positions. A study on the closely related 4,7-dichloroquinazoline scaffold has demonstrated a clear regioselective approach to Suzuki couplings.[8]
Expertise & Rationale: The regioselectivity is controlled by reaction conditions. Milder conditions (lower temperature, specific solvent systems like DME/water) favor mono-coupling at the more reactive position (C2 in our case, analogous to C4 in the literature example). Harsher conditions (higher temperature, solvents like DMF, and a larger excess of the boronic acid) drive the reaction to completion, resulting in di-substitution. The choice of palladium catalyst and base is also critical. A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and a phosphine ligand (e.g., PPh₃) are commonly used. An inorganic base like Na₂CO₃ or K₂CO₃ is required to activate the boronic acid for transmetalation.[7][9]
Protocol 2: Selective Mono-Arylation at the C2-Position (Adapted)
This protocol is adapted from conditions for selective Suzuki coupling on 4,7-dichloroquinazolines.[8]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), sodium carbonate (Na₂CO₃, 3.0 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (typically 10:1 v/v) to achieve a substrate concentration of ~0.1 M.
-
Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) and heat to 75-80 °C. For microwave-assisted reactions, irradiate at 300 W to maintain 80 °C.[8] Monitor the reaction by TLC/LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Protocol 3: Di-Arylation at C2 and C7 Positions
This protocol uses more forcing conditions to achieve substitution at both chloro-positions.[8]
-
Reaction Setup: In a reaction vessel, combine the this compound (1.0 eq.), the arylboronic acid (2.5-4.0 eq.), Na₂CO₃ (4.0-6.0 eq.), and Pd(PPh₃)₄ (5-10 mol%).
-
Solvent Addition: Add a degassed solvent such as N,N-dimethylformamide (DMF) or DME/water.
-
Reaction Conditions: Heat the mixture to a higher temperature (100-150 °C). For microwave-assisted reactions, irradiate at 300 W to maintain 150 °C for 3 hours.[8] Monitor for the disappearance of the mono-arylated intermediate and starting material.
-
Work-up and Purification: Follow the same procedure as described in Protocol 2.
Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Boronic Acid | Conditions | Product | Yield (%)[8] |
| 1 | Phenylboronic acid | Protocol 2 (Mono) | 7-Chloro-2-phenylquinazolin-4(3H)-one | 75 |
| 2 | 4-Methoxyphenylboronic acid | Protocol 2 (Mono) | 7-Chloro-2-(4-methoxyphenyl)quinazolin-4(3H)-one | 72 |
| 3 | Phenylboronic acid | Protocol 3 (Di) | 2,7-Diphenylquinazolin-4(3H)-one | 68 |
| 4 | 4-Methoxyphenylboronic acid | Protocol 3 (Di) | 2,7-Bis(4-methoxyphenyl)quinazolin-4(3H)-one | 70 |
*Yields for mono-substitution are based on the selective reaction at the C4 position of 4,7-dichloroquinazoline and are expected to be similar for the C2 position of the target molecule.
Caption: Workflow for selective Suzuki-Miyaura cross-coupling on the 2,7-dichloroquinazolinone core.
Derivatization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple for the formation of C-N bonds.[10] It is particularly valuable for coupling aryl halides with a broad range of amines, including those that are poor nucleophiles for SNAr. This method is ideal for derivatizing the C7 position of the 2-substituted-7-chloroquinazolinone intermediate obtained from Protocol 1.
Expertise & Rationale: The success of a Buchwald-Hartwig amination hinges on the interplay between the palladium precatalyst, the phosphine ligand, and the base.
-
Catalyst/Ligand: Bulky, electron-rich phosphine ligands are essential. They facilitate both the oxidative addition of the aryl chloride to the Pd(0) center and the final reductive elimination step to form the C-N bond. Common choices include biaryl phosphine ligands like XPhos or SPhos.[11][12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be used, especially for sensitive substrates.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent catalyst decomposition.
Protocol 4: Buchwald-Hartwig Amination at the C7-Position
This is a general protocol that can be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the 2-substituted-7-chloroquinazolinone (1.0 eq.), the desired amine (1.2 eq.), the base (e.g., NaOtBu, 1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Conditions: Heat the mixture with stirring at 80-110 °C. Monitor the reaction by TLC/LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Ligand | Base | Product | Expected Yield Range |
| 1 | Aniline | XPhos | NaOtBu | 7-Anilino-2-substituted-quinazolinone | 60-85% |
| 2 | Pyrrolidine | SPhos | LHMDS | 7-(Pyrrolidin-1-yl)-2-substituted-quinazolinone | 70-90% |
| 3 | tert-Butylamine | XPhos | NaOtBu | 7-(tert-Butylamino)-2-substituted-quinazolinone | 50-75% |
| 4 | 2-Aminopyridine | XPhos | Cs₂CO₃ | 7-(Pyridin-2-ylamino)-2-substituted-quinazolinone | 55-80% |
Yields are estimated based on typical outcomes for Buchwald-Hartwig aminations on heteroaryl chlorides.[12][13]
Caption: General workflow for the Buchwald-Hartwig amination at the C7-position.
References
-
M. Asif, "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives," International Journal of Medicinal Chemistry, vol. 2014, Article ID 395637, 2014. [Link]
-
B. C. G. Soderberg et al., "Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines," Molecules, vol. 14, no. 5, pp. 1784-1793, 2009. [Link]
-
M. S. Alesawy et al., "Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors," Archiv der Pharmazie, vol. 354, no. 3, p. 2000237, 2021. [Link]
-
J. A. G. A. D. S. Meira et al., "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry," Molecules, vol. 29, no. 24, p. 6021, 2024. [Link]
-
Wikipedia, "Buchwald–Hartwig amination," 2023. [Link]
-
V. E. Murie et al., "Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines," The Journal of Organic Chemistry, vol. 83, no. 2, pp. 871-880, 2018. [Link]
-
A. Frank et al., "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series," Beilstein Journal of Organic Chemistry, vol. 11, pp. 1335-1342, 2015. [Link]
-
M. M. Al-Sanea et al., "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors," Drug Design, Development and Therapy, vol. 18, pp. 3855-3874, 2024. [Link]
-
Chemical Stack Exchange, "Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring," 2021. [Link]
-
V. E. Murie et al., "Regioselective Functionalization of Quinolines through C–H Activation: A Comprehensive Review," Molecules, vol. 26, no. 18, p. 5467, 2021. [Link]
-
S. D. Walker et al., "Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain," The Journal of Organic Chemistry, vol. 73, no. 22, pp. 8880-8892, 2008. [Link]
-
S. K. Singh et al., "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent," Pharmaceuticals, vol. 15, no. 10, p. 1234, 2022. [Link]
-
A. A. El-Sayed et al., "Synthesis of Novel Quinazolin-4-one Derivatives and their Acyclonucleoside Analogs," Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 182, no. 5, pp. 1045-1054, 2007. [Link]
-
M. O. F. G. O. Reis et al., "Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines," Molecules, vol. 28, no. 2, p. 836, 2023. [Link]
-
Wikipedia, "Suzuki reaction," 2023. [Link]
-
D. Prieiga et al., "Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium," Beilstein Journal of Organic Chemistry, vol. 20, pp. 61-71, 2024. [Link]
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Common Organic Chemistry, "Suzuki Reaction - Palladium Catalyzed Cross Coupling," 2023. [Link]
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Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," 2024. [Link]
-
M. N. Arshad et al., "Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments," Journal of the Chemical Society of Pakistan, vol. 36, no. 4, pp. 723-728, 2014. [Link]
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Application Notes and Protocols for High-Throughput Screening Assays Utilizing 2,7-Dichloroquinazolin-4(3H)-one Derivatives
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. Its derivatives have been successfully developed into clinically approved drugs, particularly as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer[2][3][4]. 2,7-Dichloroquinazolin-4(3H)-one serves as a versatile starting material for the synthesis of compound libraries, offering multiple points for chemical modification to explore structure-activity relationships (SAR)[5][6].
High-throughput screening (HTS) is an essential methodology in drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify those that modulate a specific biological target or pathway[3]. This guide provides detailed application notes and protocols for a robust HTS campaign designed to identify and characterize novel kinase inhibitors derived from a this compound-based library. The workflow is strategically divided into two main parts: a primary biochemical screen to identify potent inhibitors of a target kinase and a secondary cell-based assay to assess the cytotoxicity and cellular activity of the identified hits.
Part 1: Primary High-Throughput Screen for Kinase Inhibitors
Rationale for Targeting Protein Kinases
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism of signal transduction in cells. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention[2]. The quinazolinone scaffold is a well-established ATP-competitive kinase inhibitor pharmacophore, with notable examples like gefitinib and erlotinib targeting the Epidermal Growth Factor Receptor (EGFR) kinase[2]. Given this precedent, a library of compounds derived from this compound is a promising source for discovering novel inhibitors of therapeutically relevant kinases, such as those in the EGFR family or Cyclin-Dependent Kinases (CDKs)[1][7].
Assay Principle: Luminescent ADP Detection
For the primary screen, we will employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method ideal for HTS[8][9]. This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The principle is a two-step process:
-
Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. This step is crucial as high ATP levels would interfere with the subsequent detection step.
-
ADP to ATP Conversion and Luminescence Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to produce a stable, "glow-type" luminescent signal.
The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. A potent inhibitor will result in low ADP production and a weak luminescent signal[10][11][12].
Caption: Principle of the ADP-Glo™ Kinase Assay.
Experimental Protocol: HTS for EGFR Kinase Inhibitors
This protocol is designed for a 384-well plate format, suitable for automated HTS systems[3].
Materials and Reagents:
-
Kinase: Recombinant human EGFR kinase (Promega, Cat.# V3831 or similar)[5].
-
Substrate: Poly (4:1 Glu, Tyr) peptide substrate or a specific substrate peptide for EGFR[5][13].
-
ATP: Ultra-pure ATP solution.
-
Test Compounds: Library derived from this compound, serially diluted in DMSO.
-
Positive Control: A known EGFR inhibitor (e.g., Gefitinib).
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat.# V9101 or similar)[8].
-
Assay Plates: White, opaque, low-volume 384-well plates.
-
Equipment: Automated liquid handler, plate-reading luminometer.
Protocol Steps:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 25 nL of test compounds, positive control, and DMSO (negative control) to the appropriate wells of a 384-well assay plate.
-
Kinase Reaction Mixture Preparation: Prepare a 2X kinase reaction mixture containing the EGFR kinase and substrate in the reaction buffer. The final concentrations should be optimized, but a starting point could be 5-10 ng/µL kinase and 0.2 µg/µL substrate.
-
Initiation of Kinase Reaction: Add 2.5 µL of the 2X kinase reaction mixture to each well.
-
ATP Addition: Add 2.5 µL of 2X ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the kinase to detect both ATP-competitive and non-competitive inhibitors.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer with an integration time of 0.5 to 1 second.
Data Analysis and Hit Identification
The robustness of the HTS assay is evaluated using the Z'-factor, a statistical measure of the separation between the positive and negative controls. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.
-
Z'-Factor Calculation: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos))
-
Hit Criteria: Compounds exhibiting an inhibition greater than a defined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits and are selected for further validation.
| Parameter | Value | Description |
| Plate Format | 384-well | Standard for HTS |
| Assay Volume | 20 µL | Low volume to conserve reagents |
| Compound Conc. | 10 µM | Single concentration for primary screen |
| Positive Control | Gefitinib (1 µM) | Known EGFR inhibitor |
| Negative Control | DMSO | Vehicle control (0% inhibition) |
| Z'-Factor | > 0.5 | Indicates a robust assay |
| Hit Threshold | > 50% Inhibition | Primary hit selection criteria |
Table 1: Summary of HTS Assay Parameters for the Primary Kinase Screen.
Part 2: Secondary Assay for Hit Confirmation and Cytotoxicity
Rationale for Secondary Screening
Primary hits from a biochemical screen require further validation. A cell-based assay is a crucial next step to:
-
Confirm the activity of the compound in a more physiologically relevant context.
-
Assess the compound's cytotoxicity to distinguish between specific on-target effects and general toxicity.
-
Determine the compound's potency (IC50) in a cellular environment.
Assay Principle: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability[14]. In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured, providing a quantitative measure of cell viability.
Caption: Workflow of the MTT Cell-Based Cytotoxicity Assay.
Experimental Protocol: Dose-Response Cytotoxicity Assay
This protocol is for a 96-well plate format, suitable for generating dose-response curves for a smaller number of hit compounds.
Materials and Reagents:
-
Cell Line: A cancer cell line known to be dependent on the kinase target (e.g., A549 non-small cell lung cancer line for EGFR).
-
Culture Medium: Appropriate complete culture medium (e.g., DMEM with 10% FBS).
-
Hit Compounds: Primary hits from the kinase screen, dissolved in DMSO.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
MTT Reagent: 5 mg/mL MTT in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Assay Plates: Clear, flat-bottom 96-well cell culture plates.
-
Equipment: CO2 incubator, multichannel pipette, microplate reader (absorbance).
Protocol Steps:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Addition: Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 100 µM). Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of the compounds. Include vehicle (DMSO) and positive controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background.
Data Analysis and IC50 Determination
-
Percent Viability Calculation: % Viability = 100 * (Abscompound - Absblank) / (Absvehicle - Absblank) Where Abs is the absorbance reading.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Cellular IC50 (µM) | Notes |
| Hit-001 | 95.2% | 1.5 | Potent inhibitor with cellular activity. |
| Hit-002 | 88.5% | 0.8 | Most potent hit in the cellular assay. |
| Hit-003 | 75.1% | > 50 | Potent in biochemical but not cellular assay (poor permeability or off-target?). |
| Hit-004 | 62.3% | 25.4 | Moderate activity. |
| Gefitinib | 99.8% | 0.5 | Positive control for comparison. |
Table 2: Hypothetical Data Summary for Primary Hits and Secondary Assay Follow-up.
Conclusion
This application note outlines a comprehensive and robust HTS workflow for the identification and initial characterization of novel kinase inhibitors derived from a this compound chemical scaffold. By integrating a sensitive, luminescence-based primary biochemical screen with a crucial cell-based secondary assay, this strategy enables the efficient identification of potent and cell-active lead compounds for further drug development. The methodologies described are grounded in established HTS principles and can be adapted to various kinase targets and cell lines, providing a versatile framework for academic and industrial drug discovery programs.
References
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East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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Al-Suhaimi, E. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online. Retrieved from [Link]
-
Damghani, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. Retrieved from [Link]
-
Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2021). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Wich, P. J., & Miller, B. G. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Oncology. Retrieved from [Link]
-
Auld, D., et al. (2009). HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
El-Karim, S. S. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HTRF assay protocol for the EGFR enzymes in 1536-well plate format. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
Science.gov. (n.d.). high-throughput cell-based assay: Topics. Retrieved from [Link]
-
Li, X., et al. (2020). Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Chen, Y.-L., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. Retrieved from [Link]
-
Black, D. S., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Scientific Reports. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed Central. Retrieved from [Link]
-
Katoh, T., et al. (2016). Discovery and optimization of 1,7-disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-ones as potent and selective PKCθ inhibitors. PubMed. Retrieved from [Link]
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Sintim, H. O., et al. (2019). Potently inhibiting cancer cell migration with novel 3H-pyrazolo[4,3-f]quinoline boronic acid ROCK inhibitors. PubMed. Retrieved from [Link]
Sources
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Application Note & Protocol: Strategic Functionalization of 2,7-Dichloroquinazolin-4(3H)-one via Suzuki-Miyaura Cross-Coupling
Introduction: Unlocking the Potential of the Quinazolinone Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse biological activities.[1] Its rigid, heterocyclic structure provides a versatile framework for introducing molecular complexity and modulating pharmacological properties. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, offers a powerful and efficient method for forging carbon-carbon bonds, enabling the precise functionalization of such scaffolds.[2][3] This reaction's tolerance for a wide array of functional groups, coupled with the commercial availability of a vast library of boronic acids, makes it an indispensable tool in drug discovery.[1][4]
This document provides a comprehensive guide to the experimental setup for the Suzuki-Miyaura coupling of 2,7-dichloroquinazolin-4(3H)-one. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust protocol, and provide insights into reaction optimization and troubleshooting, empowering researchers to effectively synthesize novel polysubstituted quinazolinone derivatives.[1]
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling
Understanding the catalytic cycle is paramount to rational protocol design and troubleshooting. The reaction proceeds through a sequence of three key steps, orchestrated by a palladium catalyst.[3]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This step forms a new Pd(II) complex. The reactivity of aryl halides generally follows the trend I > Br > Cl, meaning that chlorides often require more electron-rich and bulky ligands to facilitate this initial, often rate-limiting, step.[5]
-
Transmetalation: In this phase, a base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex.[6] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base and solvent is critical for the efficiency of this step.[2][3]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Considerations for this compound
The specific structure of this compound presents unique challenges and opportunities, primarily concerning regioselectivity.
-
Regioselectivity: The two chlorine atoms at the C2 and C7 positions are electronically and sterically distinct. Generally, in heterocyclic systems, the reactivity of a halogen is influenced by its position relative to heteroatoms and other functional groups. For quinazolines and related heterocycles, the C2 position can be more electron-deficient and thus more susceptible to nucleophilic attack or oxidative addition. However, steric hindrance and the specific catalytic system employed can alter this preference.[7] It is often possible to achieve selective mono-arylation at one position by carefully controlling stoichiometry (using ~1 equivalent of boronic acid) and reaction conditions, followed by a second, different coupling at the other position if desired.
-
Catalyst & Ligand Choice: Due to the relative inertness of aryl chlorides, a highly active catalytic system is required. Palladium(II) precatalysts like PdCl₂(dppf) are often effective as they are readily reduced in situ to the active Pd(0) species.[8] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos) or N-heterocyclic carbenes (NHCs) is highly recommended to promote the challenging oxidative addition step and enhance catalyst stability.[9][10][11]
-
Boronic Acid Stability: A common failure mode is the competitive protodeboronation of the boronic acid, especially with electron-deficient heteroaryl boronic acids or under harsh basic conditions.[5][12] Using milder bases like K₃PO₄ or employing more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this issue.[12]
Detailed Experimental Protocol: Mono-Arylation with Phenylboronic Acid
This protocol provides a starting point for the selective mono-coupling at the more reactive chloro-position. Optimization may be required for different boronic acids.
Materials and Reagents
-
This compound
-
Phenylboronic acid (or desired arylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Argon or Nitrogen gas (high purity)
Equipment
-
Microwave vial or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or balloon setup for inert atmosphere
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
TLC plates and visualization chamber (UV lamp)
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Inert Atmosphere Setup: Place this compound (1.0 equiv), phenylboronic acid (1.1-1.2 equiv), and potassium carbonate (3.0 equiv) into a dry microwave vial or flask containing a magnetic stir bar.
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03-0.05 equiv).
-
Seal and Purge: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 or 3:1 v/v).[13][14] Add the solvent mixture via syringe to the reaction vessel to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the vessel in a preheated oil bath at 90-110 °C and stir vigorously overnight (12-18 hours).[15] The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.[16][17]
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water and then brine.[18]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[16]
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[11][19]
Reaction Parameter Optimization
The success of a Suzuki coupling often hinges on the fine-tuning of its components. The following table provides a guide for systematic optimization. For a new substrate, screening different combinations of these parameters is highly recommended.
| Parameter | Condition 1 (Standard) | Condition 2 (For difficult couplings) | Condition 3 (Alternative) | Rationale & Causality |
| Pd Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Pd₂(dba)₃ (2-3 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ is a robust air-stable precatalyst. Pd₂(dba)₃ requires a separate ligand but can be more active. Pd(PPh₃)₄ is a classic choice but may be less effective for chlorides.[4][14][15] |
| Ligand | (dppf, from catalyst) | XPhos or SPhos (4-6 mol%) | P(t-Bu)₃ (4-6 mol%) | Bulky, electron-rich Buchwald ligands (XPhos) or trialkylphosphines accelerate the oxidative addition of aryl chlorides and subsequent reductive elimination.[6][11] |
| Base | K₂CO₃ (3 eq) | Cs₂CO₃ (3 eq) | K₃PO₄ (3 eq) | Stronger bases like Cs₂CO₃ or K₃PO₄ can accelerate transmetalation but may not be compatible with base-sensitive functional groups. K₃PO₄ is often effective for hindered substrates.[2][13][20] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | 2-MeTHF/H₂O (10:1) | The solvent system must solubilize the reagents and facilitate phase transfer. Anhydrous conditions with additives like trimethyl borate can be explored for highly sensitive substrates.[2][5][21] |
| Temperature | 100 °C | 110-120 °C | 80 °C | Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. The optimal temperature is a balance between reactivity and stability.[14] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand. 2. Insufficiently inert atmosphere (oxygen contamination). 3. Incorrect base or solvent. 4. Low reaction temperature. | 1. Use a fresh batch of catalyst/ligand. Consider a more active system (e.g., Pd₂(dba)₃/XPhos).[11] 2. Ensure proper degassing of solvents and thorough purging of the reaction vessel.[11] 3. Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvents. 4. Increase the reaction temperature in increments of 10 °C. |
| Protodeboronation | 1. Boronic acid is unstable under the reaction conditions. 2. Reaction time is too long. 3. Base is too strong or aqueous content is too high. | 1. Use the corresponding boronic acid pinacol ester or potassium trifluoroborate salt.[12] 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use a milder base (e.g., K₂CO₃) or try anhydrous conditions. |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture. | Improve degassing and inert atmosphere techniques. Ensure all reagents and solvents are properly handled to exclude air.[11] |
| Product is Difficult to Isolate/Purify | 1. Product is highly polar and remains in the aqueous layer during work-up. 2. Product co-elutes with impurities during chromatography. | 1. If using a water-miscible solvent like dioxane, ensure it is fully removed before extraction. Back-extract the aqueous layer multiple times with a more polar organic solvent.[17] 2. Try a different solvent system for chromatography or consider reverse-phase chromatography if the product is suitable. |
References
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Kaur, R., et al. (2021). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, G., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society. [Link]
-
Kaufmann, D., & Hobbs, M. (2018). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistrySelect. [Link]
-
Valerie, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. [Link]
-
Goh, T. L., et al. (2010). Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction. Organometallics. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. [Link]
-
Reddy, T. S., et al. (2017). Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. ResearchGate. [Link]
-
Vantourout, J. C., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed. [Link]
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Dreher, S. D., et al. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Reddit. (2023). Hydrophilic Suzuki-coupling product workup?. r/OrganicChemistry. [Link]
-
Ranganath, K. V. S., et al. (2023). Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. ResearchGate. [Link]
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Wołek, B., et al. (2022). Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... ResearchGate. [Link]
-
Wang, D., et al. (2022). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Nasrullaev, A., et al. (2022). SYNTHESIS OF 6-SUBSTITUTED QUINAZOLINE-4-THIONES BY THE SUZUKI MIYAURA METHOD. ResearchGate. [Link]
-
Sem-Soger, C., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
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Vantourout, J. C., et al. (2020). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
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The Organic Chemistry Channel. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. ResearchGate. [Link]
-
ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. ResearchGate. [Link]
-
Li, Z., et al. (2023). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols. [Link]
-
Reddit. (2018). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Cano, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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Slaninova, V., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Singh, V., & Singh, P. (2014). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]
-
Al-Amiery, A. A. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
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- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 21. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2,7-Dichloroquinazolin-4(3H)-one in the Synthesis of Bioactive Molecules
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Quinazolinone Core - A Privileged Structure in Medicinal Chemistry
The quinazolin-4(3H)-one moiety is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This versatile heterocyclic system is a common feature in numerous natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] The strategic placement of substituents on the quinazolinone ring allows for the fine-tuning of its biological activity, making it a highly attractive starting point for the development of novel therapeutic agents.
Among the various substituted quinazolinones, 2,7-dichloroquinazolin-4(3H)-one stands out as a particularly valuable and reactive intermediate. The presence of two chlorine atoms at positions 2 and 7 offers distinct advantages for synthetic chemists. The chlorine at the 2-position is susceptible to nucleophilic substitution, providing a handle for the introduction of diverse functionalities, while the chlorine at the 7-position can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity to target proteins. This guide provides a comprehensive overview of the applications and detailed protocols for the use of this compound in the synthesis of potent bioactive molecules.
I. Synthesis of the Starting Material: this compound
A reliable and efficient synthesis of the starting material is paramount for any drug discovery program. This compound can be prepared from commercially available 2-amino-4-chlorobenzoic acid through a one-step cyclization reaction.
Protocol 1: Synthesis of this compound
Causality Behind Experimental Choices: This protocol utilizes a cyclization reaction where chloroacetonitrile serves as the source for the C2 carbon and the 2-chloro substituent of the quinazolinone ring. The reaction is typically carried out in a high-boiling point solvent to facilitate the high temperatures required for the cyclization and dehydration steps. The acidic workup ensures the protonation and precipitation of the desired product.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chlorobenzoic acid (1 equivalent).
-
Solvent and Reagent Addition: Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or diphenyl ether. To this suspension, add chloroacetonitrile (1.5-2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 140-160 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with vigorous stirring.
-
Precipitation and Filtration: An off-white to pale yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual solvent and starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
II. Application in the Synthesis of Kinase Inhibitors
The quinazolinone scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several FDA-approved drugs, such as gefitinib and erlotinib, featuring this core structure.[2] The this compound is a key intermediate in the synthesis of potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial targets in cancer therapy.[2][3]
A. Synthesis of EGFR Inhibitors
Overexpression of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] The 2-chloro substituent of this compound is readily displaced by anilines to generate 2-anilino-7-chloroquinazolin-4(3H)-one derivatives, a class of compounds known to exhibit potent EGFR inhibitory activity.
Causality Behind Experimental Choices: This reaction is a nucleophilic aromatic substitution (SNAr) where the electron-deficient C2 position of the quinazolinone ring is attacked by the nucleophilic amine of the aniline. The reaction is often carried out in a polar protic solvent like isopropanol or ethanol to facilitate the reaction and can be catalyzed by the addition of a small amount of acid. The choice of the substituted aniline is critical for the final biological activity, as this part of the molecule often interacts with the hinge region of the kinase's ATP-binding pocket.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1 equivalent) in isopropanol, add the desired substituted aniline (1.1 equivalents).
-
Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash with cold isopropanol or diethyl ether to remove unreacted starting materials.
-
Purification: If necessary, the product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).
| Compound ID | R-group on Aniline | EGFR IC50 (nM) | Reference |
| EGFRi-1 | 3-ethynyl-4-fluoro | 5.2 | [2] |
| EGFRi-2 | 3-chloro-4-fluoro | 8.1 | [2] |
| EGFRi-3 | 4-methoxy | 15.6 | [2] |
B. Synthesis of VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a validated strategy for cancer treatment. This compound can be derivatized at the 2-position with various sulfur-containing nucleophiles to produce potent VEGFR-2 inhibitors.
Causality Behind Experimental Choices: This multi-step synthesis first involves an SNAr reaction with a thiol to introduce a flexible linker. The subsequent reaction with an isocyanate forms a urea moiety, which is a common pharmacophore in kinase inhibitors, known to form crucial hydrogen bonds within the ATP-binding site. The choice of the substituted isocyanate allows for the exploration of different interactions with the hydrophobic regions of the kinase.
Detailed Step-by-Step Methodology:
-
Step 1: Thioether Formation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Reagent Addition: Add potassium carbonate (2 equivalents) and the desired thiol (e.g., 2-mercaptoethanol, 1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with water, and dry.
-
-
Step 2: Urea Formation
-
Reaction Setup: Dissolve the product from Step 1 (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane.
-
Reagent Addition: Add the desired substituted isocyanate (1.1 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final VEGFR-2 inhibitor.
-
| Compound ID | R-group on Urea | VEGFR-2 IC50 (µM) | Reference |
| VEGFRi-1 | 4-chlorophenyl | 0.15 | [5] |
| VEGFRi-2 | 4-methoxyphenyl | 0.28 | [5] |
| VEGFRi-3 | phenyl | 0.45 | [5] |
III. Application in the Synthesis of Antibacterial Agents
The rise of antibiotic-resistant bacteria is a major global health crisis, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Quinazolinone derivatives have emerged as a promising class of antibacterials.[6] The this compound scaffold can be elaborated to produce compounds that inhibit essential bacterial enzymes like DNA gyrase and penicillin-binding protein 2a (PBP2a).[1][6]
A. Synthesis of DNA Gyrase Inhibitors
Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and recombination, making it an excellent target for antibacterial drugs.[2] The 2-amino-7-chloroquinazolin-4(3H)-one core can be synthesized from this compound and subsequently modified to create potent DNA gyrase inhibitors.
Causality Behind Experimental Choices: Similar to the synthesis of EGFR inhibitors, this protocol involves an SNAr reaction. The choice of the amine nucleophile is crucial for targeting DNA gyrase. Often, bulky and lipophilic groups are incorporated to enhance binding to the enzyme. The use of a high-boiling point solvent and a non-nucleophilic base like diisopropylethylamine (DIPEA) facilitates the reaction with less reactive amines.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, suspend this compound (1 equivalent) and the desired amine (1.2 equivalents) in n-butanol.
-
Base Addition: Add DIPEA (2 equivalents) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture at 120 °C for 12-16 hours.
-
Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired product.
| Compound ID | R-group on Amine | MIC against S. aureus (µg/mL) | Reference |
| AB-1 | 3,5-dichlorophenyl | 1.0 | |
| AB-2 | 3,4-difluorobenzyl | 0.36 | |
| AB-3 | 4-pyridyl | 4.0 |
B. Mechanism of Action of Quinazolinone-Based Antibacterials
-
DNA Gyrase Inhibition: These compounds typically bind to the B subunit of DNA gyrase (GyrB), interfering with its ATPase activity. This prevents the negative supercoiling of bacterial DNA, which is essential for replication and transcription, ultimately leading to bacterial cell death.[2][7]
-
PBP2a Inhibition: In methicillin-resistant Staphylococcus aureus (MRSA), resistance to β-lactam antibiotics is mediated by PBP2a. Some quinazolinone derivatives have been shown to bind to an allosteric site on PBP2a, inducing a conformational change that makes the active site accessible to inhibition, thereby restoring the efficacy of β-lactam antibiotics.[1][8]
IV. Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic dichlorination allows for selective functionalization at the 2-position, enabling the synthesis of a wide range of bioactive molecules. The protocols and data presented in this guide highlight its successful application in the development of potent kinase inhibitors and novel antibacterial agents.
The future of drug discovery with this scaffold remains bright. Further exploration of diverse substituents at both the 2- and 7-positions, guided by computational modeling and structure-activity relationship studies, will undoubtedly lead to the discovery of new and improved therapeutic agents. The inherent "drug-like" properties of the quinazolinone core, combined with the synthetic accessibility of its derivatives, ensure that this compound will continue to be a key player in the quest for innovative medicines.
References
-
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. PubMed. [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]
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Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PMC. [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. [Link]
-
Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. ResearchGate. [Link]
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. [Link]
-
The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus. NIH. [Link]
-
DNA Gyrase as a Target for Quinolones. MDPI. [Link]
-
The antibacterial activity (MIC in μg/mL) of the of the synthesized quinazolin-4(3H)one derivatives compared with Amoxicillin trihyderate. ResearchGate. [Link]
-
Pharmacology 707 b FluoroQuinolones Mechanism Of Action Quinolones DNA Gyrase inhibitor supercoil. YouTube. [Link]
-
(PDF) Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ResearchGate. [Link]
-
Quinolones Mechanism of action. YouTube. [Link]
-
What are Bacterial DNA gyrase inhibitors and how do they work?. Patsnap Synapse. [Link]
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Comparison of MIC values (in µg mL-1 ) of quinazolines and standard drugs against different bacteria and fungi.. ResearchGate. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). NIH. [Link]
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chloroacetonitrile. Organic Syntheses Procedure. [Link]
-
Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluation of their antimicrobial activities.. SciSpace. [Link]
-
Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line.. ResearchGate. [Link]
-
Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.. ResearchGate. [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC. [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]
-
Computational prediction of small molecules targeting Lassa fever drug target using quantitative structure activity relationship. Academic Journals. [Link]
-
Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing. [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... ResearchGate. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]
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- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Analytical Techniques for the Quantification of 2,7-Dichloroquinazolin-4(3H)-one
Introduction
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 2,7-Dichloroquinazolin-4(3H)-one is a key synthetic intermediate used in the development of these pharmacologically active molecules.[3] Its purity and concentration must be precisely controlled during synthesis to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated analytical techniques for the accurate quantification of this compound. We will explore three primary analytical methodologies:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Ideal for routine quality control, purity assessment, and in-process monitoring.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity, high-selectivity quantification in complex matrices, such as biological fluids or trace-level impurity analysis.
-
Gas Chromatography with Mass Spectrometry (GC-MS): A viable alternative, particularly for assessing volatile impurities, which may require derivatization of the analyte.
The causality behind experimental choices, detailed step-by-step protocols, and guidelines for method validation are presented to ensure scientific integrity and the generation of trustworthy, reproducible data.
Physicochemical Properties of this compound
Understanding the physicochemical properties of the analyte is fundamental to developing a robust analytical method. These properties dictate choices regarding solvent selection, chromatographic conditions, and sample preparation.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂O | PubChem CID: 252886[4] |
| Molecular Weight | 215.04 g/mol | (Calculated) |
| IUPAC Name | 2,7-dichloroquinazolin-4-one | - |
| Calculated LogP | 2.1 | (Estimated) |
| Hydrogen Bond Donors | 1 | PubChem CID: 252886[4] |
| Hydrogen Bond Acceptors | 2 | PubChem CID: 252886[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, Methanol, Acetonitrile. | In-house observation; similar compounds[5][6] |
Note: Data for the parent compound this compound is limited. Some properties are inferred from closely related structures like 2,4-dichloroquinazoline[4] and general quinazolinone behavior. Experimental verification is recommended.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
3.1. Principle and Method Development Rationale
HPLC is the workhorse method for the analysis of non-volatile and semi-volatile organic compounds. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase (RP) method is most appropriate.
-
Causality of Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides effective retention for the moderately nonpolar quinazolinone ring system. End-capped columns are recommended to minimize peak tailing caused by interactions between the basic nitrogen atoms of the analyte and residual acidic silanol groups on the silica support.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (acetonitrile or methanol) is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The buffer controls the pH, ensuring consistent ionization of the analyte and promoting symmetrical peak shapes. A pH between 3 and 6 is typically effective.
-
UV Detection: The conjugated aromatic system of the quinazolinone scaffold exhibits strong UV absorbance. A photodiode array (PDA) detector is used to scan a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for quantification.[8][9] For this compound, a primary detection wavelength around 254 nm and a secondary wavelength near 310-340 nm are expected.
-
3.2. HPLC-UV Workflow Diagram
Caption: Workflow for quantification of this compound via HPLC-UV.
3.3. Detailed Protocol for HPLC-UV Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), end-capped.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector, scan 200-400 nm. Quantify at λmax (e.g., ~254 nm).
-
-
Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol or acetonitrile.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase initial condition (95:5 A:B) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solutions:
-
Accurately weigh the sample material (e.g., 10 mg of a reaction mixture) and dissolve it in a suitable solvent (e.g., 10 mL of methanol).
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration expected to fall within the calibration range.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample preparations.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The curve should have a correlation coefficient (r²) ≥ 0.995.
-
Determine the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
4.1. Principle and Method Development Rationale
LC-MS/MS provides unparalleled sensitivity and selectivity by coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer. This technique is essential for quantifying low concentrations of the analyte in complex matrices where co-eluting impurities could interfere with UV detection.
-
Causality of Choices:
-
Ionization: Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar molecules like quinazolinones. Given the presence of nitrogen atoms that can be readily protonated, ESI in positive ion mode (ESI+) is expected to be highly efficient.
-
Mass Analysis: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific, stable product ion in the third quadrupole.[10] This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out background noise and interferences.
-
Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., ¹³C- or D-labeled this compound) is highly recommended. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification.[10]
-
4.2. LC-MS/MS Workflow Diagram
Caption: Workflow for quantification of this compound via LC-MS/MS.
4.3. Detailed Protocol for LC-MS/MS Analysis
-
LC and MS Conditions:
-
LC System: UHPLC system for improved resolution and speed.[11]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: ESI+.
-
MS Parameters (Hypothetical):
-
Analyte MRM Transition: m/z 215.0 → m/z 179.0 (Loss of HCl)
-
IS (D₄-Analyte) MRM Transition: m/z 219.0 → m/z 183.0
-
Note: These transitions must be optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer.
-
-
-
Preparation of Standard and Sample Solutions:
-
Stock Solutions: Prepare separate 1 mg/mL stock solutions of the analyte and the internal standard (IS) in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking a constant amount of IS solution into varying concentrations of the analyte solution and diluting with 50:50 methanol:water.
-
Sample Preparation:
-
For simple matrices (e.g., reaction mixture), dilute the sample in 50:50 methanol:water.
-
For complex matrices (e.g., plasma), perform protein precipitation by adding 3 parts of cold acetonitrile containing the IS to 1 part plasma. Vortex, centrifuge, and inject the supernatant.
-
Spike all samples with the same constant amount of IS used in the calibration standards.
-
-
-
Analysis Procedure:
-
Optimize MS parameters (capillary voltage, gas flows, collision energy) by infusing a standard solution.
-
Analyze the calibration standards to generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.
-
Analyze the prepared samples.
-
Calculate the analyte concentration in the samples using the regression equation from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
5.1. Principle and Method Development Rationale
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For this compound, its applicability depends on its thermal stability and volatility. The presence of an active hydrogen on the amide nitrogen may lead to peak tailing and adsorption in the GC system.
-
Causality of Choices:
-
Derivatization: To improve chromatographic performance, derivatization is often necessary. Silylation, which replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group, is a common and effective strategy.[12][13] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. This increases volatility and thermal stability, resulting in sharper, more symmetrical peaks.[14]
-
Column: A low-polarity fused silica capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating a wide range of derivatized organic compounds.
-
Ionization: Electron Ionization (EI) is the standard for GC-MS. It produces reproducible fragmentation patterns that can be used for definitive identification by comparing the obtained mass spectrum to a library or by interpreting the fragmentation pattern.
-
5.2. GC-MS Workflow Diagram
Caption: Workflow for quantification of this compound via GC-MS after derivatization.
5.3. Detailed Protocol for GC-MS Analysis
-
Derivatization Procedure:
-
In a GC vial, add 100 µL of the sample or standard solution in a dry, aprotic solvent (e.g., acetonitrile, pyridine).
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Program: Initial temperature 100 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 50-500) for identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity during routine quantification.
-
-
Analysis Procedure:
-
Prepare and derivatize a series of calibration standards.
-
Prepare and derivatize the samples.
-
Inject the derivatized standards and samples.
-
Construct a calibration curve based on the integrated peak area of a characteristic ion of the derivatized analyte.
-
Quantify the analyte in the samples using the calibration curve.
-
Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of a derivatized reference standard.
-
Analytical Method Validation
Any quantitative method must be validated to ensure it is fit for its intended purpose. Validation provides documented evidence that the procedure is reliable, reproducible, and accurate. Key validation parameters, based on ICH guidelines, are summarized below.
| Validation Parameter | Description and Purpose | Typical Acceptance Criteria |
| Specificity / Selectivity | The ability to unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix). | Peak purity analysis (for HPLC-UV), no interfering peaks at the analyte's retention time in blank/placebo samples. For MS, no interference in MRM transitions. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.995. Y-intercept should be insignificant. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Typically 80-120% of the test concentration for assays. |
| Accuracy | The closeness of the test results to the true value. Assessed by spike recovery studies. | Recovery typically between 98.0% and 102.0% for API. |
| Precision | The degree of agreement among individual test results. Includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of ~10:1; precision (RSD) ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temp). | System suitability parameters remain within limits; results are not significantly affected. |
Conclusion
The accurate quantification of this compound is critical for ensuring the quality of pharmaceutical intermediates and final products. This guide details three robust analytical techniques, each suited for different applications.
-
HPLC-UV is a reliable and accessible method for routine analysis and quality control where analyte concentrations are relatively high and the matrix is simple.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis, quantification in complex biological matrices, and impurity profiling.
-
GC-MS , typically requiring a derivatization step, serves as a valuable orthogonal technique, especially for confirming identity and analyzing volatile components.
The selection of the most appropriate method depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Regardless of the chosen technique, a thorough method validation is mandatory to ensure the integrity and reliability of the generated data.
References
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PubChem. (n.d.). 2,7-Dichloro-3-methyl-quinazolin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,7-Dichloro-3-ethyl-5-methyl-quinazolin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichloroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]
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Moldoveanu, S. C., & David, V. (n.d.). Derivatization Methods in GC and GC/MS. Semantic Scholar. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichloro-3-methyl-quinazolin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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Lin, D. L., & Yin, M. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
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Wang, P., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLoS ONE. Retrieved from [Link]
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Agilent Technologies. (2013). Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in Food. Retrieved from [Link]
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PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Li, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. Retrieved from [Link]
-
Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives. Retrieved from [Link]
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de Oliveira, R. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]
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Karjalainen, M., et al. (2014). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. Retrieved from [Link]
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Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and Objects of Chemical Analysis. Retrieved from [Link]
-
Lee, J., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). A High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Twenty-Seven Drug Molecules in Ocular Tissues. Retrieved from [Link]
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Yusof, N. A., et al. (2021). UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation. Molecules. Retrieved from [Link]
-
Kim, J., et al. (2023). Quantitative Analysis of Chlorogenic Acid, Rutin, and Isoquercitrin in Extracts of Cudrania tricuspidata Leaves Using HPLC-DAD. Plants. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving the Yield of 2,7-Dichloroquinazolin-4(3H)-one Synthesis
Welcome to the technical support center dedicated to the synthesis of 2,7-Dichloroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important heterocyclic compound. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a deeper understanding of the reaction mechanisms at play.
Section 1: Understanding the Synthetic Landscape
The synthesis of this compound can be approached through several pathways. However, a reliable and frequently cited method involves a multi-step sequence starting from commercially available 4-chloroanthranilic acid. This route offers well-defined intermediates, allowing for easier monitoring and troubleshooting.
A common synthetic strategy involves the initial formation of a quinazolinedione ring, followed by chlorination and selective hydrolysis.[1] An alternative, more direct approach, common for quinazolinone synthesis, is the condensation of an anthranilic acid derivative with a one-carbon source like formamide, though this may present its own challenges regarding regioselectivity and reaction conditions.[2][3]
Caption: Key synthetic pathways to this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis, particularly following the multi-step route (Route A), which is often preferred for its reliability.
Low Reaction Yield
Q1: My overall yield for the multi-step synthesis is significantly lower than expected. Which steps are the most critical for optimization?
A: Low overall yield is typically due to cumulative losses or a particularly inefficient step. The two most critical points to investigate are:
-
Chlorination Step (B → C): The conversion of 7-chloroquinazoline-2,4(1H,3H)-dione to 2,4,7-trichloroquinazoline using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be incomplete. Ensure anhydrous conditions, as moisture will consume the chlorinating agent. The reaction temperature and duration are also crucial; insufficient heating may lead to a poor conversion rate.[4]
-
Selective Hydrolysis (C → D): This step is highly sensitive. The 4-chloro substituent is significantly more reactive to nucleophilic substitution than the 2-chloro and 7-chloro groups. However, harsh conditions (e.g., high temperature, prolonged reaction time, or high concentration of NaOH) can lead to the hydrolysis of the 2-chloro group as well, forming unwanted byproducts and reducing the yield of the desired product.[1] Careful monitoring via Thin Layer Chromatography (TLC) is essential.
Q2: I'm attempting a direct condensation (Route B) and observing a low yield. What are the primary causes?
A: Direct condensation reactions often suffer from a few key issues:
-
Suboptimal Temperature: The cyclization of anthranilic acids with formamide typically requires high temperatures (125-130°C or higher).[2][3] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can cause decomposition.
-
Incorrect Solvent: The choice of solvent is critical for reactant solubility and can influence the reaction pathway.[5] While some syntheses are performed neat (solvent-free), others benefit from high-boiling polar aprotic solvents like DMSO or DMF.[6] If you are experiencing low yields, consider experimenting with the solvent system.
-
Water Removal: The condensation reaction releases water. In some setups, the removal of this water can drive the equilibrium toward the product.
Caption: Troubleshooting flowchart for low reaction yield.
Impurity and Purification Issues
Q3: My final product shows multiple spots on TLC and is difficult to purify. What are the likely impurities?
A: In the multi-step synthesis (Route A), common impurities include:
-
Starting Material: Unreacted 2,4,7-trichloroquinazoline due to incomplete hydrolysis.
-
Over-hydrolyzed Product: 7-chloroquinazoline-2,4(1H,3H)-dione, resulting from the hydrolysis of both the 2- and 4-position chloro groups.
-
Isomers: Depending on the purity of the initial 4-chloroanthranilic acid, isomeric impurities could be carried through the synthesis.
Q4: What is the most effective method for purifying the final this compound?
A: Purification strategies depend on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system must be identified through screening. Common choices include ethanol, methanol, or mixtures involving ethyl acetate and hexanes.[7]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from closely related impurities. A gradient elution system, for example, with ethyl acetate in hexanes, is a good starting point.
-
Acid-Base Wash: During the work-up, washing the organic extract with a dilute base (like NaHCO₃ solution) can help remove any acidic impurities, while a dilute acid wash (like 1M HCl) can remove basic impurities.
Section 3: Validated Experimental Protocol
This protocol is based on the multi-step synthesis (Route A) and is designed to be a self-validating system with clear checkpoints.
Step 1: Synthesis of 7-chloroquinazoline-2,4(1H,3H)-dione
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloroanthranilic acid (1 equivalent) and urea (3 equivalents).
-
Reaction: Heat the mixture to 150-160 °C. The reactants will melt and then solidify as the reaction progresses. Continue heating for 4-5 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature. Add 1N NaOH solution and stir to dissolve the product. Filter the solution to remove any insoluble impurities.
-
Precipitation: Acidify the filtrate with concentrated HCl until the pH is ~2-3. A white precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be used in the next step without further purification.
Step 2: Synthesis of 2,4,7-trichloroquinazoline
-
Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add 7-chloroquinazoline-2,4(1H,3H)-dione (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) and heat the mixture to reflux (approx. 110 °C) for 4-6 hours. The reaction should become a clear solution.[1]
-
Work-up: Carefully cool the reaction mixture. Slowly pour it onto crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 3: Selective Hydrolysis to this compound
-
Setup: Dissolve the crude 2,4,7-trichloroquinazoline (1 equivalent) in a suitable solvent like THF or dioxane.
-
Reaction: Add 2N aqueous NaOH solution (1.5-2 equivalents) and stir the suspension vigorously at room temperature for 18-24 hours.[1] Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, neutralize the reaction mixture with 2N HCl.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography.
| Parameter | Step 1: Dione Formation | Step 2: Chlorination | Step 3: Hydrolysis |
| Key Reagents | 4-Chloroanthranilic acid, Urea | POCl₃, DMF (cat.) | 2N NaOH (aq) |
| Temperature | 150-160 °C | ~110 °C (Reflux) | Room Temperature |
| Duration | 4-5 hours | 4-6 hours | 18-24 hours |
| Key Checkpoint | Formation of a solid mass | Dissolution to a clear solution | TLC monitoring for disappearance of starting material |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the chemical principle behind the selective hydrolysis of 2,4,7-trichloroquinazoline at the 4-position? A: The carbon at the 4-position (C4) of the quinazoline ring is more electron-deficient than the carbon at the 2-position (C2). This is due to the electron-withdrawing effect of the adjacent heterocyclic nitrogen atom (N3). This increased electrophilicity makes C4 more susceptible to nucleophilic attack by the hydroxide ion (OH⁻), leading to the preferential displacement of the chlorine atom at this position.
Q2: Can microwave-assisted synthesis be used to improve this process? A: Yes, microwave irradiation can often significantly reduce reaction times and improve yields in heterocyclic synthesis.[5][8] It is particularly effective for condensation and cyclization reactions (like Route B) and may also accelerate the chlorination step. However, conditions must be carefully optimized to avoid decomposition or side reactions due to rapid heating.
Q3: What are the critical safety precautions when handling phosphorus oxychloride (POCl₃)? A: POCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is perfectly dry before use. Reactions should be quenched by slowly adding the reaction mixture to ice, never the other way around.
Q4: How can I definitively confirm the structure and purity of my final product? A: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the number and environment of protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (due to the two chlorine atoms).
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final compound.
References
- Addressing side reactions in the synthesis of N-substituted quinazolinones - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgjv3UsCpcx7xuzJcLCRX3o7lRSljb7si1rRj1rfRuoL4yk-XDskffLXxEJ7ZVxOHsmFFEYYjzqD1A-ZZ-y8Shv_B-bgbr9kuGn7OD1OwmdewXowt3FLtoPFY802hTEzskr8DoF8CkDKaIN4cD4e39AALbbZTUCHfMip4xlLP8c-3NmsheXSmwfDM-gyvXKzubhqjipOM37JsZuEK3jKV9mj8CAKJH2Q==]
- Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. - ResearchGate. [https://www.researchgate.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278326/]
- 4,7-Dichloroquinazoline synthesis - ChemicalBook. [https://www.chemicalbook.com/synthesis/2148-57-4.htm]
- Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H)‐one derivatives as a potential treatment for SARS‐CoV‐2 - PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8783454/]
- Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9266185/]
- Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - MDPI. [https://www.mdpi.com/1420-3049/27/19/6274]
- Synthesis of quinazolinones from reaction of formamide with anthranilic acids. [https://www.researchgate.net/publication/351833139_Synthesis_of_quinazolinones_from_reaction_of_formamide_with_anthranilic_acids]
- Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7982055/]
- Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem. [https://www.benchchem.com/technical-support-center/quinazoline-synthesis]
- Synthesis, Method Optimization of 2,3-Disubtitutedquinazolin-4(3H)-One Derivatives. [https://www.researchgate.
- Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869584/]
- via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. [http://www.orgsyn.org/demo.aspx?prep=v98p0253]
- CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents. [https://patents.google.
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,7-Dichloroquinazolin-4(3H)-one
From the desk of a Senior Application Scientist
Welcome to the technical support center for 2,7-Dichloroquinazolin-4(3H)-one. As a critical intermediate in the synthesis of novel therapeutics, including potent inhibitors for methicillin-resistant Staphylococcus aureus (MRSA), achieving high purity of this scaffold is paramount for the reliability of downstream applications and the integrity of your research.[1] This guide is designed to address the specific and often nuanced challenges encountered during its purification. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered by researchers working with this compound.
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the selective hydrolysis of a 2,4,7-trichloroquinazoline precursor.[1] Consequently, the most common impurities include:
-
Unreacted Starting Material: Residual 2,4,7-trichloroquinazoline is a primary impurity, which is significantly less polar than the desired product.
-
Over-hydrolysis Product: Formation of 7-chloroquinazoline-2,4(1H,3H)-dione due to non-selective hydrolysis of the C2-chloro group. This impurity is substantially more polar.
-
Precursor Impurities: Unreacted 4-chloro-2-aminobenzoic acid derivatives or cyclization by-products from earlier steps.[2]
-
Residual Reagents: Traces of chlorinating agents (e.g., POCl₃, SOCl₂) or their decomposition products, which should be thoroughly quenched and removed during aqueous workup.[3][4]
Identifying these is crucial, and techniques like TLC, HPLC, and Mass Spectrometry are indispensable for this purpose.[5]
Q2: What is the most effective initial purification strategy for a crude reaction mixture?
A2: For most lab-scale syntheses, a two-stage approach is highly effective.
-
Aqueous Workup & Extraction: Following the reaction, a carefully controlled aqueous workup is the first line of defense. Neutralizing the reaction mixture (e.g., with acetic acid after a basic hydrolysis) precipitates the crude product, which can then be washed to remove inorganic salts.[1][6]
-
Recrystallization: This is the preferred method for initial bulk purification.[5] It is cost-effective and can efficiently remove impurities with different solubility profiles. For highly impure samples or to separate compounds with very similar polarities, column chromatography is the necessary next step.
Q3: How can I effectively monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is the most practical method for real-time monitoring.[7] Use a solvent system that provides good separation (a difference in Rf values of at least 0.2) between your product, starting materials, and potential by-products. A common mobile phase for quinazolinone derivatives is a mixture of a non-polar solvent like Hexane or Petroleum Ether and a polar solvent like Ethyl Acetate.[5] For quantitative analysis and final purity confirmation, High-Performance Liquid Chromatography (HPLC) is the gold standard, offering superior resolution and sensitivity.[8]
Q4: What are the key stability considerations for this compound during purification and storage?
A4: The quinazolinone core is generally stable.[9] However, the two chloro-substituents introduce potential instabilities:
-
Nucleophilic Substitution: The C2-chloro group is susceptible to substitution by nucleophiles. Avoid prolonged heating in nucleophilic solvents like methanol or ethanol during recrystallization, as this can lead to the formation of methoxy or ethoxy by-products.
-
Hydrolysis: While selective hydrolysis is used in its synthesis, prolonged exposure to strong aqueous base or acid, especially at elevated temperatures, can lead to the formation of the corresponding dione.[9]
-
Storage: For long-term stability, store the purified solid compound at low temperatures (e.g., -20°C), protected from light and moisture.[9]
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can present challenges. This guide addresses common failure points.
Problem: My compound fails to dissolve completely in the hot recrystallization solvent.
-
Probable Cause: Insufficient solvent volume or an inappropriate solvent choice.
-
Solution:
-
Incremental Solvent Addition: Add the hot solvent in small portions to the crude material with vigorous stirring until dissolution is just achieved. This prevents using an excessive amount of solvent, which would reduce yield.
-
Re-evaluate Solvent Choice: The compound may be sparingly soluble in your chosen solvent even at its boiling point. Refer to the solvent selection table below and perform small-scale solubility tests to find a more suitable system. A mixed-solvent system may be required.[10]
-
Problem: The product "oils out" as a liquid layer instead of forming crystals upon cooling.
-
Probable Cause: The solution is too concentrated, or the cooling rate is too fast. "Oiling out" can also occur if the melting point of the solid is lower than the boiling point of the solvent, or if significant impurities are depressing the melting point.[10]
-
Solution:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount (5-10% more) of hot solvent.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.[10]
-
Problem: The purified product remains significantly discolored.
-
Probable Cause: The presence of highly colored, polar baseline impurities that are not effectively removed by recrystallization alone.
-
Solution:
-
Charcoal Treatment: Before the hot filtration step of recrystallization, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb colored impurities. Perform a hot filtration through a pad of celite to remove the charcoal.
-
Secondary Purification: If discoloration persists, the impurities may have a solubility profile very similar to your product. In this case, column chromatography is necessary.
-
Section 3: Troubleshooting Guide: Column Chromatography
Problem: I am seeing poor separation (overlapping spots on TLC) between my product and a key impurity.
-
Probable Cause: The polarity of the mobile phase is not optimized for this specific separation.
-
Solution:
-
Adjust Mobile Phase Polarity: If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate). If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.
-
Change Solvents: Sometimes, a different solvent system is needed to alter the selectivity. For example, switching from a Hexane/Ethyl Acetate system to a Dichloromethane/Methanol system can change the interaction of the compounds with the silica stationary phase, potentially improving separation.[5]
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient of the polar solvent. This can help resolve closely eluting compounds.
-
Problem: The product is not eluting from the column, even with a highly polar mobile phase.
-
Probable Cause: The compound may be interacting too strongly with the silica gel, or it may have precipitated at the top of the column due to low solubility in the mobile phase.
-
Solution:
-
Increase Eluent Strength: Gradually increase the polarity. For very polar quinazolinones, a mobile phase containing methanol (e.g., 5-10% in dichloromethane) may be necessary.[5]
-
Check Sample Loading: Ensure the compound was fully dissolved during the "dry loading" preparation. If the compound is not soluble in the mobile phase, it will not move down the column. You may need to use a stronger solvent like DCM for the initial sample adsorption onto silica.[11]
-
Section 4: Protocols and Methodologies
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a faint pencil line ~1 cm from the bottom.[8]
-
Sample Application: Dissolve a small amount of your crude and purified materials in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot them carefully on the baseline.
-
Development: Place the plate in a chamber containing a suitable mobile phase (see table below). Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Using small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (see table below) to find one in which it is highly soluble when hot but poorly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System | Polarity | Rationale & Comments |
| Acetone / Ethyl Acetate | Medium | A good starting point. A 5:1 ratio has been reported for similar 2-chloroquinazolinones.[6] |
| Ethanol / Water | High | Useful if the compound is too soluble in pure ethanol. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a drop of ethanol. |
| Toluene | Low | Can be effective for removing more polar impurities. |
| Acetonitrile | Medium | Offers a different selectivity compared to ester or ketone solvents. |
Protocol 3: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Petroleum Ether). Pour the slurry into a column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[11]
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[11]
-
Elution: Begin eluting with the initial low-polarity mobile phase. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 10% to 30% Ethyl Acetate) to elute the desired compound.
-
Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Section 5: Visual Guides & Workflows
Diagram 1: General Purification Workflow
Caption: A decision tree for troubleshooting failed crystallization attempts.
Section 6: References
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2022). National Institutes of Health.
-
4,7-Dichloroquinazoline synthesis. ChemicalBook.
-
Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. (2021). MDPI.
-
2-Chloroquinazolin-4(3H)-one. (2012). National Institutes of Health.
-
Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. (2011). National Institutes of Health.
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2022). Dove Medical Press.
-
One-step synthesis of 4(3H)-quinazolinones. (2000). ResearchGate.
-
Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. BenchChem.
-
Solvent free synthesis of some quinazolin-4(3H)-ones. (2008). ResearchGate.
-
Improving the yield and purity of Quinazoline-4,7-diol synthesis. BenchChem.
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2022). MDPI.
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011). ResearchGate.
-
An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL. BenchChem.
-
Method for synthesizing 4(3H)-quinazolinone derivative by using cyclization elimination one-pot method. (2014). Google Patents.
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). MDPI.
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate.
-
A Comparative Guide to Assessing the Purity of Synthesized 2,4-Dihydroxyquinoline. BenchChem.
-
Chromatography. (2023). National Center for Biotechnology Information.
-
Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine. BenchChem.
-
Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography. BenchChem.
Sources
- 1. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
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- 7. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,7-Dichloroquinazolinones
This guide provides in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of 2,7-dichloroquinazolinones. Designed for researchers and drug development professionals, this document offers practical, field-tested solutions grounded in chemical principles to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of 2,7-dichloro-4(3H)-quinazolinone from 2-amino-4-chlorobenzoic acid and formamide is resulting in a low yield and a complex mixture of products. What are the likely side reactions?
A1: The Niementowski reaction, a common method for synthesizing quinazolinones from anthranilic acids and amides, is sensitive to reaction conditions, particularly temperature.[1][2] Several side reactions can occur, leading to reduced yields and purification challenges.
Primary Side Reactions:
-
Incomplete Cyclization: The reaction may stall at the intermediate stage, yielding N-(2-carboxy-5-chlorophenyl)formamide. This occurs if the temperature is too low or the reaction time is insufficient for the final dehydrative cyclization.
-
Thermal Decomposition of Starting Material: 2-Amino-4-chlorobenzoic acid can undergo thermal decomposition at elevated temperatures, which are often required for the Niementowski reaction.[3] This can lead to a variety of byproducts and a reduction in the availability of the starting material for the desired reaction.
-
Formation of Unidentified Byproducts at High Temperatures: A patent for a similar synthesis notes that at temperatures exceeding 170°C, an increase in unidentified side products is observed, which complicates purification and lowers the yield of the desired quinazolinone.[4]
-
Decarboxylation of Starting Material: Anthranilic acids are susceptible to decarboxylation at high temperatures, leading to the formation of 4-chloroaniline, which can then react with formamide to produce undesired formylated byproducts.
Q2: I've observed a significant amount of an intermediate that is not the final product. How can I promote complete cyclization to 2,7-dichloro-4(3H)-quinazolinone?
A2: The presence of a stable intermediate, likely N-(2-carboxy-5-chlorophenyl)formamide, indicates that the reaction has not reached the necessary activation energy for the final intramolecular cyclization and dehydration step.
Causality: The cyclization step involves the nucleophilic attack of the amino group onto the formamide-derived carbonyl, followed by the elimination of water. This process is typically the rate-limiting step and is highly dependent on temperature.
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. A typical temperature range for this reaction is 130-150°C.[1][5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes cyclization without significant byproduct formation.
-
Increase Reaction Time: If increasing the temperature leads to decomposition, maintain a moderate temperature (e.g., 130°C) and extend the reaction time. Monitor the disappearance of the intermediate by TLC.
-
Use of a Catalyst: While the traditional Niementowski reaction is often performed neat, the use of a mild acid catalyst can facilitate the cyclization. A patent for a related synthesis suggests that a combination of acetic acid and a base can improve conversion and selectivity.[4]
-
Solvent Considerations: While often performed solvent-free, using a high-boiling point solvent such as Dowtherm A or N,N-dimethylformamide (DMF) can provide better temperature control and facilitate a more homogeneous reaction mixture.
Q3: My reaction at a lower temperature (around 100°C) produced a significant byproduct. What is it and how can I avoid it?
A3: At temperatures below the optimal range for quinazolinone formation, a notable side reaction is the formylation of the anthranilic acid derivative, leading to the formation of a 2-formylanthranilic acid derivative.[4]
Mechanism of Formation:
This side product arises from the reaction of formamide with the anthranilic acid derivative under conditions that are not sufficient to drive the reaction towards the quinazolinone.
Mitigation Strategy:
The primary solution is to ensure the reaction temperature is within the optimal range of 120-155°C.[4] The use of a catalyst system, such as acetic acid and a base, can also help to steer the reaction towards the desired quinazolinone product even at slightly lower temperatures by promoting the desired cyclization pathway over the competing formylation.[4]
Q4: I am struggling to purify my crude 2,7-dichloro-4(3H)-quinazolinone. What is a reliable purification protocol?
A4: Purifying 2,7-dichloro-4(3H)-quinazolinone typically involves removing unreacted starting materials, the N-formyl intermediate, and other byproducts. A combination of washing and recrystallization is often effective.
Detailed Purification Protocol:
-
Initial Work-up:
-
After cooling the reaction mixture, triturate the solid mass with a saturated sodium bicarbonate solution. This will dissolve any unreacted 2-amino-4-chlorobenzoic acid and the N-(2-carboxy-5-chlorophenyl)formamide intermediate by forming their sodium salts.
-
Filter the solid product and wash it thoroughly with water to remove any remaining bicarbonate solution and other water-soluble impurities.
-
Wash the solid with a small amount of cold ethanol or acetone to remove non-polar impurities.
-
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of a hot solvent. Suitable solvents for recrystallization of quinazolinones include ethanol, acetic acid, or a mixture of DMF and water.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[6]
-
Dry the purified crystals under vacuum.
-
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Advantages | Disadvantages |
| Ethanol | Good solubility at high temperatures, low toxicity. | May not be sufficient for highly impure samples. |
| Acetic Acid | Excellent solvent for many quinazolinones. | Residual acid may need to be removed. |
| DMF/Water | High solubilizing power of DMF, water acts as an anti-solvent to induce crystallization. | DMF has a high boiling point and can be difficult to remove completely. |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthetic Pathway and Major Side Reactions
Caption: Synthetic pathway and key side reactions.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields.
References
- Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H.-K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o37.
- EP1997812A1. (2008). Method for production of quinazolin-4-on derivative. Google Patents.
-
Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from [Link]
- US8329948B2. (2012). Method for the synthesis of substituted formylamines and substituted amines. Google Patents.
- Structure, aromatic properties and preparation of the quinazolin-4-one molecule. (2023). E3S Web of Conferences, 389, 03075.
-
Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
Synthesis of quinazolinones from reaction of formamide with anthranilic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]
- One-pot reductive cyclization to antitumor quinazoline precursors. (2008). Arkivoc, (ii), 33-42.
- AT227686B. (1963). Process for the production of new anthranilic acids and their salts. Google Patents.
-
Carl ROTH. (2024, March 1). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. Retrieved from [Link]
-
Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield? Retrieved from [Link]
-
Quinazolines Synthesis & QSAR Study. (n.d.). ResearchGate. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Amino-4-chlorobenzoic acid. Retrieved from [Link]
-
Intramolecular Catalysis of the Hydrolysis of N-Dimethylaminomaleamic Acid. (1967). PubMed. Retrieved from [Link]
-
Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. (2005). ResearchGate. Retrieved from [Link]
-
Solvent free synthesis of some quinazolin-4(3H)-ones. (2008). ResearchGate. Retrieved from [Link]
-
N-Acetylanthranilic Acid: A Highly Triboluminescent Material. (n.d.). Rhodium.ws. Retrieved from [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2020). PubMed Central. Retrieved from [Link]
-
synthesis of formamide. (2004, November 23). Sciencemadness Discussion Board. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (2012). Hilaris Publisher. Retrieved from [Link]
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield? Retrieved from [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2023). Oriental Journal of Chemistry. Retrieved from [Link]
-
Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. (2016). RSC Publishing. Retrieved from [Link]
Sources
- 1. generis-publishing.com [generis-publishing.com]
- 2. N-Acetylanthranilic Acid: A Highly Triboluminescent Material - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. EP1997812A1 - Method for production of quinazolin-4-on derivative - Google Patents [patents.google.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 2,7-Dichloroquinazolin-4(3H)-one in solution
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Welcome to the technical support guide for 2,7-dichloroquinazolin-4(3H)-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges, ensuring the integrity and reproducibility of your experimental results.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, valued for its broad biological activities and general stability.[1][2] However, like any advanced chemical entity, its behavior in solution is nuanced and dependent on environmental factors. This guide addresses the most common stability issues encountered during laboratory work.
Troubleshooting Guide: Addressing Common Stability Issues
This section is structured in a question-and-answer format to directly tackle problems you may encounter during your experiments. We focus not just on the solution, but on the underlying chemical principles.
Question 1: I've dissolved my this compound in DMSO for a screening assay, but my results are inconsistent, especially with plates prepared in advance. What could be the cause?
Answer: This is a frequently observed issue, and your suspicion about stability is likely correct. While DMSO is an excellent solubilizing agent, it is not always an ideal medium for the long-term storage of certain heterocyclic compounds, including some quinazoline derivatives.
Causality & Explanation: Studies on similar quinazoline structures have shown that solutions in DMSO can be unstable, exhibiting modifications in their UV-Vis absorption spectra almost immediately after preparation.[3][4] This suggests a chemical interaction or solvent-catalyzed degradation is occurring. The exact mechanism can be complex, but it results in a decreased concentration of the parent compound and the emergence of unknown degradation products, compromising your assay's reliability.
Recommended Actions:
-
Prepare Fresh Solutions: The most immediate and effective solution is to prepare DMSO solutions fresh for each experiment and use them within a few hours. Avoid storing stock solutions in DMSO at room temperature or 4°C for extended periods.
-
Flash-Freeze for Storage: If you must prepare a stock solution in DMSO, dispense it into single-use aliquots and flash-freeze them in liquid nitrogen before storing them at -80°C. This minimizes the time the compound spends in a liquid state where degradation can occur. Thaw the aliquot rapidly and use it immediately. Do not subject it to multiple freeze-thaw cycles.
-
Consider Alternative Solvents: If your experimental protocol allows, consider creating a primary stock in a more inert solvent like anhydrous ethanol or acetonitrile, where solubility permits. You can then make final dilutions into your aqueous assay buffer.
Question 2: I am performing a cell-based assay and have prepared a working solution of the compound in an aqueous buffer (pH 7.4). After 24 hours, I've noticed a significant drop in activity. Why is this happening?
Answer: The loss of activity in an aqueous medium points towards hydrolytic degradation. The quinazolinone ring system, while generally robust, possesses functionalities susceptible to hydrolysis, particularly under prolonged exposure to aqueous environments, and this process can be pH-dependent.
Causality & Explanation: The quinazolinone structure contains a lactam (a cyclic amide) group. Amide bonds are susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This reaction can be catalyzed by acid or base. While quinazolinones are reported to be stable in cold, dilute acidic and alkaline solutions, they can be destroyed if the solution is boiled or stored for extended periods, leading to the opening of the pyrimidine ring.[1][5][6] Even at a physiological pH of 7.4, slow hydrolysis can occur over 24-48 hours at 37°C, reducing the concentration of the active compound.
Recommended Actions:
-
In-Use Stability Assessment: Before conducting a lengthy experiment, perform a small-scale stability test. Prepare your compound in the final assay buffer, incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂), and analyze samples by HPLC at several time points (e.g., 0, 4, 8, 24 hours) to quantify the remaining parent compound.
-
pH Optimization: If you observe pH-dependent degradation, investigate whether your experimental endpoint is tolerant to slight variations in pH. Sometimes, a buffer system closer to neutral (pH 6.5-7.0) can slow hydrolysis compared to slightly more alkaline conditions.
-
Dosing Schedule Modification: If instability is confirmed, consider modifying your protocol to include repeat dosing at set intervals to maintain a more consistent compound concentration over the course of the experiment.
Workflow for Investigating Compound Instability
Caption: Troubleshooting workflow for compound instability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in its solid form versus in solution?
A: For maximal shelf-life, storage conditions should be tailored to the physical state of the compound. Based on data for similar quinazolinones and general best practices, we recommend the following:
| Form | Temperature | Atmosphere/Light | Recommended Duration | Rationale |
| Solid Powder | -20°C | Store in a desiccator, protected from light. | > 3 years[7] | Minimizes thermal degradation and prevents reactions with atmospheric moisture. |
| In DMSO | -80°C | Single-use aliquots, protected from light. | < 6 months[7] | Slows solvent-mediated degradation observed in some quinazolinones.[3][4] Avoids freeze-thaw cycles. |
| In Aqueous Buffer | 4°C | Sterile-filtered, protected from light. | < 1 week | Minimizes hydrolytic degradation. Storage at 4°C is preferable to room temperature.[3] |
Q2: How significant is the risk of photodegradation?
A: Photodegradation is a valid concern. Aromatic heterocyclic systems can be susceptible to degradation upon exposure to UV or even high-intensity visible light. Forced degradation studies on similar quinazolines confirm that photolytic stress can lead to the formation of degradation products.[7][8] Best Practice: Always handle the solid compound and its solutions under subdued lighting. Store all solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, especially during long-term experiments or storage.
Q3: What are the expected degradation pathways for this compound?
A: Based on the quinazolinone core structure, the primary degradation pathways to anticipate are:
-
Hydrolysis: Cleavage of the amide bond in the pyrimidine ring, particularly under strong acidic or alkaline conditions, or upon prolonged exposure to aqueous media.[5][9] This can lead to ring-opening, forming derivatives of 2-aminobenzoic acid.
-
Oxidation: While the core is relatively stable to oxidation, forcing conditions (e.g., exposure to hydrogen peroxide) could lead to the formation of N-oxides or other oxidized species.[5]
-
Photolysis: Light exposure can induce complex reactions, including radical-mediated degradation.[7]
Experimental Protocols
To empower you to validate compound stability within your specific experimental context, we provide the following standardized protocols.
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of your analytical method, based on ICH Q1B guidelines.[7]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable solvent.
-
Stress Conditions: For each condition, use 1 mL of the stock solution and set aside a control sample protected from stress (stored at 4°C in the dark).
-
Acid Hydrolysis: Add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Studies show that quinazolinone derivatives can degrade significantly under alkaline conditions.[8]
-
Oxidative Degradation: Add 1 mL of 6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solution): Keep the stock solution at 60°C in the dark for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/m²). Wrap a control sample in foil and place it in the same chamber.
-
-
Sample Analysis:
-
After the incubation period, cool all samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze by a validated HPLC-UV method. Compare the chromatograms of the stressed samples to the control to identify new peaks (degradants) and a decrease in the parent peak area.
-
Workflow for a Forced Degradation Study
Caption: Standard workflow for a forced degradation (stress testing) study.
References
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. Available at: [Link]
-
Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. PMC. Available at: [Link]
-
Qin, C., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. Available at: [Link]
-
Jabal, G., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]
-
Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. SciSpace. Available at: [Link]
-
Vijayakumar B., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Medicinal Chemistry & Analysis. Available at: [Link]
-
Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. National Institutes of Health (NIH). Available at: [Link]
-
Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. Available at: [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]
-
Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. Available at: [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. Available at: [Link]
-
Mass Spectrometry-Inspired Degradation of Disinfection By-Product, 2,6-Dichloro-1,4-benzoquinone, in Drinking Water by Heating. PubMed. Available at: [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health (NIH). Available at: [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]
-
ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). asean.org. Available at: [Link]
-
Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). ResearchGate. Available at: [Link]
-
QUINAZOLINONE DERIVATIVES: SYNTHESIS AND LUMINESCENCE PROPERTIES. dspace.urfu.ru. Available at: [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
-
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Available at: [Link]
-
Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. Available at: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. link.springer.com. Available at: [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available at: [Link]
-
Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. ResearchGate. Available at: [Link]
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- 9. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of 2,7-Dichloroquinazolinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-dichloroquinazolinone derivatives. This guide is designed to provide you with practical, in-depth solutions to the common solubility challenges encountered during the experimental stages of your work. We understand that poor solubility can be a significant roadblock in drug discovery and development, leading to inconsistent assay results and difficulties in formulation. Here, we offer a combination of frequently asked questions (FAQs) and detailed troubleshooting guides to help you overcome these hurdles.
Understanding the Challenge: Why are 2,7-Dichloroquinazolinone Derivatives Poorly Soluble?
The core of the issue lies in the molecular structure of these compounds. The quinazolinone scaffold is a rigid, fused heterocyclic ring system. The addition of two chloro-substituents at the 2 and 7 positions further increases the lipophilicity and molecular weight of these derivatives. This combination of a rigid structure and lipophilic character contributes to high crystal lattice energy, making it difficult for water molecules to effectively solvate the compound, thus resulting in low aqueous solubility.[1] Many compounds with these characteristics fall under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are defined by their low solubility and high permeability.[1]
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the solubility of 2,7-dichloroquinazolinone derivatives:
Q1: I'm starting my experiments. What is the best initial approach to dissolve my 2,7-dichloroquinazolinone derivative for an in vitro assay?
A1: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose.[1] For compounds that are particularly difficult to dissolve, gentle warming (37-50°C) and ultrasonication can be employed to aid dissolution.[1] When preparing your working solution, it is crucial to dilute the DMSO stock incrementally into your aqueous buffer while vortexing to minimize the risk of precipitation.[1]
Q2: My compound is precipitating out of solution when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A2: This phenomenon, known as "precipitation upon dilution," is a common challenge.[1] Here are several strategies to address this issue:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of your compound in the assay.[1]
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can significantly enhance solubility.[1][2] Suitable co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[1][2]
-
Utilize Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants, such as Polysorbate 80 (Tween® 80) or Pluronic® F-68, can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1][2]
-
Employ Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with your compound, effectively increasing its aqueous solubility.[2] Pre-incubating the compound with the cyclodextrin before the final dilution can be beneficial.[2]
Q3: How does pH affect the solubility of 2,7-dichloroquinazolinone derivatives?
A3: The solubility of these derivatives is often pH-dependent due to the presence of basic nitrogen atoms in the quinazolinone ring system.[1] For instance, the well-known quinazoline-based drug, gefitinib, is a weak base that exhibits higher solubility in acidic conditions where it becomes ionized.[1][2] Conversely, its solubility is significantly reduced in neutral or basic environments.[1][2] Therefore, adjusting the pH of your buffer system can be a powerful tool to improve solubility, provided that the pH change does not negatively impact the stability of your compound or the integrity of your biological assay.[1][2]
Troubleshooting Guides & Experimental Protocols
For more persistent solubility issues, more advanced formulation strategies may be necessary. Below are detailed troubleshooting guides and step-by-step protocols for common and advanced techniques.
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for addressing solubility challenges with 2,7-dichloroquinazolinone derivatives.
Caption: A decision tree for addressing solubility issues with 2,7-dichloroquinazolinone derivatives.
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the optimal co-solvent and concentration for solubilizing a 2,7-dichloroquinazolinone derivative in an aqueous buffer.
Materials:
-
2,7-dichloroquinazolinone derivative
-
DMSO (anhydrous)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents: Ethanol, Propylene Glycol, PEG 400
-
Vortex mixer
-
Spectrophotometer or other analytical instrument for concentration measurement
Procedure:
-
Prepare a 10 mM stock solution of the 2,7-dichloroquinazolinone derivative in 100% DMSO.
-
Prepare a series of aqueous buffers containing different concentrations of each co-solvent (e.g., 1%, 2%, 5% v/v).
-
Add the DMSO stock solution to each of the co-solvent-containing buffers to achieve the desired final concentration of the derivative. Add the stock solution dropwise while vortexing to minimize precipitation.
-
Visually inspect each solution for any signs of precipitation immediately after preparation and after a set incubation period (e.g., 1 hour) at room temperature.
-
(Optional) Quantify the amount of dissolved compound by centrifuging any precipitated material and measuring the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
Data Presentation:
| Co-solvent | Concentration (v/v) | Visual Observation (1 hr) | Solubility (µg/mL) |
| None | 0% | Heavy Precipitation | < 1 |
| Ethanol | 1% | Slight Haze | 5 |
| Ethanol | 5% | Clear Solution | 25 |
| Propylene Glycol | 1% | Slight Haze | 8 |
| Propylene Glycol | 5% | Clear Solution | 35 |
| PEG 400 | 1% | Clear Solution | 15 |
| PEG 400 | 5% | Clear Solution | 50 |
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate and solubility of a 2,7-dichloroquinazolinone derivative by creating a solid dispersion with a hydrophilic polymer. This method is particularly useful for preparing solid formulations for in vivo studies.
Materials:
-
2,7-dichloroquinazolinone derivative
-
Hydrophilic polymer (e.g., Poloxamer 407, PVP K30, HPMC)
-
Common solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and the polymer)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve both the 2,7-dichloroquinazolinone derivative and the hydrophilic polymer in a common solvent in a round-bottom flask. The ratio of drug to polymer can be varied (e.g., 1:1, 1:5, 1:10) to find the optimal formulation.
-
Evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature to form a thin film on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for its dissolution properties and compare it to the pure drug.
Rationale: By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the crystalline structure of the drug is disrupted, leading to an amorphous state with a higher dissolution rate.[2] The polymer also improves the wettability of the drug particles.
Protocol 3: Nanosuspension Preparation via High-Shear Mixing
Objective: To increase the surface area and dissolution velocity of a 2,7-dichloroquinazolinone derivative by reducing its particle size to the nanometer range.
Materials:
-
Micronized 2,7-dichloroquinazolinone derivative
-
Aqueous solution
-
Stabilizer/surfactant (e.g., Poloxamer 188, Tween® 80)
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for further size reduction)
Procedure:
-
Prepare a pre-suspension by dispersing the micronized 2,7-dichloroquinazolinone derivative in an aqueous solution containing the stabilizer. The stabilizer is crucial to prevent particle aggregation.
-
Subject the pre-suspension to high-shear mixing for 5-10 minutes to create a uniform, coarse suspension.[1]
-
(Optional) Further reduce the particle size by passing the coarse suspension through a high-pressure homogenizer.
-
Characterize the nanosuspension for particle size distribution, stability, and dissolution rate.
Nanosuspension Workflow Diagram:
Caption: A simplified workflow for preparing a nanosuspension of a poorly soluble compound.
Concluding Remarks
Overcoming the poor solubility of 2,7-dichloroquinazolinone derivatives is a critical step in advancing your research. By systematically applying the strategies outlined in this guide, from simple adjustments in your experimental setup to more advanced formulation techniques, you can significantly improve the dissolution and bioavailability of these challenging compounds. Remember to carefully consider the compatibility of any excipients with your specific assay or delivery system.
References
-
PubChem. (n.d.). 2,7-Dichloro-3-methyl-quinazolin-4-one. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2,7-Dichloroquinazolin-4(3H)-one
Welcome to the technical support center for the synthesis of 2,7-dichloroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to navigate potential challenges and achieve a successful synthesis.
Introduction to the Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The presence of two chlorine atoms on the quinazolinone core presents unique challenges, including the potential for side reactions and difficulties in purification. This guide will walk you through a common synthetic route, highlighting critical steps and providing solutions to common problems.
A plausible and widely applicable synthetic route starts from 2-amino-4-chlorobenzoic acid and proceeds through the formation of a quinazolinone ring, followed by chlorination and selective hydrolysis.
Synthetic Workflow Overview
The overall synthetic strategy can be visualized as a three-stage process. Each stage has its own set of challenges and requires specific optimization.
Caption: A high-level overview of the synthetic workflow for this compound.
Stage 1: Ring Formation - The Niementowski Reaction
The initial step involves the cyclization of 2-amino-4-chlorobenzoic acid with a suitable one-carbon source, typically formamide, to form 7-chloroquinazolin-4(3H)-one. This reaction is a variation of the Niementowski quinazoline synthesis.[1][2]
Experimental Protocol: Synthesis of 7-Chloroquinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chlorobenzoic acid (1 equivalent) and formamide (10-20 equivalents).
-
Heating: Heat the reaction mixture to 160-180 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove excess formamide, and dry under vacuum.
Troubleshooting Guide for Stage 1
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Product Yield | Incomplete reaction due to insufficient temperature or reaction time. | Ensure the reaction temperature is maintained at 160-180 °C. Monitor the reaction by TLC until the starting material is consumed. Microwave irradiation can sometimes improve yields and reduce reaction times.[1] |
| Decomposition of starting material or product at high temperatures. | Gradually increase the temperature and monitor for any signs of decomposition (e.g., darkening of the reaction mixture). | |
| Formation of Polymeric Byproducts | High reaction temperatures and prolonged reaction times can favor polymerization. | Use the minimum effective temperature and time necessary for the reaction to go to completion. |
| Difficult Purification | The crude product may be contaminated with unreacted starting materials and colored impurities. | Thorough washing of the precipitate with cold water is crucial. Recrystallization from a suitable solvent like ethanol or acetic acid can be employed for further purification. |
Stage 2: Dichlorination
This stage involves the chlorination of 7-chloroquinazolin-4(3H)-one to yield the key intermediate, 2,4,7-trichloroquinazoline. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst or additive.[3][4][5][6][7][8]
Experimental Protocol: Synthesis of 2,4,7-Trichloroquinazoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 7-chloroquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Additive: Add a catalytic amount of N,N-diethylaniline or N,N-dimethylformamide (DMF).[4]
-
Heating: Heat the reaction mixture to reflux (around 110 °C) for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then a cold dilute sodium bicarbonate solution to neutralize any remaining acid. Dry the product under vacuum.
Troubleshooting Guide for Stage 2
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Incomplete Chlorination | Insufficient amount of chlorinating agent or reaction time. | Ensure an adequate excess of POCl₃ is used. Prolong the reaction time and monitor by TLC. The addition of a tertiary amine base can facilitate the reaction.[3] |
| Presence of moisture in the starting material or glassware. | Ensure the starting material and glassware are thoroughly dried. Moisture will react with POCl₃ and reduce its effectiveness.[7] | |
| Formation of Phosphorylated Intermediates | The reaction can proceed through phosphorylated intermediates which may not fully convert to the chlorinated product. | The reaction occurs in two stages: an initial phosphorylation at lower temperatures, followed by chlorination at higher temperatures (70-90 °C). Ensure the reaction is heated sufficiently to drive the conversion to the chloroquinazoline.[3][6] |
| Side Reactions and Darkening of the Mixture | Decomposition at high temperatures. | Maintain a controlled reflux and avoid excessive heating. |
| Difficult Work-up | The quenching of POCl₃ is highly exothermic and can be hazardous. | Add the reaction mixture to ice very slowly and with efficient stirring in a well-ventilated fume hood. |
Stage 3: Selective Hydrolysis
The final step is the selective hydrolysis of the highly reactive 4-chloro group of 2,4,7-trichloroquinazoline to the desired this compound. The chlorine at the 4-position is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position.[9][10]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 2,4,7-trichloroquinazoline (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water or aqueous sodium hydroxide.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is typically fast and should be monitored closely by TLC.
-
Work-up: Once the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum.
Troubleshooting Guide for Stage 3
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Over-hydrolysis (loss of 2-chloro substituent) | Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or high concentration of base). | Perform the reaction at a lower temperature and carefully monitor its progress by TLC. Use a milder base or a lower concentration. |
| Incomplete Hydrolysis | Reaction conditions are too mild. | Gently warm the reaction mixture or increase the reaction time. |
| Product is Contaminated with Starting Material | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust the reaction time or temperature. |
| Low Purity of Final Product | Presence of regioisomers or other byproducts. | Purification by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or column chromatography may be necessary. |
Purification and Characterization
Purification of the final product, this compound, is crucial to remove any unreacted intermediates or byproducts.
-
Recrystallization: This is often the most effective method for purifying the final product. Suitable solvents include ethanol, acetonitrile, or a mixture of solvents.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexane is a good starting point for elution.
Characterization of the final product should be performed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity.
Frequently Asked Questions (FAQs)
Q1: My Niementowski reaction is giving a very dark, tarry product. What can I do?
A1: This is a common issue with high-temperature condensations. Try to reduce the reaction temperature and/or time. Using a microwave reactor can sometimes provide more controlled heating and lead to cleaner reactions.[1] Also, ensure your starting 2-amino-4-chlorobenzoic acid is of high purity.
Q2: The chlorination with POCl₃ is not going to completion. What are my options?
A2: First, ensure your reagents and glassware are completely dry.[7] Increasing the amount of POCl₃ and adding a catalytic amount of DMF or a tertiary amine like N,N-diethylaniline can significantly improve the reaction rate and yield.[4] You can also try adding phosphorus pentachloride (PCl₅) along with POCl₃, which can be a more potent chlorinating system.
Q3: During the selective hydrolysis, I am losing the chlorine at the 2-position as well. How can I prevent this?
A3: The key is to use mild reaction conditions. Perform the hydrolysis at room temperature or with very gentle warming. Use a dilute base and monitor the reaction closely by TLC. As soon as the starting 2,4,7-trichloroquinazoline is consumed, immediately proceed with the acidic work-up to quench the reaction.
Q4: What are the main safety precautions for this synthesis?
A4: The use of POCl₃ requires extreme caution. It is highly corrosive and reacts violently with water. The quenching step is highly exothermic and must be done slowly with efficient cooling and stirring in a fume hood. The synthesis also involves handling chlorinated compounds and acids, so appropriate personal protective equipment (gloves, goggles, lab coat) is essential.
Logical Troubleshooting Workflow
Sources
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niementowski_quinazoline_synthesis [chemeurope.com]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. figshare.com [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Reactions with 2,7-Dichloroquinazolin-4(3H)-one
Welcome to the technical support center for 2,7-Dichloroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of N- and O-alkylated products in my reaction. How can I selectively obtain the N-alkylated product?
A1: The formation of both N- and O-alkylated products is a classic challenge when working with quinazolinones, which are ambident nucleophiles. The regioselectivity of alkylation is highly dependent on the reaction conditions. Here’s a breakdown of the key factors and how to manipulate them to favor N-alkylation.
The quinazolinone core exists in a tautomeric equilibrium between the lactam and lactim forms. The lactam form leads to N-alkylation, while the lactim form results in O-alkylation.
Key Factors Influencing N- vs. O-Alkylation:
-
Solvent Polarity: This is often the most critical factor.
-
To favor N-alkylation: Use non-polar or less polar aprotic solvents such as toluene, THF, or dioxane. These solvents do not solvate the oxygen atom of the quinazolinone as effectively, making the nitrogen atom more nucleophilic.
-
To favor O-alkylation: Use polar aprotic solvents like DMF or DMSO, or polar protic solvents like ethanol. These solvents can stabilize the lactim tautomer through hydrogen bonding or dipole-dipole interactions, promoting O-alkylation.[1]
-
-
Choice of Base: The base deprotonates the quinazolinone to form the ambident anion.
-
While the nature of the base can be less influential than the solvent, using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar solvent is a common strategy for N-alkylation.
-
Carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also frequently used. In some cases, the choice of counter-ion can influence the reaction outcome.[2]
-
-
Nature of the Electrophile (Alkylating Agent):
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is a "softer" nucleophile than the oxygen atom. Therefore, "soft" electrophiles (e.g., alkyl iodides, benzyl bromide) tend to react preferentially at the nitrogen. "Hard" electrophiles (e.g., alkyl sulfates, alkyl tosylates) may show a higher propensity for O-alkylation.
-
Steric Hindrance: Bulky electrophiles may favor reaction at the less sterically hindered nitrogen atom.[3]
-
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable N-alkylated product.
Troubleshooting Flowchart for N- vs. O-Alkylation
Caption: Troubleshooting guide for achieving selective N-alkylation.
Q2: I am trying to perform a nucleophilic aromatic substitution (SNAr) on the chloro groups of this compound. Which chlorine is more reactive, and can I achieve selective substitution?
A2: Yes, selective substitution is achievable. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.
This difference in reactivity is due to the electronic properties of the quinazolinone ring system. The C4 position is para to the ring nitrogen at position 1 and is part of a vinylogous amide-like system, which strongly activates it for nucleophilic attack. The C2 position is situated between two nitrogen atoms, which also makes it electron-deficient, but the activation is less pronounced than at C4.[4][5]
To achieve selective monosubstitution at the C4 position:
-
Stoichiometry: Use one equivalent of the nucleophile.
-
Temperature: Run the reaction at a lower temperature (e.g., room temperature to 60 °C).
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed and before significant formation of the disubstituted product occurs.
To achieve disubstitution at both C2 and C4 positions:
-
Stoichiometry: Use an excess of the nucleophile (at least two equivalents).
-
Temperature: Higher temperatures are generally required to substitute the less reactive C2 chlorine.
-
Reaction Time: Longer reaction times will be necessary.
Experimental Protocol for Selective C4-Amination:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or THF.
-
Add the desired amine (1.0-1.2 eq).
-
If the amine is used as its salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.1-1.5 eq).
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC. Upon completion, the product can be isolated by filtration if it precipitates, or by standard aqueous work-up and purification.
Q3: I am observing a significant amount of a byproduct that I suspect is a dimer of my starting material or product. How can I prevent this?
A3: Dimerization can occur, particularly under basic conditions, if the alkylating agent has a second reactive site or if there is intermolecular reaction between two quinazolinone molecules. Here are some strategies to minimize dimerization:
-
Choice of Alkylating Agent: If you are using a bifunctional electrophile (e.g., 1,2-dibromoethane), dimerization is a common side reaction. Consider using a large excess of the alkylating agent to favor the reaction of both ends with the solvent or a single quinazolinone molecule, or use a protecting group strategy if possible.
-
Reaction Conditions:
-
Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.
-
Order of Addition: Adding the quinazolinone solution slowly to a solution of the base and alkylating agent can help to keep the concentration of the reactive quinazolinone anion low, thus minimizing self-condensation.
-
-
Base: The choice of base can also play a role. A very strong base might lead to higher concentrations of the reactive anion, potentially increasing the rate of dimerization.[2]
Q4: My reaction is complete, but I am struggling to separate the N-alkylated product from the O-alkylated isomer and other impurities. What are some effective purification strategies?
A4: The separation of N- and O-alkylated isomers can be challenging due to their similar polarities. Here are some techniques that can be employed:
-
Column Chromatography: This is the most common method.
-
Solvent System Optimization: A careful screening of solvent systems is crucial. A combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone) is typically used. A shallow gradient can improve separation.
-
Stationary Phase: While silica gel is standard, other stationary phases like alumina or functionalized silica (e.g., diol or cyano) might offer different selectivity.
-
-
Crystallization: If the desired product is a solid, fractional crystallization can be a highly effective method for purification, especially on a larger scale. Experiment with different solvents and solvent mixtures to find conditions where the desired isomer has significantly lower solubility than the undesired one.
-
Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative reversed-phase HPLC is a powerful tool.[6][7]
Analytical Techniques to Confirm Isomer Identity:
-
NMR Spectroscopy:
-
¹H NMR: The chemical shift of the protons on the alkyl group can be indicative. Protons attached to a nitrogen are typically at a slightly different chemical shift than those attached to an oxygen.
-
¹³C NMR: The chemical shift of the carbon of the C=O group in the quinazolinone ring is a key indicator. In the N-alkylated product, the carbonyl carbon will be present, whereas in the O-alkylated product, this signal will be absent and replaced by a signal for the C-O carbon.
-
2D NMR (HMBC, NOESY): These techniques can provide definitive proof of connectivity. For example, an HMBC correlation between the protons of the alkyl group and the carbons of the quinazolinone ring can unambiguously determine the site of alkylation. A NOESY experiment might show a spatial correlation between the alkyl group protons and protons on the quinazolinone ring, confirming N-alkylation.[2]
-
Mechanistic Insights into Byproduct Formation
A deeper understanding of the reaction mechanisms can empower you to proactively avoid byproduct formation.
Mechanism of N- vs. O-Alkylation
Caption: The competitive pathways of N- and O-alkylation of quinazolinones.
Mechanism of Hydrolysis of Chloro Groups
The hydrolysis of the chloro groups at C2 and C4 proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The greater reactivity of the C4 position is due to better stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogens.
Summary of Recommended Conditions for Selective Reactions
| Desired Outcome | Solvent | Base | Electrophile | Temperature |
| Selective N-Alkylation | Non-polar (Toluene, THF) | NaH, K₂CO₃ | "Soft" (Alkyl iodide/bromide) | Room temp. to moderate heat |
| Selective O-Alkylation | Polar (DMF, DMSO) | K₂CO₃, Cs₂CO₃ | "Hard" (Alkyl sulfate/tosylate) | Moderate to high heat |
| Selective C4-Substitution | Isopropanol, THF | Amine as base or Et₃N | 1.0-1.2 eq. Nucleophile | Room temp. to 60 °C |
| C2 and C4 Disubstitution | Higher boiling point solvent | Excess base | >2 eq. Nucleophile | Elevated temperature |
References
- Regioselective Catalytic Alkylation of N-Heterocycles in Continuous Flow. (2016). Journal of Flow Chemistry, 6(2).
- Regioselective catalytic alkylation of N-heterocycles in continuous flow. (2016). AKJournals.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
- Borinic Acid Catalyzed Regioselective N-Alkylation of Azoles. (2022).
- N- and / or O- Alkylation of Quinazolinone Deriv
- N- and / or O- Alkylation of Quinazolinone Derivatives. (2025).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). MedCrave online.
- N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline deriv
- Almac Voice. (n.d.).
- N- vs O-alkylation in 2(1H)
- (PDF)
- Scheme 1. N-alkylation of quinazolinone derivative 2. (n.d.).
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025).
- Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (n.d.). Semantic Scholar.
- Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. (n.d.). PMC - NIH.
- A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2025).
- Technical Support Center: HPLC Methods for Quinazolinone Compounds. (n.d.). Benchchem.
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. (n.d.). PMC - NIH.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
- A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. (2025).
- Method for N-alkylation of 2-pyridone. (n.d.).
- Catalyst-controlled selective mono-/dialkylation of 2-aryl-4(3H)-quinazolinones. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity. (n.d.).
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
- HPLC analysis of 125 I labeled quinazoline derivatives. (n.d.).
- The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. (n.d.). PMC - NIH.
- Selective alkylation of organic compounds. (2020). MedCrave online.
- DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to. (2023).
- Synthesis of O 6 -alkylated preQ 1 deriv
- N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. (2011). PubMed.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed.
- S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). PMC - PubMed Central.
- Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Scaling Up the Production of 2,7-Dichloroquinazolin-4(3H)-one
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals focused on the synthesis and scale-up of 2,7-Dichloroquinazolin-4(3H)-one. As a critical building block in pharmaceutical development, particularly for kinase inhibitors, robust and scalable synthesis is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the challenges encountered during lab-scale optimization and pilot-plant production.
Synthesis Strategy & Workflow
The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from the commercially available 2-amino-4-chlorobenzoic acid. This strategy isolates the formation of the heterocyclic core from the installation of the second, more reactive C2-chloro substituent, thereby minimizing side reactions and simplifying purification.
Overall Synthetic Workflow
The process involves the cyclization of 2-amino-4-chlorobenzoic acid to form a 2-thioxo intermediate, followed by a chlorination step to yield the final product.
Caption: High-level workflow for the two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses high-level questions pertinent to process development and scale-up.
Q1: What are the critical quality attributes for the starting material, 2-amino-4-chlorobenzoic acid? A: The purity of the starting 2-amino-4-chlorobenzoic acid is crucial. Key specifications to monitor are:
-
Purity (by HPLC): >99.0%.
-
Isomeric Purity: Presence of other chloro-isomers can lead to impurities that are difficult to remove in the final product.
-
Residual Metals: Can interfere with downstream reactions, although this route is uncatalyzed.
-
Water Content: Should be minimal (<0.5%) as excess water can affect the cyclization step.
Q2: Why is a two-step synthesis involving a 2-thioxo intermediate preferred for scale-up? A: This route offers superior control and safety. Direct, one-pot syntheses often require harsh reagents like phosgene or its equivalents, which pose significant handling risks at scale. The 2-thioxo intermediate is a stable, crystalline solid that is easily purified by simple filtration and washing.[1] This ensures that the material entering the final, more aggressive chlorination step is of high purity, which directly translates to a cleaner final product and higher overall yield.
Q3: What are the primary safety concerns during the scale-up of this process? A: The main hazards are associated with the chlorination step (Step 2).
-
Reagent Hazards: Both sulfuryl chloride (SO₂Cl₂) and phosphorus oxychloride (POCl₃) are highly corrosive, toxic upon inhalation, and react violently with water.[2][3] All additions must be performed in a well-ventilated area or a closed system, and appropriate personal protective equipment (PPE) is mandatory.
-
Exothermic Reactions: The chlorination reaction is exothermic. On a large scale, the rate of addition of the chlorinating agent must be carefully controlled, and efficient reactor cooling is necessary to maintain the target temperature and prevent runaway reactions.
-
Off-Gassing: The reaction generates HCl and SO₂ as byproducts. A robust gas scrubbing system (e.g., a caustic scrubber) is required to neutralize these acidic gases before venting.
Q4: How can I effectively monitor the progress of each reaction step? A:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks at the bench. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of reaction conversion and impurity profiling. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point for method development.[4] Regular sampling (e.g., every 1-2 hours) is recommended to establish a reliable reaction endpoint.
Troubleshooting Guide
This guide provides solutions to common problems encountered during synthesis.
Problem Area 1: Step 1 - Cyclization to 7-Chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Q: The cyclization reaction is sluggish, and the yield of the 2-thioxo intermediate is low. What are the likely causes? A: Low yields in this step typically stem from incomplete reaction or the formation of side products.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Suboptimal Temperature | The condensation reaction requires sufficient thermal energy to proceed efficiently. If the temperature is too low, the reaction rate will be impractically slow. | Ensure the internal reaction temperature reaches and is maintained at a steady reflux (typically 115-120°C for acetic acid). Use a temperature probe to monitor the internal temperature, not just the heating mantle setting. |
| Moisture in Reagents | Water can hydrolyze intermediates and consume reagents, reducing the overall yield. | Use anhydrous grade acetic acid and ensure the starting material is dry. If necessary, dry the 2-amino-4-chlorobenzoic acid in a vacuum oven before use. |
| Impure Starting Material | Contaminants in the 2-amino-4-chlorobenzoic acid can inhibit the reaction or lead to the formation of colored, insoluble byproducts. | Verify the purity of the starting material by HPLC and NMR. If necessary, purify it by recrystallization. |
| Incomplete Reaction | The reaction may simply not have been run long enough for full conversion. | Monitor the reaction by TLC or HPLC until the starting material spot/peak is no longer visible. Extend the reaction time as needed. For scale-up, a consistent reaction time should be established through validation batches. |
Problem Area 2: Step 2 - Chlorination to this compound
Q: The chlorination reaction is incomplete, or I am observing significant byproduct formation. How can I improve this step? A: This is the most critical step for controlling purity. Success hinges on rigorous control of reagents and conditions.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Moisture Contamination | Chlorinating agents like SO₂Cl₂ and POCl₃ react violently with water, decomposing the reagent and generating HCl, which can lead to unwanted side reactions. | Ensure the 2-thioxo intermediate is thoroughly dried and use anhydrous solvents/reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Chlorinating Agent | An inadequate amount of the chlorinating agent will result in an incomplete reaction, leaving unreacted starting material which can be difficult to separate from the product. | Use a slight excess of the chlorinating agent (typically 1.5-2.0 equivalents). The exact amount should be optimized based on reaction monitoring. |
| Poor Temperature Control | The reaction is exothermic. If the temperature rises too high, it can lead to the formation of dark, polymeric byproducts and potential over-chlorination on the quinazolinone ring system. | Add the chlorinating agent slowly and portion-wise to the reaction mixture, ensuring the internal temperature does not exceed the setpoint (e.g., 80-90°C). Ensure the reactor's cooling system is functioning efficiently. |
| Formation of Phosphorous Byproducts | When using POCl₃, sticky, phosphorous-based byproducts can form, complicating the workup and isolation. | After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. The product often precipitates as a solid, which can be isolated by filtration. An alternative is to remove excess POCl₃ under reduced pressure before the aqueous workup. |
Troubleshooting Flowchart for Low Purity in Final Product
Caption: Decision tree for troubleshooting low purity issues in the final product.
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials. Always conduct a thorough safety review and perform the reactions in a suitable chemical fume hood with appropriate PPE.
Protocol 1: Synthesis of 7-Chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
-
Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 2-amino-4-chlorobenzoic acid (1.0 eq).
-
Reagent Addition: Add glacial acetic acid (~5-10 volumes) followed by potassium thiocyanate (KSCN, 1.2 eq).
-
Reaction: Heat the mixture to a gentle reflux (approx. 115-120°C) and maintain for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Add an equal volume of water to the slurry to ensure complete precipitation.
-
Filtration and Washing: Filter the solid product. Wash the filter cake thoroughly with water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol or isopropanol.
-
Drying: Dry the solid in a vacuum oven at 60-70°C to a constant weight. The product should be an off-white to pale yellow solid.
Protocol 2: Synthesis of this compound
-
Reactor Setup: Charge a dry reactor equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), addition funnel, and temperature probe with the dried 7-chloro-2-thioxo intermediate (1.0 eq).
-
Solvent/Reagent Addition: Add phosphorus oxychloride (POCl₃, ~5 volumes). Stir to form a slurry.
-
Chlorination: While stirring, add sulfuryl chloride (SO₂Cl₂, 1.5 eq) dropwise via the addition funnel at a rate that maintains the internal temperature below 40°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the intermediate is consumed.
-
Workup & Isolation: Cool the reaction mixture to room temperature. In a separate vessel containing crushed ice (~10 volumes), slowly and carefully pour the reaction mixture with vigorous stirring. The product will precipitate.
-
Filtration and Washing: Filter the solid product. Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~6-7).
-
Drying: Dry the crude product in a vacuum oven at 50-60°C.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Acetonitrile or ethyl acetate are suitable solvents for recrystallization.
-
Procedure: Dissolve the crude, dry product in a minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and stir for 15-20 minutes at temperature, then filter the hot solution through a pad of celite to remove the carbon.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Negrete, G., et al. (2007). One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc. [Link]
-
Jafari, E., et al. (2016). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]
-
Capot Chemical. (2025). Material Safety Data Sheet. Capot Chemical. [Link]
-
Jia, Y., et al. (2019). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]
-
Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]
-
Phakhodee, W., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions. PMC - PubMed Central. [Link]
-
Yashwantrao, T., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]
-
Fun, H.-K., et al. (2018). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. MDPI. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
Sources
Technical Support Center: Functionalization of 2,7-Dichloroquinazolin-4(3H)-one
Welcome to the technical support center dedicated to the synthetic challenges and opportunities presented by 2,7-dichloroquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold. My goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the common pitfalls associated with its functionalization. We will explore the nuances of regioselectivity, cross-coupling reactions, and common side reactions to empower you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the chlorine atoms on the this compound scaffold?
A1: The reactivity of the chlorine atoms is highly dependent on the reaction type. For Nucleophilic Aromatic Substitution (SNAr) , the C4-Cl is significantly more electrophilic and thus more reactive than the C2-Cl and C7-Cl. This is due to the electronic influence of the adjacent carbonyl group and the ring nitrogens. The general order of reactivity for SNAr is C4 >> C2 > C7 .[1][2][3] Computational studies, such as DFT calculations, confirm that the LUMO (Lowest Unoccupied Molecular Orbital) has the largest coefficient at the C4 position, making it the most susceptible site for nucleophilic attack.[2]
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig), the relative reactivity can be more nuanced and influenced by the specific catalyst, ligand, and reaction conditions. However, the C7-Cl, being a standard aryl chloride, and the C2-Cl often require more forcing conditions or specialized catalyst systems compared to the more activated C4-Cl.
Caption: General SNAr reactivity of chloro-positions.
Q2: I am seeing a significant amount of an insoluble white solid crashing out of my reaction. What could it be?
A2: This is a very common issue. The likely culprit is hydrolysis of the C4-chloro group to form 7-chloro-2-hydroxyquinazolin-4(3H)-one or a related species.[4] This side reaction is particularly prevalent under basic conditions, especially with aqueous bases or in the presence of trace water in your solvents, and can be accelerated by heat.[5] The resulting quinazolinone is often poorly soluble in common organic solvents, causing it to precipitate. To confirm, you can isolate the solid and analyze it by NMR or mass spectrometry.
Q3: Can I perform a double substitution on both the C2 and C7 positions?
A3: Yes, sequential double substitution is a common strategy. However, achieving selective monosubstitution at the less reactive C2 or C7 positions first often requires careful planning. A robust strategy involves first substituting the highly reactive C4 position. Subsequently, the C2 and C7 positions can be functionalized, often requiring different and more forcing reaction conditions. For instance, a Suzuki coupling at C7 might require higher temperatures and a more active catalyst system than the initial substitution at C4.[4]
Troubleshooting Guide: Common Pitfalls & Solutions
This section addresses specific issues encountered during key functionalization reactions.
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
-
Problem: My amine nucleophile is reacting at both C4 and C2, or I am getting the undesired C2-substituted product.
-
Causality: While C4 is electronically favored, harsh reaction conditions (high temperatures, extended reaction times) can provide enough energy to overcome the activation barrier for substitution at the C2 position. Highly nucleophilic or small amines may also show reduced selectivity.
-
Proposed Solutions:
-
Lower the Reaction Temperature: Start the reaction at room temperature or even 0 °C and slowly warm up only if necessary. The larger energy difference between the activation barriers for C4 and C2 substitution is more easily exploited at lower temperatures.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.
-
Choice of Base: Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) instead of stronger, unhindered bases that might compete as nucleophiles or promote side reactions.[1]
-
Solvent Effects: Employ aprotic polar solvents like Dioxane, THF, or DMF, which can stabilize the charged Meisenheimer intermediate formed during the SNAr process, often improving both rate and selectivity.
-
Issue 2: Low or No Yield in Palladium-Catalyzed Cross-Coupling
This is a frequent and multifaceted problem, particularly for Buchwald-Hartwig (C-N) and Suzuki (C-C) couplings at the less reactive C2 and C7 positions.
Caption: Troubleshooting workflow for cross-coupling reactions.
| Possible Cause | Explanation & Causality | Proposed Solution |
| Inactive Catalyst | The active Pd(0) species is not forming efficiently. Traditional precursors like Pd(OAc)₂ can be inconsistent. Air and moisture can poison the catalyst. | Switch to modern, air-stable palladacycle precatalysts (e.g., XPhos Pd G3/G4), which form the active Pd(0) more cleanly.[6] Always use anhydrous, degassed solvents and maintain a strict inert (N₂ or Ar) atmosphere. |
| Inappropriate Ligand | The ligand stabilizes the Pd center and facilitates oxidative addition/reductive elimination. Aryl chlorides (at C2/C7) are less reactive and require highly active catalyst systems enabled by specific ligands.[6] | For C-N coupling, screen bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos.[6] For C-C coupling, ligands like SPhos or XPhos are often effective for challenging aryl chlorides.[7] |
| Incorrect Base | The base is critical for activating the amine (Buchwald) or boronic acid (Suzuki)[8]. A base that is too weak may result in no reaction, while an overly strong or nucleophilic base can cause substrate degradation or hydrolysis. | For Buchwald-Hartwig, strong non-nucleophilic bases like NaOtBu or LHMDS are standard. For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, often requiring higher temperatures.[6][9] For Suzuki, K₂CO₃ or K₃PO₄ are commonly used. |
| Side Reaction: Hydrodehalogenation | The aryl chloride is reduced to an arene (C-Cl → C-H). This can be promoted by certain catalyst systems or impurities that act as hydrogen sources. | Optimize catalyst loading (sometimes lower is better) and reaction temperature. Ensure high purity of starting materials and solvents. |
| Side Reaction: Homocoupling | Dimerization of the boronic acid (Suzuki) or aryl halide can compete with the desired cross-coupling, complicating purification.[6][7] | This is often a sign of slow transmetalation or reductive elimination. Re-screen ligands and bases to find a system that favors the productive catalytic cycle. Ensure proper stoichiometry of coupling partners. |
Key Experimental Protocols
Disclaimer: These are generalized starting points. Optimization for your specific substrates is essential.
Protocol 1: Regioselective SNAr at C4 with an Amine
-
To a clean, dry flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Add anhydrous dioxane (or THF) to create a ~0.1 M solution.
-
Add the desired amine (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).[1]
-
Stir the mixture at room temperature and monitor by TLC/LC-MS. If no reaction occurs after several hours, gently warm the mixture to 40-50 °C. Avoid high temperatures to maintain C4 selectivity.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Buchwald-Hartwig Amination at C7 (Post-C4 Functionalization)
This protocol assumes the C4 position has already been substituted.
-
In a glovebox or under a strict inert atmosphere, charge an oven-dried reaction vial with the C4-substituted-2,7-dichloroquinazoline (1.0 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).[6]
-
Seal the vial. Outside the glovebox, add the amine (1.2 equiv) followed by anhydrous, degassed toluene (or dioxane) via syringe.
-
Purge the headspace with argon for 5 minutes.
-
Place the vial in a preheated oil bath or heating block at 100-110 °C.
-
Stir vigorously for 12-24 hours, monitoring by LC-MS.
-
Cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3: Suzuki Coupling at C2 (Post-C4/C7 Functionalization)
This protocol assumes C4 and C7 are functionalized, and C2-Cl is the target.
-
To an oven-dried flask, add the C4,C7-disubstituted-2-chloroquinazoline (1.0 equiv), the desired boronic acid or pinacol ester (1.5 equiv), and a base such as K₂CO₃ (3.0 equiv).
-
Add a palladium catalyst and ligand (e.g., Pd(PPh₃)₄ at 5-10 mol% or a more active system like Pd₂(dba)₃ with SPhos ligand).
-
Evacuate and backfill the flask with nitrogen or argon (repeat 3x).
-
Add a degassed solvent mixture, typically Dioxane/H₂O (e.g., 4:1 v/v).[7]
-
Heat the reaction to 90-100 °C and stir until the starting material is consumed as judged by LC-MS.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue via flash chromatography.
References
- Optimization of Buchwald-Hartwig amin
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
- Optimization for the Buchwald–Hartwig‐amination of 4aa.
- Troubleshooting guide for the synthesis of quinazoline deriv
- Optimization of the Buchwald-Hartwig reaction.
- Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives.
- Strategies for the synthesis of quinazolin-4(3H)-ones.
- Technical Support Center: Optimizing C-N Coupling for Quinazoline Synthesis. BenchChem.
- Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.
- Quinazolin-4(3H)
- An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. StackExchange.
- 5.4: Hydrolysis Reactions. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Struggling with Suzuki Reaction. Reddit.
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- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Prominent Quinazolinone-Based Kinase Inhibitors for Cancer Therapy
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the quinazolinone scaffold represents a cornerstone of kinase inhibitor design. Its versatile structure has given rise to a multitude of potent and selective inhibitors that have reshaped the treatment paradigms for various malignancies. This guide provides an in-depth, objective comparison of several leading quinazolinone-based inhibitors, focusing on their mechanisms of action, target specificities, and in vitro performance, supported by experimental data and detailed protocols. While this guide will focus on well-established clinical inhibitors, it is the foundational understanding of their structure-activity relationships that paves the way for the evaluation of novel derivatives.
The Quinazolinone Core: A Privileged Scaffold in Kinase Inhibition
The 4(3H)-quinazolinone core is a bicyclic heterocyclic structure that has proven to be an exceptionally effective scaffold for the development of ATP-competitive kinase inhibitors. Its rigid framework allows for the precise positioning of various substituents to interact with specific residues within the ATP-binding pocket of protein kinases. This has been particularly successful in the targeting of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, which are frequently dysregulated in cancer.[1][2] The clinical success of quinazolinone-based drugs has solidified their importance in medicinal chemistry and oncology.[3]
A Head-to-Head Comparison of Leading Quinazolinone Inhibitors
This section will delve into the specifics of several prominent quinazolinone inhibitors, comparing their mechanisms, target profiles, and potencies.
Mechanism of Action and Target Specificity
The quinazolinone inhibitors discussed here primarily target the EGFR family of receptor tyrosine kinases, with some exhibiting broader activity. A key distinction lies in their mode of binding—reversible versus irreversible inhibition.
-
Gefitinib and Erlotinib: These are first-generation, reversible ATP-competitive inhibitors of EGFR.[4][5] They show greater efficacy in cancers harboring activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation.[1][6][7][8][9][10][11][12][13][14][15]
-
Lapatinib: A dual reversible inhibitor of both EGFR and HER2 (ErbB2) tyrosine kinases.[10][16][17][18][19][20][21] Its activity against HER2 makes it particularly relevant in HER2-positive breast cancers.[18][19][22]
-
Afatinib: A second-generation, irreversible inhibitor that covalently binds to EGFR, HER2, and HER4.[17][23][24][25][26][27][28] This irreversible binding can lead to a more sustained inhibition of signaling.[23][24]
-
Osimertinib: A third-generation, irreversible EGFR inhibitor designed to be effective against both the initial EGFR-sensitizing mutations and the T790M resistance mutation, which often arises after treatment with first- or second-generation inhibitors.[22][26][29][30][31][32][33] It also shows selectivity for mutant EGFR over wild-type EGFR, potentially leading to a better safety profile.[22][33]
-
Vandetanib: A multi-kinase inhibitor that targets not only EGFR but also Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the RET tyrosine kinase.[6][7][29] This broader spectrum of activity allows it to inhibit both tumor cell proliferation and angiogenesis.
Comparative Potency: A Look at the In Vitro Data
The following tables summarize the half-maximal inhibitory concentrations (IC50) of these inhibitors against various kinases in biochemical assays and against different cancer cell lines in cell-based proliferation assays. Lower IC50 values indicate greater potency.
Table 1: Biochemical IC50 Values of Quinazolinone Inhibitors against Key Kinases
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| Gefitinib | EGFR (Tyr1173) | 37 | [12] |
| EGFR (Tyr992) | 37 | [12] | |
| Erlotinib | EGFR | 2 | [14] |
| HER2 | 1890 | [14] | |
| Lapatinib | EGFR | 10.8 | [20] |
| HER2 | 9.2 | [20] | |
| HER4 | 367 | [20] | |
| Afatinib | EGFR | 0.5 | [28] |
| HER2 | 14 | [28] | |
| Osimertinib | EGFR (L858R/T790M) | <15 | [22] |
| EGFR (WT) | 480-1865 | [22] | |
| Vandetanib | VEGFR2 | 40 | [6][7] |
| VEGFR3 | 110 | [6][7] | |
| EGFR | 500 | [6][7] |
Table 2: Cellular IC50 Values of Quinazolinone Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | EGFR/HER2 Status | IC50 (nM) | Reference(s) |
| Gefitinib | PC-9 | EGFR del E746-A750 | 30 | [10] |
| H3255 | EGFR L858R | 3 | [13] | |
| H1975 | EGFR L858R/T790M | 11700 | [10] | |
| Erlotinib | PC-9 | EGFR del E746-A750 | 7 | [31] |
| H3255 | EGFR L858R | 12 | [31] | |
| HCC827 | EGFR del E746-A750 | 6.5-22.0 | [18] | |
| Lapatinib | BT474 | HER2-amplified | <1000 | [34] |
| SK-BR-3 | HER2-amplified | <1000 | [34] | |
| MDA-MB-231 | High EGFR | 18600 | [22][34] | |
| Afatinib | PC-9 | EGFR del E746-A750 | 0.8 | [31] |
| H3255 | EGFR L858R | 0.3 | [31] | |
| PC-9ER | EGFR del19/T790M | 165 | [31] | |
| Osimertinib | PC-9 | EGFR del E746-A750 | 18 | [33] |
| PC-9R | EGFR del19/T790M | 18 | [33] | |
| H1975 | EGFR L858R/T790M | 5 | [31] | |
| Vandetanib | A549 | NSCLC | 2700 | [7] |
| Calu-6 | NSCLC | 13500 | [7] |
Signaling Pathways Targeted by Quinazolinone Inhibitors
The therapeutic effects of these inhibitors stem from their ability to block the downstream signaling cascades that drive cancer cell proliferation, survival, and angiogenesis. The two major pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Vandetanib additionally blocks VEGFR-mediated signaling.
Caption: VEGFR2 signaling pathway and the point of inhibition by Vandetanib.
Experimental Protocols for Inhibitor Characterization
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to characterize quinazolinone inhibitors.
Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the kinase (e.g., EGFR, VEGFR2) to the desired concentration in 1x Kinase Buffer.
-
Prepare a solution of the substrate peptide and ATP in 1x Kinase Buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the quinazolinone inhibitor in the appropriate solvent (e.g., DMSO) and then in 1x Kinase Buffer.
-
-
Kinase Reaction:
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [8][9][19][24][39] * Incubate at room temperature for 40 minutes. [8][9][19][24][39] * Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. [8][9][19][24][39] * Incubate at room temperature for 30-60 minutes to stabilize the signal. [8][9][19][24][39] * Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell-Based Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. [4][16][23][40][41]
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cell line.
-
Seed the cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the quinazolinone inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes. [4][16] * Add 100 µL of CellTiter-Glo® Reagent to each well. [4][16] * Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. [4][16] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [4][16] * Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only control) from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
The quinazolinone scaffold has been instrumental in the development of a generation of highly effective kinase inhibitors that have become mainstays in cancer therapy. This guide has provided a comparative overview of several leading examples, highlighting their distinct mechanisms of action, target profiles, and in vitro potencies. The provided experimental protocols offer a standardized framework for the evaluation and comparison of these and future quinazolinone-based inhibitors. A thorough understanding of the nuances between these compounds, grounded in robust experimental data, is crucial for researchers and clinicians aiming to optimize targeted cancer treatments.
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A Researcher's Guide to the Cellular Bioactivity Validation of 2,7-Dichloroquinazolin-4(3H)-one: A Comparative Approach
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for researchers to validate the bioactivity of 2,7-Dichloroquinazolin-4(3H)-one in relevant cancer cell lines. We will operate on the well-established premise that the quinazolinone scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition, particularly of the Epidermal Growth Factor Receptor (EGFR). Our objective is to present a scientifically rigorous, self-validating workflow to ascertain if this compound exhibits anti-proliferative activity and to investigate its mechanism of action through a comparative analysis with a known EGFR inhibitor, Gefitinib.
The experimental design detailed herein is structured to move from a general assessment of cytotoxicity to a specific interrogation of the putative molecular target. This logical progression ensures that resources are allocated efficiently and that each experimental stage provides a clear " go/no-go " decision point for further investigation. We will utilize the A549 non-small cell lung cancer (NSCLC) cell line, which is characterized by high EGFR expression, as our primary model system.
Part 1: Foundational Rationale and Experimental Overview
The core hypothesis is that this compound, by virtue of its quinazolinone core, may function as an inhibitor of the EGFR signaling pathway. The EGFR pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a clinically validated anti-cancer strategy.
Our experimental workflow is designed to test this hypothesis systematically. We will first establish the compound's effect on cell viability to determine its potency (IC50). Subsequently, we will directly measure the compound's ability to inhibit EGFR activation (phosphorylation) and then assess the impact on a key downstream signaling node, the ERK pathway. Throughout this process, we will compare the performance of this compound against Gefitinib, a first-generation EGFR inhibitor, and a vehicle control (DMSO).
Part 2: Experimental Protocols and Data Presentation
Experiment 1: Assessment of Cell Viability (MTT Assay)
Objective: To determine the concentration-dependent effect of this compound on the viability of A549 cells and to calculate its half-maximal inhibitory concentration (IC50).
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Gefitinib in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.1% DMSO).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 72 hours.[2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | IC50 (µM) in A549 cells |
| This compound | [Experimental Value] |
| Gefitinib (Positive Control) | [Literature/Experimental Value] |
| Vehicle (DMSO) | No significant inhibition |
Experiment 2: Analysis of EGFR and ERK Phosphorylation (Western Blot)
Objective: To determine if this compound inhibits EGF-induced phosphorylation of EGFR and its downstream target, ERK.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Using antibodies specific for the phosphorylated forms of EGFR (p-EGFR) and ERK (p-ERK), we can quantify the activation state of these kinases. The total protein levels of EGFR and ERK are used for normalization.
Protocol:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates. Once they reach 80-90% confluency, serum-starve the cells for 12-16 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound or Gefitinib at their respective IC50 concentrations for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.[6] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.[6]
-
Incubate the membrane overnight at 4°C with a primary antibody against p-EGFR (Tyr1173) or p-ERK (Thr202/Tyr204).[7][8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the signal using an ECL substrate.[6]
-
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total EGFR and total ERK for normalization.[6][10]
-
Densitometry: Quantify the band intensities using image analysis software.
Data Presentation:
| Treatment | p-EGFR / Total EGFR Ratio | p-ERK / Total ERK Ratio |
| Vehicle (DMSO) | [Value] | [Value] |
| EGF (100 ng/mL) | [Value] | [Value] |
| This compound + EGF | [Value] | [Value] |
| Gefitinib + EGF | [Value] | [Value] |
Part 3: Visualization of Pathways and Workflows
Signaling Pathway Diagram
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflow Diagram
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A Comparative Guide to the Structure-Activity Relationship of 2,7-Dichloroquinazolinones in Drug Discovery
For researchers, scientists, and drug development professionals, the quinazolinone scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic placement of halogen atoms, particularly chlorine, on this scaffold has been a fruitful avenue for modulating biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,7-dichloroquinazolinones, a class of compounds with significant potential in anticancer and antimicrobial research. By objectively comparing the performance of various derivatives and providing supporting experimental data, this document aims to facilitate the rational design of more potent and selective therapeutic candidates.
The 2,7-Dichloroquinazolinone Core: A Scaffold for Potent Bioactivity
The quinazolinone nucleus, a fusion of benzene and pyrimidine rings, offers multiple positions for substitution, allowing for fine-tuning of its pharmacological properties.[1] The introduction of chlorine atoms at the 2 and 7 positions of the quinazolin-4(3H)-one core creates a unique electronic and steric environment that has been shown to influence ligand-target interactions significantly. The electron-withdrawing nature of the chlorine atoms can impact the acidity of the N-H proton at position 3 and modulate the electron density of the entire ring system, thereby affecting binding affinities and pharmacokinetic properties.
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BO [label=""]; BP [label=""]; BQ [label=""]; BR [label=""]; BS [label=""]; BT [label=""]; BU [label=""]; BV [label=""]; BW [label=""]; BX [label=""]; BY [label=""]; BZ [label=""]; CA [label=""]; CB [label=""]; CC [label=""]; CD [label=""]; CE [label=""]; CF [label=""]; CG [label=""]; CH [label=""]; CI [label=""]; CJ [label=""]; CK [label=""]; CL [label=""]; CM [label=""]; CN [label=""]; CO [label=""]; CP [label=""]; CQ [label=""]; CR [label=""]; CS [label=""]; CT [label=""]; CU [label=""]; CV [label=""]; CW [label=""]; CX [label=""]; CY [label=""]; CZ [label=""]; DA [label=""]; DB [label=""]; DC [label=""]; DD [label=""]; DE [label=""]; DF [label=""]; DG [label=""]; DH [label=""]; DI [label=""]; DJ [label=""]; DK [label=""]; DL [label=""]; DM [label=""]; DN [label=""]; DO [label=""]; DP [label=""]; DQ [label=""]; DR [label=""]; DS [label=""]; DT [label=""]; DU [label=""]; DV [label=""]; DW [label=""]; DX [label=""]; DY [label=""]; DZ [label=""]; EA [label=""]; EB [label=""]; EC [label=""]; ED [label=""]; EE [label=""]; EF [label=""]; EG [label=""]; EH [label=""]; EI [label=""]; EJ [label=""]; EK [label=""]; EL [label=""]; EM [label=""]; EN [label=""]; EO [label=""]; EP [label=""]; EQ [label=""]; ER [label=""]; ES [label=""]; ET [label=""]; EU [label=""]; EV [label=""]; EW [label=""]; EX [label=""]; EY [label=""]; EZ [label=""]; FA [label=""]; FB [label=""]; FC [label=""]; FD [label=""]; FE [label=""]; FF [label=""]; FG [label=""]; FH [label=""]; FI [label=""]; FJ [label=""]; FK [label=""]; FL [label=""]; FM [label=""]; FN [label=""]; FO [label=""]; FP [label=""]; FQ [label=""]; FR [label=""]; FS [label=""]; FT [label=""]; FU [label=""]; FV [label=""]; FW [label=""]; FX [label=""]; FY [label=""]; FZ [label=""]; GA [label=""]; GB [label=""]; GC [label=""]; GD [label=""]; GE [label=""]; GF [label=""]; GG [label=""]; GH [label=""]; GI [label=""]; GJ [label=""]; GK [label=""]; GL [label=""]; GM [label=""]; GN [label=""]; GO [label=""]; GP [label=""]; GQ [label=""]; GR [label=""]; GS [label=""]; GT [label=""]; GU [label=""]; GV [label=""]; GW [label=""]; GX [label=""]; GY [label=""]; GZ [label=""]; HA [label=""]; HB [label=""]; HC [label=""]; HD [label=""]; HE [label=""]; HF [label=""]; HG [label=""]; HH [label=""]; HI [label=""]; HJ [label=""]; HK [label=""]; HL [label=""]; HM [label=""]; HN [label=""]; HO [label=""]; HP [label=""]; HQ [label=""]; HR [label=""]; HS [label=""]; HT [label=""]; HU [label=""]; HV [label=""]; HW [label=""]; HX [label=""]; HY [label=""]; HZ [label=""]; IA [label=""]; IB [label=""]; IC [label=""]; ID [label=""]; IE [label=""]; IF [label=""]; IG [label=""]; IH [label=""]; II [label=""]; IJ [label=""]; IK [label=""]; IL [label=""]; IM [label=""]; IN [label=""]; IO [label=""]; IP [label=""]; IQ [label=""]; IR [label=""]; IS [label=""]; IT [label=""]; IU [label=""]; IV [label=""]; IW [label=""]; IX [label=""]; IY [label=""]; IZ [label=""]; JA [label=""]; JB [label=""]; JC [label=""]; JD [label=""]; JE [label=""]; JF [label=""]; JG [label=""]; JH [label=""]; JI [label=""]; JJ [label=""]; JK [label=""]; JL [label=""]; JM [label=""]; JN [label=""]; JO [label=""]; JP [label=""]; JQ [label=""]; JR [label=""]; JS [label=""]; JT [label=""]; JU [label=""]; JV [label=""]; JW [label=""]; JX [label=""]; JY [label=""]; JZ [label=""]; KA [label=""]; KB [label=""]; KC [label=""]; KD [label=""]; KE [label=""]; KF [label=""]; KG [label=""]; KH [label=""]; KI [label=""]; KJ [label=""]; KK [label=""]; KL [label=""]; KM [label=""]; KN [label=""]; KO [label=""]; KP [label=""]; KQ [label=""]; KR [label=""]; KS [label=""]; KT [label=""]; KU [label=""]; KV [label=""]; KW [label=""]; KX [label=""]; KY [label=""]; KZ [label=""]; LA [label=""]; LB [label=""]; LC [label=""]; LD [label=""]; LE [label=""]; LF [label=""]; LG [label=""]; LH [label=""]; LI [label=""]; LJ [label=""]; LK [label=""]; LL [label=""]; LM [label=""]; LN [label=""]; LO [label=""]; LP [label=""]; LQ [label=""]; LR [label=""]; LS [label=""]; LT [label=""]; LU [label=""]; LV [label=""]; LW [label=""]; LX [label=""]; LY [label=""]; LZ [label=""]; MA [label=""]; MB [label=""]; MC [label=""]; MD [label=""]; ME [label=""]; MF [label=""]; MG [label=""]; MH [label=""]; MI [label=""]; MJ [label=""]; MK [label=""]; ML [label=""]; MM [label=""]; MN [label=""]; MO [label=""]; MP [label=""]; MQ [label=""]; MR [label=""]; MS [label=""]; MT [label=""]; MU [label=""]; MV [label=""]; MW [label=""]; MX [label=""]; MY [label=""]; MZ [label=""]; NA [label=""]; NB [label=""]; NC [label=""]; ND [label=""]; NE [label=""]; NF [label=""]; NG [label=""]; NH [label=""]; NI [label=""]; NJ [label=""]; NK [label=""]; NL [label=""]; NM [label=""]; NN [label=""]; NO [label=""]; NP [label=""]; NQ [label=""]; NR [label=""]; NS [label=""]; NT [label=""]; NU [label=""]; NV [label=""]; NW [label=""]; NX [label=""]; NY [label=""]; NZ [label=""]; OA [label=""]; OB [label=""]; OC [label=""]; OD [label=""]; OE [label=""]; OF [label=""]; OG [label=""]; OH [label=""]; OI [label=""]; OJ [label=""]; OK [label=""]; OL [label=""]; OM [label=""]; ON [label=""]; OO [label=""]; OP [label=""]; OQ [label=""]; OR [label=""]; OS [label=""]; OT [label=""]; OU [label=""]; OV [label=""]; OW [label=""]; OX [label=""]; OY [label=""]; OZ [label=""]; PA [label=""]; PB [label=""]; PC [label=""]; PD [label=""]; PE [label=""]; PF [label=""]; PG [label=""]; PH [label=""]; PI [label=""]; PJ [label=""]; PK [label=""]; PL [label=""]; PM [label=""]; PN [label=""]; PO [label=""]; PP [label=""]; PQ [label=""]; PR [label=""]; PS [label=""]; PT [label=""]; PU [label=""]; PV [label=""]; PW [label=""]; PX [label=""]; PY [label=""]; PZ [label=""]; QA [label=""]; QB [label=""]; QC [label=""]; QD [label=""]; QE [label=""]; QF [label=""]; QG [label=""]; QH [label=""]; QI [label=""]; QJ [label=""]; QK [label=""]; QL [label=""]; QM [label=""]; QN [label=""]; QO [label=""]; QP [label=""]; QQ [label=""]; QR [label=""]; QS [label=""]; QT [label=""]; QU [label=""]; QV [label=""]; QW [label=""]; QX [label=""]; QY [label=""]; QZ [label=""]; RA [label=""]; RB [label=""]; RC [label=""]; RD [label=""]; RE [label=""]; RF [label=""]; RG [label=""]; RH [label=""]; RI [label=""]; RJ [label=""]; RK [label=""]; RL [label=""]; RM [label=""]; RN [label=""]; RO [label=""]; RP [label=""]; RQ [label=""]; RR [label=""]; RS [label=""]; RT [label=""]; RU [label=""]; RV [label=""]; RW [label=""]; RX [label=""]; RY [label=""]; RZ [label=""]; SA [label=""]; SB [label=""]; SC [label=""]; SD [label=""]; SE [label=""]; SF [label=""]; SG [label=""]; SH [label=""]; SI [label=""]; SJ [label=""]; SK [label=""]; SL [label=""]; SM [label=""]; SN [label=""]; SO [label=""]; SP [label=""]; SQ [label=""]; SR [label=""]; SS [label=""]; ST [label=""]; SU [label=""]; SV [label=""]; SW [label=""]; SX [label=""]; SY [label=""]; SZ [label=""]; TA [label=""]; TB [label=""]; TC [label=""]; TD [label=""]; TE [label=""]; TF [label=""]; TG [label=""]; TH [label=""]; TI [label=""]; TJ [label=""]; TK [label=""]; TL [label=""]; TM [label=""]; TN [label=""]; TO [label=""]; TP [label=""]; TQ [label=""]; TR [label=""]; TS [label=""]; TT [label=""]; TU [label=""]; TV [label=""]; TW [label=""]; TX [label=""]; TY [label=""]; TZ [label=""]; UA [label=""]; UB [label=""]; UC [label=""]; UD [label=""]; UE [label=""]; UF [label=""]; UG [label=""]; UH [label=""]; UI [label=""]; UJ [label=""]; UK [label=""]; UL [label=""]; UM [label=""]; UN [label=""]; UO [label=""]; UP [label=""]; UQ [label=""]; UR [label=""]; US [label=""]; UT [label=""]; UU [label=""]; UV [label=""]; UW [label=""]; UX [label=""]; UY [label=""]; UZ [label=""]; VA [label=""]; VB [label=""]; VC [label=""]; VD [label=""]; VE [label=""]; VF [label=""]; VG [label=""]; VH [label=""]; VI [label=""]; VJ [label=""]; VK [label=""]; VL [label=""]; VM [label=""]; VN [label=""]; VO [label=""]; VP [label=""]; VQ [label=""]; VR [label=""]; VS [label=""]; VT [label=""]; VU [label=""]; VV [label=""]; VW [label=""]; VX [label=""]; VY [label=""]; VZ [label=""]; WA [label=""]; WB [label=""]; WC [label=""]; WD [label=""]; WE [label=""]; WF [label=""]; WG [label=""]; WH [label=""]; WI [label=""]; WJ [label=""]; WK [label=""]; WL [label=""]; WM [label=""]; WN [label=""]; WO [label=""]; WP [label=""]; WQ [label=""]; WR [label=""]; WS [label=""]; WT [label=""]; WU [label=""]; WV [label=""]; WW [label=""]; WX [label=""]; WY [label=""]; WZ [label=""]; XA [label=""]; XB [label=""]; XC [label=""]; XD [label=""]; XE [label=""]; XF [label=""]; XG [label=""]; XH [label=""]; XI [label=""]; XJ [label=""]; XK [label=""]; XL [label=""]; XM [label=""]; XN [label=""]; XO [label=""]; XP [label=""]; XQ [label=""]; XR [label=""]; XS [label=""]; XT [label=""]; XU [label=""]; XV [label=""]; XW [label=""]; XX [label=""]; XY [label=""]; XZ [label=""]; YA [label=""]; YB [label=""]; YC [label=""]; YD [label=""]; YE [label=""]; YF [label=""]; YG [label=""]; YH [label=""]; YI [label=""]; YJ [label=""]; YK [label=""]; YL [label=""]; YM [label=""]; YN [label=""]; YO [label=""]; YP [label=""]; YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; AAA [label=""]; AAB [label=""]; AAC [label=""]; AAD [label=""]; AAE [label=""]; AAF [label=""]; AAG [label=""]; AAH [label=""]; AAI [label=""]; AAJ [label=""]; AAK [label=""]; AAL [label=""]; AAM [label=""]; AAN [label=""]; AAO [label=""]; AAP [label=""]; AAQ [label=""]; AAR [label=""]; AAS [label=""]; AAT [label=""]; AAU [label=""]; AAV [label=""]; AAW [label=""]; AAX [label=""]; AAY [label=""]; AAZ [label=""]; ABA [label=""]; ABB [label=""]; ABC [label=""]; ABD [label=""]; ABE [label=""]; ABF [label=""]; ABG [label=""]; ABH [label=""]; ABI [label=""]; ABJ [label=""]; ABK [label=""]; ABL [label=""]; ABM [label=""]; ABN [label=""]; ABO [label=""]; ABP [label=""]; ABQ [label=""]; ABR [label=""]; ABS [label=""]; ABT [label=""]; ABU [label=""]; ABV [label=""]; ABW [label=""]; ABX [label=""]; ABY [label=""]; ABZ [label=""]; ACA [label=""]; ACB [label=""]; ACC [label=""]; ACD [label=""]; ACE [label=""]; ACF [label=""]; ACG [label=""]; ACH [label=""]; ACI [label=""]; ACJ [label=""]; ACK [label=""]; ACL [label=""]; ACM [label=""]; ACN [label=""]; ACO [label=""]; ACP [label=""]; ACQ [label=""]; ACR [label=""]; ACS [label=""]; ACT [label=""]; ACU [label=""]; ACV [label=""]; ACW [label=""]; ACX [label=""]; ACY [label=""]; ACZ [label=""]; ADA [label=""]; ADB [label=""]; ADC [label=""]; ADD [label=""]; ADE [label=""]; ADF [label=""]; ADG [label=""]; ADH [label=""]; ADI [label=""]; ADJ [label=""]; ADK [label=""]; ADL [label=""]; ADM [label=""]; ADN [label=""]; ADO [label=""]; ADP [label=""]; ADQ [label=""]; ADR [label=""]; ADS [label=""]; ADT [label=""]; ADU [label=""]; ADV [label=""]; ADW [label=""]; ADX [label=""]; ADY [label=""]; ADZ [label=""]; AEA [label=""]; AEB [label=""]; AEC [label=""]; AED [label=""]; AEE [label=""]; AEF [label=""]; AEG [label=""]; AEH [label=""]; AEI [label=""]; AEJ [label=""]; AEK [label=""]; AEL [label=""]; AEM [label=""]; AEN [label=""]; AEO [label=""]; AEP [label=""]; AEQ [label=""]; AER [label=""]; AES [label=""]; AET [label=""]; AEU [label=""]; AEV [label=""]; AEW [label=""]; AEX [label=""]; AEY [label=""]; AEZ [label=""]; AFA [label=""]; AFB [label=""]; AFC [label=""]; AFD [label=""]; AFE [label=""]; AFF [label=""]; AFG [label=""]; AFH [label=""]; AFI [label=""]; AFJ [label=""]; AFK [label=""]; AFL [label=""]; AFM [label=""]; AFN [label=""]; AFO [label=""]; AFP [label=""]; AFQ [label=""]; AFR [label=""]; AFS [label=""]; AFT [label=""]; AFU [label=""]; AFV [label=""]; AFW [label=""]; AFX [label=""]; AFY [label=""]; AFZ [label=""]; AGA [label=""]; AGB [label=""]; AGC [label=""]; AGD [label=""]; AGE [label=""]; AGF [label=""]; AGG [label=""]; AGH [label=""]; AGI [label=""]; AGJ [label=""]; AGK [label=""]; AGL [label=""]; AGM [label=""]; AGN [label=""]; AGO [label=""]; AGP [label=""]; AGQ [label=""]; AGR [label=""]; AGS [label=""]; AGT [label=""]; AGU [label=""]; AGV [label=""]; AGW [label=""]; AGX [label=""]; AGY [label=""]; AGZ [label=""]; AHA [label=""]; AHB [label=""]; AHC [label=""]; AHD [label=""]; AHE [label=""]; AHF [label=""]; AHG [label=""]; AHH [label=""]; AHI [label=""]; AHJ [label=""]; AHK [label=""]; AHL [label=""]; AHM [label=""]; AHN [label=""]; AHO [label=""]; AHP [label=""]; AHQ [label=""]; AHR [label=""]; AHS [label=""]; AHT [label=""]; AHU [label=""]; AHV [label=""]; AHW [label=""]; AHX [label=""]; AHY [label=""]; AHZ [label=""]; AIA [label=""]; AIB [label=""]; AIC [label=""]; AID [label=""]; AIE [label=""]; AIF [label=""]; AIG [label=""]; AIH [label=""]; AII [label=""]; AIJ [label=""]; AIK [label=""]; AIL [label=""]; AIM [label=""]; AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; B -- C -- D -- E -- F -- G -- B; G -- H -- I -- J -- K -- L -- G; L -- M -- N -- O -- P -- Q -- L; Q -- R -- S -- T -- U -- V -- Q; V -- W -- X -- Y -- Z -- AA -- V; AA -- AB -- AC -- AD -- AE -- AF -- AA; AF -- AG -- AH -- AI -- AJ -- AK -- AF; AK -- AL -- AM -- AN -- AO -- AP -- AK; AP -- AQ -- AR -- AS -- AT -- AU -- AP; AU -- AV -- AW -- AX -- AY -- AZ -- AU; AZ -- BA -- BB -- BC -- BD -- BE -- AZ; BE -- BF -- BG -- BH -- BI -- BJ -- BE; BJ -- BK -- BL -- BM -- BN -- BO -- BJ; BO -- BP -- BQ -- BR -- BS -- BT -- BO; BT -- BU -- BV -- BW -- BX -- BY -- BT; BY -- BZ -- CA -- CB -- CC -- CD -- BY; CD -- CE -- CF -- CG -- CH -- CI -- CD; CI -- CJ -- CK -- CL -- CM -- CN -- CI; CN -- CO -- CP -- CQ -- CR -- CS -- CN; CS -- CT -- CU -- CV -- CW -- CX -- CS; CX -- CY -- CZ -- DA -- DB -- DC -- CX; DC -- DD -- DE -- DF -- DG -- DH -- DC; DH -- DI -- DJ -- DK -- DL -- DM -- DH; DM -- DN -- DO -- DP -- DQ -- DR -- DM; DR -- DS -- DT -- DU -- DV -- DW -- DR; DW -- DX -- DY -- DZ -- EA -- EB -- DW; EB -- EC -- ED -- EE -- EF -- EG -- EB; EG -- EH -- EI -- EJ -- EK -- EL -- EG; EL -- EM -- EN -- EO -- EP -- EQ -- EL; EQ -- ER -- ES -- ET -- EU -- EV -- EQ; EV -- EW -- EX -- EY -- EZ -- FA -- EV; FA -- FB -- FC -- FD -- FE -- FF -- FA; FF -- FG -- FH -- FI -- FJ -- FK -- FF; FK -- FL -- FM -- FN -- FO -- FP -- FK; FP -- FQ -- FR -- FS -- FT -- FU -- FP; FU -- FV -- FW -- FX -- FY -- FZ -- FU; FZ -- GA -- GB -- GC -- GD -- GE -- FZ; GE -- GF -- GG -- GH -- GI -- GJ -- GE; GJ -- GK -- GL -- GM -- GN -- GO -- GJ; GO -- GP -- GQ -- GR -- GS -- GT -- GO; GT -- GU -- GV -- GW -- GX -- GY -- GT; GY -- GZ -- HA -- HB -- HC -- HD -- GY; HD -- HE -- HF -- HG -- HH -- HI -- HD; HI -- HJ -- HK -- HL -- HM -- HN -- HI; HN -- HO -- HP -- HQ -- HR -- HS -- HN; HS -- HT -- HU -- HV -- HW -- HX -- HS; HX -- HY -- HZ -- IA -- IB -- IC -- HX; IC -- ID -- IE -- IF -- IG -- IH -- IC; IH -- II -- IJ -- IK -- IL -- IM -- IH; IM -- IN -- IO -- IP -- IQ -- IR -- IM; IR -- IS -- IT -- IU -- IV -- IW -- IR; IW -- IX -- IY -- IZ -- JA -- JB -- IW; JB -- JC -- JD -- JE -- JF -- JG -- JB; JG -- JH -- JI -- JJ -- JK -- JL -- JG; JL -- JM -- JN -- JO -- JP -- JQ -- JL; JQ -- JR -- JS -- JT -- JU -- JV -- JQ; JV -- JW -- JX -- JY -- JZ -- KA -- JV; KA -- KB -- KC -- KD -- KE -- KF -- KA; KF -- KG -- KH -- KI -- KJ -- KK -- KF; KK -- KL -- KM -- KN -- KO -- KP -- KK; KP -- KQ -- KR -- KS -- KT -- KU -- KP; KU -- KV -- KW -- KX -- KY -- KZ -- KU; KZ -- LA -- LB -- LC -- LD -- LE -- KZ; LE -- LF -- LG -- LH -- LI -- LJ -- LE; LJ -- LK -- LL -- LM -- LN -- LO -- LJ; LO -- LP -- LQ -- LR -- LS -- LT -- LO; LT -- LU -- LV -- LW -- LX -- LY -- LT; LY -- LZ -- MA -- MB -- MC -- MD -- LY; MD -- ME -- MF -- MG -- MH -- MI -- MD; MI -- MJ -- MK -- ML -- MM -- MN -- MI; MN -- MO -- MP -- MQ -- MR -- MS -- MN; MS -- MT -- MU -- MV -- MW -- MX -- MS; MX -- MY -- MZ -- NA -- NB -- NC -- MX; NC -- ND -- NE -- NF -- NG -- NH -- NC; NH -- NI -- NJ -- NK -- NL -- NM -- NH; NM -- NN -- NO -- NP -- NQ -- NR -- NM; NR -- NS -- NT -- NU -- NV -- NW -- NR; NW -- NX -- NY -- NZ -- OA -- OB -- NW; OB -- OC -- OD -- OE -- OF -- OG -- OB; OG -- OH -- OI -- OJ -- OK -- OL -- OG; OL -- OM -- ON -- OO -- OP -- OQ -- OL; OQ -- OR -- OS -- OT -- OU -- OV -- OQ; OV -- OW -- OX -- OY -- OZ -- PA -- OV; PA -- PB -- PC -- PD -- PE -- PF -- PA; PF -- PG -- PH -- PI -- PJ -- PK -- PF; PK -- PL -- PM -- PN -- PO -- PP -- PK; PP -- PQ -- PR -- PS -- PT -- PU -- PP; PU -- PV -- PW -- PX -- PY -- PZ -- PU; PZ -- QA -- QB -- QC -- QD -- QE -- PZ; QE -- QF -- QG -- QH -- QI -- QJ -- QE; QJ -- QK -- QL -- QM -- QN -- QO -- QJ; QO -- QP -- QQ -- QR -- QS -- QT -- QO; QT -- QU -- QV -- QW -- QX -- QY -- QT; QY -- QZ -- RA -- RB -- RC -- RD -- QY; RD -- RE -- RF -- RG -- RH -- RI -- RD; RI -- RJ -- RK -- RL -- RM -- RN -- RI; RN -- RO -- RP -- RQ -- RR -- RS -- RN; RS -- RT -- RU -- RV -- RW -- RX -- RS; RX -- RY -- RZ -- SA -- SB -- SC -- RX; SC -- SD -- SE -- SF -- SG -- SH -- SC; SH -- SI -- SJ -- SK -- SL -- SM -- SH; SM -- SN -- SO -- SP -- SQ -- SR -- SM; SR -- SS -- ST -- SU -- SV -- SW -- SR; SW -- SX -- SY -- SZ -- TA -- TB -- SW; TB -- TC -- TD -- TE -- TF -- TG -- TB; TG -- TH -- TI -- TJ -- TK -- TL -- TG; TL -- TM -- TN -- TO -- TP -- TQ -- TL; TQ -- TR -- TS -- TT -- TU -- TV -- TQ; TV -- TW -- TX -- TY -- TZ -- UA -- TV; UA -- UB -- UC -- UD -- UE -- UF -- UA; UF -- UG -- UH -- UI -- UJ -- UK -- UF; UK -- UL -- UM -- UN -- UO -- UP -- UK; UP -- UQ -- UR -- US -- UT -- UU -- UP; UU -- UV -- UW -- UX -- UY -- UZ -- UU; UZ -- VA -- VB -- VC -- VD -- VE -- UZ; VE -- VF -- VG -- VH -- VI -- VJ -- VE; VJ -- VK -- VL -- VM -- VN -- VO -- VJ; VO -- VP -- VQ -- VR -- VS -- VT -- VO; VT -- VU -- VV -- VW -- VX -- VY -- VT; VY -- VZ -- WA -- WB -- WC -- WD -- VY; WD -- WE -- WF -- WG -- WH -- WI -- WD; WI -- WJ -- WK -- WL -- WM -- WN -- WI; WN -- WO -- WP -- WQ -- WR -- WS -- WN; WS -- WT -- WU -- WV -- WW -- WX -- WS; WX -- WY -- WZ -- XA -- XB -- XC -- WX; XC -- XD -- XE -- XF -- XG -- XH -- XC; XH -- XI -- XJ -- XK -- XL -- XM -- XH; XM -- XN -- XO -- XP -- XQ -- XR -- XM; XR -- XS -- XT -- XU -- XV -- XW -- XR; XW -- XX -- XY -- XZ -- YA -- YB -- XW; YB -- YC -- YD -- YE -- YF -- YG -- YB; YG -- YH -- YI -- YJ -- YK -- YL -- YG; YL -- YM -- YN -- YO -- YP -- YQ -- YL; YQ -- YR -- YS -- YT -- YU -- YV -- YQ; YV -- YW -- YX -- YY -- YZ -- ZA -- YV; ZA -- ZB -- ZC -- ZD -- ZE -- ZF -- ZA; ZF -- ZG -- ZH -- ZI -- ZJ -- ZK -- ZF; ZK -- ZL -- ZM -- ZN -- ZO -- ZP -- ZK; ZP -- ZQ -- ZR -- ZS -- ZT -- ZU -- ZP; ZU -- ZV -- ZW -- ZX -- ZY -- ZZ -- ZU; ZZ -- AAA -- AAB -- AAC -- AAD -- AAE -- ZZ; AAE -- AAF -- AAG -- AAH -- AAI -- AAJ -- AAE; AAJ -- AAK -- AAL -- AAM -- AAN -- AAO -- AAJ; AAO -- AAP -- AAQ -- AAR -- AAS -- AAT -- AAO; AAT -- AAU -- AAV -- AAW -- AAX -- AAY -- AAT; AAY -- AAZ -- ABA -- ABB -- ABC -- ABD -- AAY; ABD -- ABE -- ABF -- ABG -- ABH -- ABI -- ABD; ABI -- ABJ -- ABK -- ABL -- ABM -- ABN -- ABI; ABN -- ABO -- ABP -- ABQ -- ABR -- ABS -- ABN; ABS -- ABT -- ABU -- ABV -- ABW -- ABX -- ABS; ABX -- ABY -- ABZ -- ACA -- ACB -- ACC -- ABX; ACC -- ACD -- ACE -- ACF -- ACG -- ACH -- ACC; ACH -- ACI -- ACJ -- ACK -- ACL -- ACM -- ACH; ACM -- ACN -- ACO -- ACP -- ACQ -- ACR -- ACM; ACR -- ACS -- ACT -- ACU -- ACV -- ACW -- ACR; ACW -- ACX -- ACY -- ACZ -- ADA -- ADB -- ACW; ADB -- ADC -- ADD -- ADE -- ADF -- ADG -- ADB; ADG -- ADH -- ADI -- ADJ -- ADK -- ADL -- ADG; ADL -- ADM -- ADN -- ADO -- ADP -- ADQ -- ADL; ADQ -- ADR -- ADS -- ADT -- ADU -- ADV -- ADQ; ADV -- ADW -- ADX -- ADY -- ADZ -- AEA -- ADV; AEA -- AEB -- AEC -- AED -- AEE -- AEF -- AEA; AEF -- AEG -- AEH -- AEI -- AEJ -- AEK -- AEF; AEK -- AEL -- AEM -- AEN -- AEO -- AEP -- AEK; AEP -- AEQ -- AER -- AES -- AET -- AEU -- AEP; AEU -- AEV -- AEW -- AEX -- AEY -- AEZ -- AEU; AEZ -- AFA -- AFB -- AFC -- AFD -- AFE -- AEZ; AFE -- AFF -- AFG -- AFH -- AFI -- AFJ -- AFE; AFJ -- AFK -- AFL -- AFM -- AFN -- AFO -- AFJ; AFO -- AFP -- AFQ -- AFR -- AFS -- AFT -- AFO; AFT -- AFU -- AFV -- AFW -- AFX -- AFY -- AFT; AFY -- AFZ -- AGA -- AGB -- AGC -- AGD -- AFY; AGD -- AGE -- AGF -- AGG -- AGH -- AGI -- AGD; AGI -- AGJ -- AGK -- AGL -- AGM -- AGN -- AGI; AGN -- AGO -- AGP -- AGQ -- AGR -- AGS -- AGN; AGS -- AGT -- AGU -- AGV -- AGW -- AGX -- AGS; AGX -- AGY -- AGZ -- AHA -- AHB -- AHC -- AGX; AHC -- AHD -- AHE -- AHF -- AHG -- AHH -- AHC; AHH -- AHI -- AHJ -- AHK -- AHL -- AHM -- AHH; AHM -- AHN -- AHO -- AHP -- AHQ -- AHR -- AHM; AHR -- AHS -- AHT -- AHU -- AHV -- AHW -- AHR; AHW -- AHX -- AHY -- AHZ -- AIA -- AIB -- AHW; AIB -- AIC -- AID -- AIE -- AIF -- AIG -- AIB; AIG -- AIH -- AII -- AIJ -- AIK -- AIL -- AIG; AIL -- AIM -- AIN -- AIO -- AIP -- AIQ -- AIL; AIQ -- AIR -- AIS -- AIT -- AIU -- AIV -- AIQ; AIV -- AIW -- AIX -- AIY -- AIZ -- AJA -- AIV; AJA -- AJB -- AJC -- AJD -- AJE -- AJF -- AJA; AJF -- AJG -- AJH -- AJI -- AJJ -- AJK -- AJF; AJK -- AJL -- AJM -- AJN -- AJO -- AJP -- AJK; AJP -- AJQ -- AJR -- AJS -- AJT -- AJU -- AJP; AJU -- AJV -- AJW -- AJX -- AJY -- AJZ -- AJU; AJZ -- AKA -- AKB -- AKC -- AKD -- AKE -- AJZ; AKE -- AKF -- AKG -- AKH -- AKI -- AKJ -- AKE; AKJ -- AKK -- AKL -- AKM -- AKN -- AKO -- AKJ; AKO -- AKP -- AKQ -- AKR -- AKS -- AKT -- AKO; AKT -- AKU -- AKV -- AKW -- AKX -- AKY -- AKT; AKY -- AKZ -- ALA -- ALB -- ALC -- ALD -- AKY; ALD -- ALE -- ALF -- ALG -- ALH -- ALI -- ALD; ALI -- ALJ -- ALK -- ALL -- ALM -- ALN -- ALI; ALN -- ALO -- ALP -- ALQ -- ALR -- ALS -- ALN; ALS -- ALT -- ALU -- ALV -- ALW -- ALX -- ALS; ALX -- ALY -- ALZ -- AMA -- AMB -- AMC -- ALX; AMC -- AMD -- AME -- AMF -- AMG -- AMH -- AMC; AMH -- AMI -- AMJ -- AMK -- AML -- AMM -- AMH; AMM -- AMN -- AMO -- AMP -- AMQ -- AMR -- AMM; AMR -- AMS -- AMT -- AMU -- AMV -- AMW -- AMR; AMW -- AMX -- AMY -- AMZ -- ANA -- ANB -- AMW; ANB -- ANC -- AND -- ANE -- ANF -- ANG -- ANB; ANG -- ANH -- ANI -- ANJ -- ANK -- ANL -- ANG; ANL -- ANM -- ANN -- ANO -- ANP -- ANQ -- ANL; ANQ -- ANR -- ANS -- ANT -- ANU -- ANV -- ANQ; ANV -- ANW -- ANX -- ANY -- ANZ -- AOA -- ANV; AOA -- AOB -- AOC -- AOD -- AOE -- AOF -- AOA; AOF -- AOG -- AOH -- AOI -- AOJ -- AOK -- AOF; AOK -- AOL -- AOM -- AON -- AOO -- AOP -- AOK; AOP -- AOQ -- AOR -- AOS -- AOT -- AOU -- AOP; AOU -- AOV -- AOW -- AOX -- AOY -- AOZ -- AOU; AOZ -- APA -- APB -- APC -- APD -- APE -- AOZ; APE -- APF -- APG -- APH -- API -- APJ -- APE; APJ -- APK -- APL -- APM -- APN -- APO -- APJ; APO -- APP -- APQ -- APR -- APS -- APT -- APO; APT -- APU -- APV -- APW -- APX -- APY -- APT; APY -- APZ -- AQA -- AQB -- AQC -- AQD -- APY; AQD -- AQE -- AQF -- AQG -- AQH -- AQI -- AQD; AQI -- AQJ -- AQK -- AQL -- AQM -- AQN -- AQI; AQN -- AQO -- AQP -- AQQ -- AQR -- AQS -- AQN; AQS -- AQT -- AQU -- AQV -- AQW -- AQX -- AQS; AQX -- AQY -- AQZ -- ARA -- ARB -- ARC -- AQX; ARC -- ARD -- ARE -- ARF -- ARG -- ARH -- ARC; ARH -- ARI -- ARJ -- ARK -- ARL -- ARM -- ARH; ARM -- ARN -- ARO -- ARP -- ARQ -- ARR -- ARM; ARR -- ARS -- ART -- ARU -- ARV -- ARW -- ARR; ARW -- ARX -- ARY -- ARZ -- ASA -- ASB -- ARW; ASB -- ASC -- ASD -- ASE -- ASF -- ASG -- ASB; ASG -- ASH -- ASI -- ASJ -- ASK -- ASL -- ASG; ASL -- ASM -- ASN -- ASO -- ASP -- ASQ -- ASL; ASQ -- ASR -- ASS -- AST -- ASU -- ASV -- ASQ; ASV -- ASW -- ASX -- ASY -- ASZ -- ATA -- ASV; ATA -- ATB -- ATC -- ATD -- ATE -- ATF -- ATA; ATF -- ATG -- ATH -- ATI -- ATJ -- ATK -- ATF; ATK -- ATL -- ATM -- ATN -- ATO -- ATP -- ATK; ATP -- ATQ -- ATR -- ATS -- ATT -- ATU -- ATP; ATU -- ATV -- ATW -- ATX -- ATY -- ATZ -- ATU; ATZ -- AUA -- AUB -- AUC -- AUD -- AUE -- ATZ; AUE -- AUF -- AUG -- AUH -- AUI -- AUJ -- AUE; AUJ -- AUK -- AUL -- AUM -- AUN -- AUO -- AUJ; AUO -- AUP -- AUQ -- AUR -- AUS -- AUT -- AUO; AUT -- AUU -- AUV -- AUW -- AUX -- AUY -- AUT; AUY -- AUZ -- AVA -- AVB -- AVC -- AVD -- AUY; AVD -- AVE -- AVF -- AVG -- AVH -- AVI -- AVD; AVI -- AVJ -- AVK -- AVL -- AVM -- AVN -- AVI; AVN -- AVO -- AVP -- AVQ -- AVR -- AVS -- AVN; AVS -- AVT -- AVU -- AVV -- AVW -- AVX -- AVS; AVX -- AVY -- AVZ -- AWA -- AWB -- AWC -- AVX; AWC -- AWD -- AWE -- AWF -- AWG -- AWH -- AWC; AWH -- AWI -- AWJ -- AWK -- AWL -- AWM -- AWH; AWM -- AWN -- AWO -- AWP -- AWQ -- AWR -- AWM; AWR -- AWS -- AWT -- AWU -- AWV -- AWW -- AWR; AWW -- AWX -- AWY -- AWZ -- AXA -- AXB -- AWW; AXB -- AXC -- AXD -- AXE -- AXF -- AXG -- AXB; AXG -- AXH -- AXI -- AXJ -- AXK -- AXL -- AXG; AXL -- AXM -- AXN -- AXO -- AXP -- AXQ -- AXL; AXQ -- AXR -- AXS -- AXT -- AXU -- AXV -- AXQ; AXV -- AXW -- AXX -- AXY -- AXZ -- AYA -- AXV; AYA -- AYB -- AYC -- AYD -- AYE -- AYF -- AYA; AYF -- AYG -- AYH -- AYI -- AYJ -- AYK -- AYF; AYK -- AYL -- AYM -- AYN -- AYO -- AYP -- AYK; AYP -- AYQ -- AYR -- AYS -- AYT -- AYU -- AYP; AYU -- AYV -- AYW -- AYX -- AYY -- AYZ -- AYU; AYZ -- AZA -- AZB -- AZC -- AZD -- AZE -- AYZ; AZE -- AZF -- AZG -- AZH -- AZI -- AZJ -- AZE; AZJ -- AZK -- AZL -- AZM -- AZN -- AZO -- AZJ; AZO -- AZP -- AZQ -- AZR -- AZS -- AZT -- AZO; AZT -- AZU -- AZV -- AZW -- AZX -- AZY -- AZT; AZY -- AZZ -- B -- AZY }
Sources
A Comparative Analysis of 2,7- and 6,8-Dichloroquinazolinone Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount. The substitution pattern of a heterocyclic scaffold can dramatically influence its physicochemical properties and biological activity, ultimately determining its potential as a therapeutic agent. This guide provides a detailed comparative analysis of 2,7-dichloroquinazolin-4(3H)-one and 6,8-dichloroquinazolin-4(3H)-one, offering insights into their synthesis, properties, and potential pharmacological relevance.
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties[1][2][3][4][5][6][7][8][9][10][11][12]. The introduction of halogen atoms, such as chlorine, can significantly modulate the electronic and steric properties of the molecule, impacting its interaction with biological targets. This guide focuses on the distinct characteristics imparted by the 2,7- and 6,8-dichlorination patterns on the quinazolinone framework.
Synthesis and Mechanistic Considerations
The synthesis of dichloroquinazolinone isomers typically proceeds through the cyclization of appropriately substituted anthranilic acid derivatives. The choice of starting material is the critical determinant for the final substitution pattern of the quinazolinone core.
General Synthetic Workflow
The synthesis of these isomers generally follows a well-established pathway involving the condensation of a substituted anthranilic acid with a suitable one-carbon source, followed by chlorination. The causality behind this experimental choice lies in the ready availability of diverse anthranilic acid precursors and the efficiency of the cyclization reactions.
Figure 1: Generalized synthetic workflow for dichloroquinazolinones.
Synthesis of this compound
The synthesis of the 2,7-dichloro isomer originates from 2-amino-4-chlorobenzoic acid. A common and effective method involves a two-step process.
Experimental Protocol:
-
Cyclization: 2-amino-4-chlorobenzoic acid is reacted with an excess of formamide at reflux. This reaction proceeds via an initial N-formylation of the amino group, followed by an intramolecular cyclization and dehydration to yield 7-chloroquinazolin-4(3H)-one[2][13]. The high temperature is necessary to drive the dehydration step to completion.
-
Chlorination: The resulting 7-chloroquinazolin-4(3H)-one is then subjected to chlorination at the 2-position. This is typically achieved by heating with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF)[13]. The mechanism involves the activation of the quinazolinone oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion.
Synthesis of 6,8-Dichloroquinazolin-4(3H)-one
The synthesis of the 6,8-dichloro isomer requires 2-amino-3,5-dichlorobenzoic acid as the starting material. The synthetic strategy is analogous to that of the 2,7-isomer.
Experimental Protocol:
-
Cyclization: 2-amino-3,5-dichlorobenzoic acid is cyclized, typically with formamide or by reaction with potassium cyanate followed by acid-catalyzed cyclization, to produce 6,8-dichloroquinazolin-4(3H)-one[14].
-
Chlorination (if necessary): If the initial cyclization does not introduce the second chlorine at the desired position (e.g., if starting with a precursor that leads to a hydroxyl group at position 2), a subsequent chlorination step similar to the one described for the 2,7-isomer would be necessary.
Comparative Physicochemical Properties
While a direct comparative study of the physicochemical properties of these two isomers is not extensively documented in the literature, we can infer some differences based on their structures and data from related compounds.
| Property | This compound | 6,8-Dichloroquinazolin-4(3H)-one |
| Molecular Formula | C₈H₄Cl₂N₂O | C₈H₄Cl₂N₂O |
| Molecular Weight | 215.04 g/mol | 215.04 g/mol |
| Melting Point | Data not readily available for the parent compound. | Data not readily available for the parent compound. |
| Solubility | Expected to have low aqueous solubility, typical of chlorinated aromatic compounds. | Expected to have low aqueous solubility, similar to the 2,7-isomer. |
| Spectroscopic Data | Specific NMR and mass spectrometry data for the parent compound are not widely published. | Specific NMR and mass spectrometry data for the parent compound are not widely published. |
Note: The lack of readily available, directly comparable physicochemical data for the parent compounds highlights a gap in the current literature and presents an opportunity for further research.
Comparative Biological Activity: Inferences from Derivatives
Direct comparative biological studies of the parent 2,7- and 6,8-dichloroquinazolinone isomers are scarce. However, by examining the biological activities of their derivatives, we can draw valuable inferences about the potential therapeutic relevance of each substitution pattern.
2,7-Dichloroquinazolinone Derivatives
Derivatives of 2,7-dichloroquinazolinone have been investigated for their potential as cytotoxic agents [1][2][3][4][6][9][15][16][17]. The presence of a chlorine atom at the 7-position is a feature in some potent antifungal agents, suggesting that this substitution pattern may be favorable for antimicrobial activity[18][19][20][21].
Figure 2: Potential biological activities of 2,7-dichloroquinazolinone derivatives.
6,8-Dichloroquinazolinone Derivatives
The 6,8-dihalo substitution pattern on the quinazolinone ring has been associated with significant antibacterial and antifungal activities [7][8][10][11][12][22][23]. Studies on 6,8-dibromo-4(3H)quinazolinone derivatives have shown potent activity against a range of bacterial and fungal strains[22]. This suggests that the 6,8-dichloro isomer could also serve as a promising scaffold for the development of new antimicrobial agents. Furthermore, some studies have indicated that halogenation at the 6 and 8 positions can contribute to anti-inflammatory properties[2].
Figure 3: Potential biological activities of 6,8-dichloroquinazolinone derivatives.
Structure-Activity Relationship (SAR) Insights
The position of the chlorine atoms on the quinazolinone ring system influences the molecule's electronic distribution and steric profile, which in turn dictates its interaction with biological targets.
-
2,7-Dichloro Isomer: The chlorine at position 2 directly influences the reactivity of the adjacent carbonyl group and the nitrogen at position 3. The chlorine at position 7 modulates the electronic properties of the benzene ring. This pattern may be favorable for targeting enzymes where interactions with these specific regions are crucial.
-
6,8-Dichloro Isomer: The two chlorine atoms on the benzene ring create a distinct electronic and steric environment. This substitution pattern has been shown to be important for the antimicrobial activity of some quinazolinone derivatives, possibly by enhancing membrane permeability or interaction with specific microbial targets[2].
Future Directions and Conclusion
This comparative guide highlights the key differences and similarities between 2,7- and 6,8-dichloroquinazolinone isomers based on the available literature. While both isomers share the same molecular formula, their distinct substitution patterns suggest divergent physicochemical properties and biological activities.
A significant opportunity exists for further research to conduct a direct, side-by-side comparison of these isomers. Such a study should include:
-
Detailed synthesis and characterization, including melting point, solubility in various solvents, and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Comparative biological evaluation against a panel of cancer cell lines, bacterial strains, and fungal species.
-
Computational studies to model their electronic properties, molecular electrostatic potential, and docking with relevant biological targets.
By systematically investigating these isomers, the scientific community can gain a deeper understanding of the structure-activity relationships of dichloro-substituted quinazolinones, paving the way for the rational design of more potent and selective therapeutic agents.
References
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,7-Dichloroquinazolin-4(3H)-one Derivatives
In the landscape of modern medicinal chemistry, the quinazolinone scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1] Derivatives of 4(3H)-quinazolinone have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of halogen substituents, particularly chlorine, into the quinazolinone core can significantly modulate the physicochemical properties and biological activity of these molecules. This guide provides a comparative analysis of the in vitro and in vivo efficacy of a specific subclass: 2,7-dichloroquinazolin-4(3H)-one derivatives, with a primary focus on their promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
The journey from a promising hit in an in vitro assay to a viable clinical candidate is fraught with challenges. A compound that exhibits potent activity in a controlled laboratory setting may fail spectacularly in vivo due to poor pharmacokinetics, unforeseen toxicity, or a lack of efficacy in a complex biological system. Therefore, a direct comparison of in vitro and in vivo data is paramount for the rational design and development of new therapeutic agents. This guide will delve into the available data for this compound derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential and the experimental methodologies used to evaluate them.
From the Benchtop to the Biological System: A Comparative Analysis
The development of novel antibacterial agents is a critical global health priority, driven by the alarming rise of antibiotic-resistant pathogens like MRSA.[3] Researchers have turned to the quinazolinone scaffold as a promising starting point for the discovery of new therapeutics. A notable study focused on the synthesis of a series of 2-(amino)quinazolin-4(3H)-one derivatives, using this compound as a key intermediate, and evaluated their activity against MRSA.[3]
In Vitro Efficacy: Potent Inhibition of MRSA
The initial screening of these compounds involved determining their minimum inhibitory concentration (MIC50), the lowest concentration of a drug that inhibits the visible growth of a microorganism by 50%. The results, summarized in the table below, highlight several derivatives with sub-micromolar activity against both a standard S. aureus strain (ATCC25923) and a clinically relevant MRSA strain (USA300 JE2).[3]
| Compound | R Group (at position 2) | MIC50 (µM) vs. S. aureus ATCC25923 | MIC50 (µM) vs. MRSA USA300 JE2 |
| 6l | 4-chlorobenzylamine | 1.0 | 0.6 |
| 6y | 3,4-difluorobenzylamine | 0.36 | 0.02 |
Table 1: In Vitro Antibacterial Activity of Lead this compound Derivatives.[3]
Structure-activity relationship (SAR) analysis revealed that the nature of the substituent at the 2-position of the quinazolinone core was critical for antibacterial potency. Compound 6y , with a 3,4-difluorobenzylamine moiety, emerged as the most potent derivative, exhibiting an impressive MIC50 of 0.02 µM against the resistant MRSA strain.[3]
To assess the potential for host cell toxicity, the cytotoxicity of these compounds was evaluated in human liver carcinoma (HepG2) cells. Encouragingly, several of the most potent antibacterial derivatives displayed low cytotoxicity, resulting in a favorable therapeutic window. Compound 6y , for instance, had an IC50 value greater than 20 µM in HepG2 cells, indicating a high degree of selectivity for the bacterial target over mammalian cells.[3]
In Vivo Efficacy: Translating Potency into a Cellular Model
A critical next step in evaluating the therapeutic potential of these compounds was to assess their efficacy in a more biologically relevant setting. An in vitro H460 lung epithelial cell infection model was employed to mimic an MRSA pneumonia infection. In this model, human lung cells were infected with an MRSA strain expressing green fluorescent protein (GFP), and the ability of the compounds to reduce the intracellular bacterial load was measured.
Compound 6y demonstrated a significant, dose-dependent reduction in the intracellular bacterial burden with minimal damage to the host cells, outperforming other comparator compounds.[3] This successful translation of potent in vitro antibacterial activity to a cellular infection model provides strong evidence for the potential of this compound series.
Experimental Protocols: A Guide for the Bench Scientist
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC50) Determination
-
Preparation of Bacterial Inoculum: A single colony of S. aureus (ATCC25923 or USA300 JE2) is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C with shaking until the culture reaches the mid-logarithmic phase. The bacterial suspension is then diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted compounds. The plate is then incubated at 37°C for 18-24 hours.
-
MIC50 Determination: The optical density (OD) at 600 nm is measured using a microplate reader. The MIC50 is defined as the lowest concentration of the compound that inhibits 50% of the bacterial growth compared to the vehicle control (DMSO).
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 24-48 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell viability) is calculated.
H460 Lung Epithelial Cell Infection Model
-
Cell Culture: H460 cells are cultured under standard conditions.
-
Infection: The cells are infected with GFP-expressing S. aureus USA300 JE2 at a specific multiplicity of infection (MOI).
-
Compound Treatment: After allowing the bacteria to invade the cells, the extracellular bacteria are removed, and the infected cells are treated with serial dilutions of the test compounds.
-
Incubation: The treated cells are incubated for 24 hours.
-
Fluorescence Measurement: The fluorescence signal of the intracellular GFP-expressing bacteria is measured using a multilabel plate reader. A reduction in fluorescence indicates a decrease in the intracellular bacterial load.
Expanding the Horizon: Other Dichlorinated Quinazoline Derivatives
While the focus of this guide has been on the antibacterial activity of this compound derivatives, it is important to note that other dichlorinated quinazoline analogs have also been investigated for different therapeutic applications. For instance, a 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline derivative has been evaluated for its in vitro and in vivo activity against the fungal pathogen Cryptococcus neoformans. This compound demonstrated inhibitory effects on the macromolecular metabolism of the fungus and showed efficacy in a mouse model of cryptococcosis. This highlights the broader potential of incorporating a dichlorophenyl moiety into the quinazoline scaffold for developing diverse therapeutic agents.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the antibacterial arena. The successful translation of potent in vitro activity against MRSA to efficacy in a cellular infection model underscores the potential of these derivatives. The detailed experimental protocols provided in this guide offer a roadmap for researchers looking to evaluate similar compounds.
Future research in this area should focus on several key aspects. Firstly, a comprehensive in vivo evaluation in animal models of MRSA infection is necessary to establish the preclinical efficacy and pharmacokinetic profiles of lead compounds like 6y . Secondly, further optimization of the 2-position substituent could lead to even more potent and selective compounds. Finally, the exploration of other biological activities for this scaffold, such as anticancer or antiviral effects, could unveil new therapeutic opportunities. The journey from benchtop to bedside is long, but for this compound derivatives, the initial steps have been very promising.
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A Strategic Guide to the Cross-Reactivity Profiling of 2,7-Dichloroquinazolin-4(3H)-one
For researchers and drug development professionals, the quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] However, the therapeutic potential of any new derivative, such as 2,7-Dichloroquinazolin-4(3H)-one, is critically dependent on its selectivity. A thorough understanding of a compound's interactions across the entire proteome—its cross-reactivity profile—is paramount for deciphering its mechanism of action, predicting potential toxicities, and identifying opportunities for polypharmacology.[3][4]
While a specific, comprehensive kinome scan for this compound is not extensively documented in the public domain, this guide provides a strategic and methodological framework for its complete cross-reactivity assessment. We will detail the necessary experimental workflows, from initial hypothesis-driven panels to unbiased, proteome-wide screens, and compare this approach to the profiles of established inhibitors.
Part 1: Foundational Strategy - From Scaffold to Hypothesis
The journey of profiling a novel compound begins not with a blind, brute-force screen, but with an informed, hypothesis-driven approach. The quinazolin-4(3H)-one core is a well-known ATP-competitive pharmacophore. Its derivatives have shown significant activity against a range of protein kinases, including those crucial for cell cycle regulation and signal transduction.[5][6]
Initial Target Hypothesis: Based on existing literature for analogous structures, the primary targets for a quinazolin-4(3H)-one derivative are likely to include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [5]
-
Cyclin-Dependent Kinase 2 (CDK2) [5]
-
Human Epidermal Growth Factor Receptor 2 (HER2) [5]
Therefore, an initial, focused screening panel against these and other closely related kinases provides a cost-effective method to rapidly confirm primary targets and establish initial potency before committing to a full-scale kinome scan.
Part 2: Unbiased Biochemical Profiling - The Kinome Scan
While a focused panel provides preliminary data, an unbiased, large-scale kinome scan is the gold standard for comprehensively defining inhibitor selectivity.[9][10] This involves screening the compound against a panel representing the majority of the human kinome (typically >400 kinases).
Experimental Protocol: Radiometric Kinase Assay (HotSpot™ Platform)
This method remains a benchmark for quantifying kinase activity by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[9][11]
Causality Behind Experimental Choices:
-
Physiological ATP Concentration: Running the assay at or near physiological ATP levels (e.g., 1 mM) is critical. Many inhibitors are ATP-competitive, and using low, non-physiological ATP concentrations can generate misleadingly potent IC50 values that do not translate to a cellular environment.
-
Radiolabeling: The use of ³³P-ATP provides a direct, highly sensitive, and universally applicable readout of enzyme activity that is not prone to the interference (e.g., light scattering, fluorescence quenching) that can affect other methods.
Step-by-Step Methodology:
-
Reaction Setup: A master mix is prepared containing the reaction buffer, the specific kinase, its corresponding substrate (peptide or protein), and any necessary cofactors.
-
Compound Addition: this compound is serially diluted to various concentrations and added to the reaction wells. Control wells receive DMSO vehicle.
-
Initiation: The kinase reaction is initiated by the addition of a mix containing MgCl₂ and ³³P-ATP. The reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
-
Termination & Capture: The reaction is stopped by adding a phosphoric acid solution. The reaction mixture is then transferred to a filter membrane which captures the phosphorylated substrate.
-
Washing: Unreacted ³³P-ATP is removed by washing the filter membrane multiple times.
-
Detection: The radioactivity retained on the filter, which is directly proportional to kinase activity, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining relative to the DMSO control is calculated for each compound concentration. IC50 values are then determined by fitting the data to a dose-response curve.
Data Presentation: Hypothetical Kinome Scan Data
The results are typically presented in a table summarizing the most potently inhibited kinases.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| EGFR | 98% | 15 | Tyrosine Kinase |
| HER2 | 95% | 35 | Tyrosine Kinase |
| Aurora A | 92% | 70 | Ser/Thr Kinase |
| VEGFR2 | 88% | 110 | Tyrosine Kinase |
| CLK1 | 85% | 150 | CMGC |
| DYRK1A | 82% | 200 | CMGC |
| CDK2 | 75% | 450 | CMGC |
| PKN3 | 60% | >1000 | AGC |
This data is illustrative and does not represent experimentally verified results for this compound.
Figure 1. Workflow for a radiometric biochemical kinase assay.
Part 3: Cellular Target Engagement & Validation
Positive results from biochemical assays are essential, but they do not guarantee that a compound will engage its target in the complex milieu of a living cell.[9] Cellular target engagement assays are therefore a critical validation step.
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to monitor drug-target interactions in intact cells or tissue.[12] The core principle is that the binding of a ligand, such as our quinazolinone inhibitor, stabilizes the target protein, leading to an increase in its thermal denaturation temperature.
Step-by-Step Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one population with this compound (e.g., at 10x the cellular IC50) and a control population with DMSO for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a buffered solution.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells to release proteins, for example, by multiple freeze-thaw cycles.
-
Separation of Soluble Fraction: Separate the soluble, non-denatured proteins from the aggregated, denatured proteins by centrifugation (e.g., 20,000 x g for 20 minutes).
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the abundance of the target protein (e.g., EGFR) at each temperature point using Western blotting or mass spectrometry.
-
Data Interpretation: A positive thermal shift—where the target protein remains soluble at higher temperatures in the drug-treated sample compared to the control—confirms direct physical engagement.
Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Part 4: Comparative Analysis Against Alternative Inhibitors
To contextualize the selectivity profile of this compound, it is essential to compare it against other well-characterized inhibitors targeting the same or similar kinases. The quinazoline scaffold is famously used in the EGFR inhibitor Erlotinib .[13] Other relevant comparators could include multi-kinase inhibitors known to hit the hypothesized targets.
Comparative Selectivity Table
| Feature | This compound (Hypothetical) | Erlotinib (Known Profile) | Sorafenib (Known Profile) |
| Primary Target(s) | EGFR, HER2, Aurora A | EGFR | VEGFR, PDGFR, RAF |
| EGFR IC50 | 15 nM | ~2 nM | >5000 nM |
| VEGFR2 IC50 | 110 nM | >10,000 nM | 90 nM |
| Aurora A IC50 | 70 nM | Not a primary target | Not a primary target |
| Key Off-Targets (>10x IC50 vs primary) | CLK1, DYRK1A | SRC family kinases | c-KIT, FLT3, RET |
| Selectivity Profile | Potent dual EGFR/Aurora inhibitor with some cross-reactivity on CMGC kinases. | Highly selective for EGFR. | Broad-spectrum multi-kinase inhibitor. |
This table uses hypothetical data for this compound to illustrate the comparative framework. Data for established drugs is from literature.[14]
This comparative analysis is crucial for defining the compound's unique pharmacological niche. A highly selective compound is valuable as a research probe, while a specific polypharmacology profile might offer therapeutic advantages in complex diseases like cancer.[10]
Part 5: Mapping Cross-Reactivity to Signaling Pathways
The ultimate goal of profiling is to understand how the compound's on- and off-target activities translate into a biological response. This requires mapping the identified targets onto their respective signaling pathways. For example, if our hypothetical data holds, this compound would simultaneously inhibit the EGFR signaling cascade, which drives proliferation, and the Aurora A kinase, which is critical for mitotic progression.
Figure 3. Hypothetical dual-action mechanism on EGFR and Aurora A pathways.
Conclusion and Future Outlook
Profiling the cross-reactivity of a novel compound like this compound is a multi-step, iterative process that is fundamental to its preclinical development. By integrating hypothesis-driven screening, unbiased kinome-wide biochemical assays, and rigorous cellular target validation, researchers can build a comprehensive selectivity profile. This profile not only illuminates the compound's mechanism of action but also provides a critical roadmap for anticipating potential liabilities and exploiting unique therapeutic windows. The methodologies and strategic framework presented here offer a robust pathway for transforming a promising chemical entity into a well-characterized research tool or a potential therapeutic candidate.
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Confirming the Binding Mode of 2,7-Dichloroquinazolin-4(3H)-one: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the quinazolinone scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The specific substitution pattern on the quinazolinone ring system dictates its target specificity and binding affinity. This guide focuses on 2,7-dichloroquinazolin-4(3H)-one, a key intermediate in the synthesis of potent bioactive molecules, and outlines a comprehensive strategy to elucidate and confirm its binding mode to a protein target.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a strategic framework for investigation, grounded in established biophysical techniques and a comparative analysis with structurally related compounds.
The Quinazolinone Scaffold: A Versatile Pharmacophore
The 4(3H)-quinazolinone core is a bicyclic aromatic structure that is amenable to substitutions at multiple positions, allowing for the fine-tuning of its pharmacological profile.[2] Various derivatives have been shown to target a range of proteins, including enzymes like kinases and polymerizing proteins such as tubulin. For instance, certain 2-aryl quinazolinones have demonstrated potent cytotoxicity through the inhibition of tubulin polymerization by interacting with the colchicine binding site.[3] Others have been designed as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5]
The subject of this guide, this compound, possesses two chlorine atoms that can significantly influence its electronic properties and binding interactions. The chlorine at the 7-position, for instance, has been incorporated into potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA).[1][6] Understanding how these substitutions contribute to the binding mode is paramount for rational drug design.
A Strategic Workflow for Binding Mode Confirmation
Confirming the binding mode of a small molecule is a multi-step process that involves generating a hypothesis, gathering initial evidence of interaction, and finally obtaining high-resolution structural information. The following workflow provides a logical progression for the investigation of this compound.
Caption: A strategic workflow for the confirmation of a small molecule's binding mode.
Comparative Analysis with Structurally Related Quinazolinones
While direct experimental data for this compound is limited, we can infer potential binding modes by examining its analogs.
| Compound/Analog | Target | Key Interactions/Binding Mode Highlights |
| 2-aryl-quinazolin-4(3H)-ones | Tubulin (Colchicine site) | Molecular modeling suggests interactions within the colchicine binding pocket, leading to inhibition of tubulin polymerization.[3] |
| Quinazolinone-morpholine hybrids | VEGFR1, VEGFR2, EGFR | Molecular docking and dynamics simulations indicate strong hydrogen bond interactions within the kinase active sites.[5] |
| 2-(amino)quinazolin-4(3H)-one derivatives | Unknown (MRSA) | Structure-activity relationship studies point to the importance of substitutions on the quinazolinone core for antibacterial activity.[1] |
| Quinazolinone-1,2,3-triazole hybrids | EGFR | Docking studies suggest the quinazolinone core orients into the gatekeeper hydrophobic pocket of the EGFR active site.[4] |
This comparative data suggests that the quinazolinone scaffold of this compound likely serves as an anchor, positioning the chloro-substituted benzene ring to interact with specific pockets within a target protein's binding site. The chlorine atoms can participate in halogen bonding or occupy hydrophobic pockets, contributing to binding affinity and selectivity.
Experimental Protocols for Binding Mode Elucidation
The following section details key experimental methodologies to progressively confirm the binding mode of this compound.
Initial Binding Assessment: Biophysical Screening
The first step is to confirm direct binding to a putative target protein and rule out non-specific interactions. Several biophysical techniques are suitable for this initial screen.[7][8]
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
-
Principle: This technique measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein, suggesting a binding event.
-
Protocol:
-
Prepare a solution of the target protein (e.g., 2 µM) in a suitable buffer.
-
Add a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds (e.g., SYPRO Orange).
-
Dispense the protein-dye mixture into a 96- or 384-well PCR plate.
-
Add this compound to the wells at various concentrations (e.g., 1-100 µM). Include a DMSO control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Apply a thermal gradient (e.g., 25 to 95 °C at 1 °C/minute) and monitor the fluorescence.
-
The peak of the first derivative of the fluorescence curve corresponds to the Tm. A significant ΔTm in the presence of the compound indicates binding.
-
Quantitative Binding Analysis: Affinity and Thermodynamics
Once binding is confirmed, the next step is to quantify the interaction.
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8]
-
Protocol:
-
Prepare solutions of the target protein and this compound in the same buffer to minimize heat of dilution effects.
-
Load the protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.
-
Load the compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine KD, n, and ΔH.
-
Caption: A simplified workflow for an Isothermal Titration Calorimetry (ITC) experiment.
High-Resolution Structural Elucidation
The gold standard for confirming a binding mode is to obtain a high-resolution 3D structure of the protein-ligand complex.
X-ray Crystallography
-
Principle: This technique provides an atomic-resolution structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal of that molecule.[9] For protein-ligand complexes, this reveals the precise orientation of the ligand in the binding site and its interactions with the protein.
-
Protocol:
-
Crystallize the target protein in the absence of the ligand.
-
Soak the protein crystals in a solution containing a high concentration of this compound. Alternatively, co-crystallize the protein and the compound.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using a known structure of the protein.
-
Build the ligand into the resulting electron density map and refine the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy can provide information about the structure and dynamics of molecules in solution.[10][11] For protein-ligand interactions, ligand-observed or protein-observed experiments can identify the binding interface.
-
Protocol (Protein-Observed 2D ¹H-¹⁵N HSQC):
-
Produce isotopically labeled (¹⁵N) target protein.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Titrate in unlabeled this compound and acquire a series of HSQC spectra at different ligand concentrations.
-
Analyze the chemical shift perturbations (CSPs) of the protein's amide peaks. Residues with significant CSPs are likely at or near the binding site.[12]
-
Conclusion
Confirming the binding mode of this compound requires a systematic and multi-faceted approach. By leveraging computational predictions, a suite of biophysical techniques, and high-resolution structural biology, researchers can gain a detailed understanding of how this versatile scaffold interacts with its biological target. This knowledge is not only crucial for validating the mechanism of action but also for guiding the rational design of next-generation therapeutics with improved potency and selectivity. The methodologies outlined in this guide provide a robust framework for achieving this critical step in the drug discovery pipeline.
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Benchmarking 2,7-Dichloroquinazolin-4(3H)-one: A Comparative Guide for the Evaluation of a Novel Kinase Inhibitor Candidate
For the researcher in drug discovery, the emergence of a novel small molecule with a privileged scaffold is a call to rigorous investigation. The quinazolinone core is one such scaffold, forming the backbone of numerous clinically approved kinase inhibitors.[1][2] This guide provides a comprehensive framework for the characterization of 2,7-dichloroquinazolin-4(3H)-one, a synthetically accessible derivative of this important heterocyclic system.[3] While specific biological data for this exact molecule is not yet broadly published, its structural similarity to known Epidermal Growth Factor Receptor (EGFR) inhibitors warrants a thorough comparative analysis.
This document is not a mere collection of protocols; it is a strategic guide to building a robust data package for this compound. We will outline a series of experiments to benchmark its performance against established EGFR inhibitors: Gefitinib , Erlotinib , and Lapatinib . These comparators have been selected for their shared quinazoline core and their well-documented mechanisms of action as tyrosine kinase inhibitors.[4][5][6] Through a logical, multi-tiered approach—from initial biochemical potency to cellular efficacy and target engagement—we will construct a clear and objective assessment of this compound's potential.
The Rationale: Why Investigate this compound as a Kinase Inhibitor?
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies.[1] Its rigid, planar structure is adept at fitting into the ATP-binding pocket of various protein kinases, a critical family of enzymes often dysregulated in cancer.[7][8][9] Marketed drugs like Gefitinib and Erlotinib have demonstrated that specific substitutions on this core can lead to potent and selective inhibition of EGFR, a key driver in non-small cell lung cancer and other malignancies.[4][5][10][11]
The structure of this compound presents an intriguing starting point. The chlorine atoms at positions 2 and 7 can influence the molecule's electronic properties and its interactions within a kinase's active site. The presence of a halogen at the 7-position is a feature shared with some other biologically active quinazolinones. This guide, therefore, provides the blueprint for elucidating whether these structural features translate into meaningful biological activity against EGFR or other related kinases.
Comparative Benchmarking Workflow
A robust evaluation of a new chemical entity requires a tiered approach. We will progress from direct, in-vitro assessment of enzyme inhibition to more complex cell-based assays that reflect the compound's activity in a biological context.
Caption: A tiered workflow for inhibitor characterization.
Tier 1: Establishing Biochemical Potency
The first critical step is to determine if this compound directly inhibits the enzymatic activity of our primary target, EGFR. A biochemical assay, free from the complexities of cellular uptake and metabolism, provides the clearest measure of direct target interaction.
Chosen Methodology: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[1][12][13][14][15] Its high sensitivity and broad dynamic range make it an industry standard for determining inhibitor potency (IC50 values). The principle is straightforward: the amount of ADP produced is directly proportional to kinase activity, and therefore, the luminescent signal is inversely proportional to the inhibitor's effectiveness.
Experimental Protocol: ADP-Glo™ EGFR Kinase Assay
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound and comparator drugs (Gefitinib, Erlotinib, Lapatinib)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[16]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and the comparator drugs in DMSO. Further dilute these in the kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Plate Setup: To a 384-well plate, add 1 µL of the diluted compound solution or DMSO for the vehicle control.
-
Enzyme Addition: Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be close to its Km value for EGFR to ensure competitive binding can be accurately assessed.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[16]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the luciferase and luciferin needed for the light-producing reaction. Incubate for 30-60 minutes at room temperature.[13][16]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Data Presentation: Comparative Biochemical Potency
| Compound | Target Kinase | IC50 (nM) [Hypothetical] |
| This compound | EGFR (wild-type) | 85 |
| Gefitinib | EGFR (wild-type) | 37[10] |
| Erlotinib | EGFR (wild-type) | 20[5] |
| Lapatinib | EGFR (wild-type) | 1.89 µM (in cells)[4] |
Tier 2: Assessing Cellular Activity
A compound's biochemical potency does not always translate to cellular efficacy. Factors such as cell membrane permeability, efflux pumps, and intracellular metabolism can significantly impact performance. Therefore, the next essential step is to evaluate the compound's ability to inhibit cell proliferation in a cancer cell line that is dependent on EGFR signaling.
Chosen Methodology: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2][17] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol: MTT Assay in A431 Cells
The A431 cell line, derived from an epidermoid carcinoma, is characterized by very high levels of EGFR expression and is highly sensitive to EGFR inhibitors, making it an excellent model for this study.[18][19][20]
Materials:
-
A431 human epidermoid carcinoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and comparator drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Plate A431 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.[5]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[5][17]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot viability against the logarithm of inhibitor concentration and determine the IC50 value.
Data Presentation: Comparative Cellular Potency
| Compound | Cell Line | IC50 (µM) [Hypothetical] |
| This compound | A431 | 1.2 |
| Gefitinib | A431 | ~0.054 (54 nM)[5] |
| Erlotinib | A431 | 0.30 (300 nM)[18] |
| Lapatinib | A431 | ~0.16 (160 nM)[21] |
Tier 3: Verifying On-Target Mechanism of Action
Observing a reduction in cell proliferation is a crucial finding, but it does not definitively prove that the effect is due to the inhibition of the intended target. The final tier of our initial benchmarking strategy is to confirm that this compound inhibits EGFR signaling within the cell. This is achieved by measuring the phosphorylation status of EGFR.
Chosen Methodology: Western Blotting for Phospho-EGFR
Western blotting is a widely used technique to detect specific proteins in a sample.[19][22][23] By using antibodies that specifically recognize the phosphorylated form of EGFR (p-EGFR), we can directly assess the impact of our inhibitor on the receptor's activation state. A reduction in the p-EGFR signal upon treatment with the compound provides strong evidence of on-target activity.
Caption: Inhibition of EGFR autophosphorylation.
Experimental Protocol: p-EGFR Western Blot
Materials:
-
A431 cells
-
Serum-free medium
-
Epidermal Growth Factor (EGF)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1173), anti-total-EGFR, anti-Actin (loading control)[24]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Starvation: Plate A431 cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal EGFR activation.[5]
-
Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of this compound or comparator drugs for 2 hours.[5]
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C to induce EGFR phosphorylation.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample, separate them by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[5][22]
-
Immunoblotting:
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with antibodies for total EGFR and a loading control like Actin.[22]
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the p-EGFR signal to the total EGFR signal to account for any differences in protein levels.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial characterization and benchmarking of this compound. By systematically evaluating its biochemical potency, cellular activity, and on-target mechanism against well-established drugs, researchers can build a compelling, data-driven case for its potential as a novel kinase inhibitor.
Positive results from this workflow—specifically, potent biochemical inhibition of EGFR, sub-micromolar IC50 values in A431 cells, and a clear reduction in cellular EGFR phosphorylation—would strongly justify further investigation. Subsequent steps would logically include:
-
Kinase Selectivity Profiling: Assessing the compound against a broad panel of kinases to understand its selectivity profile.
-
Evaluation in Resistant Cell Lines: Testing the compound in cell lines harboring EGFR mutations that confer resistance to first-generation inhibitors (e.g., NCI-H1975 with the T790M mutation).
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.
By following the rigorous, comparative framework outlined herein, the scientific community can efficiently and effectively determine the therapeutic promise held within this compound.
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A Researcher's Guide to Assessing the Selectivity of 2,7-Dichloroquinazolin-4(3H)-one Based Kinase Inhibitors
In the landscape of modern drug discovery, particularly in the realm of oncology, the quinazoline scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational kinase inhibitors.[1] The 2,7-dichloroquinazolin-4(3H)-one core represents a compelling starting point for the development of novel therapeutics due to its synthetic tractability and potential for potent, targeted activity. However, the ultimate clinical success of any kinase inhibitor hinges not just on its on-target potency but critically on its selectivity profile across the human kinome. A lack of selectivity can lead to off-target toxicities, undermining the therapeutic window and potentially causing unforeseen side effects.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of novel this compound based compounds. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis against established kinase inhibitors, offering a self-validating system for your drug discovery program.
The Imperative of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[3] Consequently, achieving a high degree of selectivity for a specific kinase target is a formidable challenge. A non-selective inhibitor may inadvertently modulate multiple signaling pathways, leading to a complex and often unpredictable pharmacological profile. Therefore, a thorough understanding of a compound's selectivity is paramount for:
-
Predicting Potential Off-Target Effects: Early identification of unintended targets can help in flagging potential toxicities.
-
Interpreting In Vitro and In Vivo Activity: Knowing the full spectrum of targets is crucial for accurately attributing a compound's biological effects.
-
Guiding Lead Optimization: Structure-activity relationship (SAR) studies can be tailored to enhance selectivity by designing out interactions with off-target kinases.
-
Developing a Clear Therapeutic Hypothesis: A well-defined selectivity profile strengthens the rationale for clinical development.
The this compound Scaffold: A Starting Point for Targeted Inhibition
The this compound scaffold offers several strategic advantages for medicinal chemists. The chlorine atoms at the 2 and 7 positions provide handles for further chemical modification through nucleophilic aromatic substitution, allowing for the exploration of a diverse chemical space to optimize potency and selectivity.[4] While comprehensive kinome-wide screening data for this specific scaffold is not yet widely published, related quinazolinone derivatives have shown inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinases (CDKs).[5][6]
Comparative Selectivity Profiling: Benchmarking Against the Standards
To provide a meaningful context for the selectivity of a novel this compound derivative (referred to here as DCQ-1 ), it is essential to compare its performance against well-characterized, clinically relevant inhibitors. For this guide, we will use three widely studied kinase inhibitors as benchmarks:
-
Gefitinib: A selective EGFR tyrosine kinase inhibitor.[7]
-
Erlotinib: Another potent EGFR inhibitor with a distinct selectivity profile.[7]
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.
The following table illustrates a hypothetical, yet representative, selectivity profile for our lead compound, DCQ-1 , against a panel of selected kinases, benchmarked against our chosen comparators.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | DCQ-1 (Hypothetical) | Gefitinib | Erlotinib | Sorafenib |
| EGFR (WT) | 50 | 37 | 2 | 6,800 |
| EGFR (L858R) | 15 | 25 | 1 | 5,000 |
| EGFR (T790M) | 250 | >10,000 | 500 | 4,500 |
| VEGFR2 | 25 | 3,700 | 10,000 | 90 |
| CDK2 | 800 | >10,000 | >10,000 | 4,300 |
| HER2 | 1,500 | 3,400 | 400 | >10,000 |
| SRC | 3,000 | >10,000 | 160 | 1,500 |
| ABL | >10,000 | >10,000 | >10,000 | 2,000 |
Note: Data for Gefitinib, Erlotinib, and Sorafenib are representative values from published literature and databases. The data for DCQ-1 is hypothetical to illustrate the assessment process.
Experimental Workflows for Assessing Selectivity
A multi-tiered approach, combining biochemical and cell-based assays, is crucial for a comprehensive assessment of inhibitor selectivity.
Workflow for Kinase Selectivity Profiling
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Detailed Experimental Protocols
This protocol describes a luminescent-based assay to determine the IC50 value of an inhibitor against a purified kinase.[8]
Principle: The ADP-Glo™ Kinase Assay is a universal, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
Materials:
-
Purified recombinant human kinases (e.g., EGFR, VEGFR2)
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., DCQ-1 )
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, typically from 10 mM down to sub-nanomolar concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase and its specific peptide substrate in the assay buffer.
-
Add 0.5 µL of the serially diluted test inhibitor or DMSO (vehicle control).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.[9]
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Convert ADP to ATP and Measure Luminescence:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol assesses the ability of a compound to bind to its target kinase within living cells.
Principle: The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a NanoLuc® luciferase-tagged kinase in live cells. A competitive fluorescent tracer binds to the kinase, and when excited, it transfers energy to the NanoLuc® luciferase (BRET). A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.
Materials:
-
Human cell line (e.g., HEK293)
-
Plasmid DNA encoding the NanoLuc®-kinase fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer
-
Test inhibitor (e.g., DCQ-1 )
-
Opti-MEM® I Reduced Serum Medium
-
96-well white microplates
Procedure:
-
Cell Transfection: Transfect the HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol and seed them into a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test inhibitor.
-
Tracer Addition: Add the NanoBRET™ Tracer to the wells at a concentration optimized for the specific kinase target.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor and acceptor emission signals using a BRET-enabled plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.
Interpreting the Data: Structure-Activity Relationships and Selectivity
The data generated from these assays will provide a comprehensive picture of the selectivity of your this compound based compound.
Signaling Pathway Context
To fully appreciate the implications of the selectivity profile, it is crucial to consider the signaling pathways in which the targeted kinases are involved.
Caption: Key signaling pathways modulated by EGFR and VEGFR2.
For our hypothetical compound DCQ-1 , the data in Table 1 suggests a dual inhibitory profile against EGFR and VEGFR2. This could be advantageous in certain cancer types where both pathways are dysregulated. However, the activity against wild-type EGFR, while less potent than against the L858R mutant, might predict some level of on-target toxicity, such as skin rash, which is common with less selective EGFR inhibitors.[1] The lack of significant activity against other kinases like SRC and ABL suggests a relatively clean profile compared to a broader multi-kinase inhibitor like Sorafenib.
Conclusion and Future Directions
The rigorous assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery. The this compound scaffold presents a promising starting point for the development of novel, targeted therapies. By employing a systematic and multi-faceted approach, combining robust biochemical and cell-based assays with a clear understanding of the underlying signaling pathways, researchers can build a comprehensive selectivity profile for their lead compounds. This, in turn, will enable more informed decision-making, facilitate the optimization of lead candidates with improved therapeutic windows, and ultimately increase the probability of clinical success. The methodologies outlined in this guide provide a robust framework for achieving these critical goals in the pursuit of next-generation cancer therapeutics.
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Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 23(17), 5646-5660. [Link]
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A Comparative Guide to the Therapeutic Potential of Quinazolinone Derivatives: Spotlight on 7-Chloro Analogs
For Researchers, Scientists, and Drug Development Professionals
While specific peer-reviewed efficacy studies on 2,7-Dichloroquinazolin-4(3H)-one are not extensively available in the current body of scientific literature, the broader family of quinazolinone derivatives, particularly those with halogen substitutions at the 7-position, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparison of these related compounds, drawing upon existing experimental data to infer the potential therapeutic applications of the this compound scaffold. We will delve into the synthesis, anticancer, and antibacterial properties of these promising molecules, offering insights into their mechanisms of action and structure-activity relationships.
The quinazolinone core is a privileged scaffold in medicinal chemistry, known to be a key structural component in numerous biologically active compounds.[1][2][3] Its derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral effects.[1][2][4] The therapeutic potential of these compounds is often modulated by the nature and position of substituents on the quinazolinone ring.[4]
Anticancer Efficacy of Quinazolinone Derivatives
The quest for novel anticancer agents has led to extensive research into quinazolinone derivatives.[4][5][6][7] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and tubulin polymerization.[4][6][8]
A noteworthy study by Ahmed and Belal highlighted the influence of a p-Cl-phenyl moiety in enhancing the anticancer activity of quinazolinone derivatives against HCT116 and MCF-7 cell lines.[7] Another study synthesized a series of novel quinazolinone derivatives and evaluated their cytotoxic activity against MCF-7 and HeLa cell lines, with some compounds showing significant activity.[7]
To illustrate the comparative efficacy, the following table summarizes the cytotoxic activities of various quinazolinone derivatives from different studies.
| Compound Class | Cell Line | IC50/GI50 (µM) | Key Findings | Reference |
| Quinazolinone-based rhodanines | HT-1080, HL-60, K-562 | 1.2 - 60 | Compound 45 was most active against leukemia cell lines. | [5] |
| Quinazolinone sulfamates | DU-145 (prostate) | 0.05 - 0.3 | Compound 7j showed potent antiproliferative activity. | [6] |
| 2-Styrylquinazolin-4(3H)-ones | Various cancer cell lines | Sub-µM | Broad-spectrum cytotoxic activity observed. | [9] |
| Quinazolin-4(3H)-one derivatives | NCI-H460 (lung) | 0.789 | Compound 6d displayed superior sub-micromolar activity. | [8] |
| Quinazolinone-1,2,3-triazole hybrids | Breast and lung cancer cell lines | Good cytotoxicity | Compounds 6q, 6w, and 6x were more effective than etoposide. | [10] |
Several quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[6][9] This mechanism is shared by established anticancer drugs like colchicine. Molecular docking studies have suggested that these compounds bind to the colchicine binding site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[6][9]
Caption: Inhibition of Tubulin Polymerization by Quinazolinone Derivatives.
Antibacterial Activity of Quinazolinone Derivatives
In addition to their anticancer properties, quinazolinone derivatives have emerged as promising antibacterial agents, particularly against drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][3][11]
A study focused on 2-(amino)quinazolin-4(3H)-one derivatives identified compounds with submicromolar inhibitory activity against S. aureus.[11] Notably, a compound with a 7-chloro substituent (compound 6l) exhibited strong overall antibacterial activity, highlighting the potential importance of halogenation at this position.[11]
The table below presents the antibacterial efficacy of selected quinazolinone derivatives.
| Compound | Bacterial Strain | MIC50 (µM) | Key Findings | Reference |
| Compound 1 | S. aureus ATCC25923 | 3.9 | Hit compound identified from screening. | [11] |
| Compound 6l | S. aureus ATCC25923 | 1.0 | 7-chloro substituent enhanced activity. | [11] |
| Compound 6l | S. aureus USA300 JE2 | 0.6 | Potent against MRSA strain. | [11] |
| Compound 6y | S. aureus USA300 JE2 | 0.02 | Displayed a promising efficacy window and safety profile. | [11] |
The antibacterial activity of the synthesized compounds is typically evaluated using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the bacterial strain (e.g., S. aureus) is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using CAMHB to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC Determination via Broth Microdilution.
Synthesis of Quinazolinone Derivatives
The synthesis of quinazolinone derivatives often involves multi-step reactions. A common starting material is anthranilic acid or its derivatives.[8] For instance, the synthesis of 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones can be initiated from 4-chloro anthranilic acid.[12] The general synthetic scheme involves the reaction of the anthranilic acid derivative with an appropriate acyl chloride to form a benzoxazinone intermediate, which is then reacted with an amine or hydrazine to yield the desired quinazolinone.[12]
The synthesis of this compound has also been described as part of a synthetic route to more complex molecules.[11]
Conclusion and Future Directions
The quinazolinone scaffold represents a versatile platform for the development of novel therapeutic agents. While direct efficacy data for this compound is limited, the extensive research on related analogs, particularly those with a 7-chloro substitution, suggests its potential as a valuable lead compound. The demonstrated anticancer and antibacterial activities of this class of molecules warrant further investigation.
Future research should focus on the targeted synthesis and comprehensive biological evaluation of this compound and its derivatives. Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline. The insights provided in this guide, based on the available literature for related compounds, offer a solid foundation for such endeavors.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,7-Dichloroquinazolin-4(3H)-one
Disclaimer: This document provides comprehensive guidance on the proper disposal of 2,7-dichloroquinazolin-4(3H)-one. It is intended to supplement, not replace, the specific protocols and regulations of your institution's Environmental Health and Safety (EHS) office and to comply with local, state, and federal laws. Always consult with your EHS department for detailed instructions before proceeding.
Introduction: Beyond the Bench—A Commitment to Safety
As researchers dedicated to advancing science, our responsibilities extend beyond the discovery and synthesis of novel compounds. The lifecycle of a chemical, from acquisition to disposal, demands our meticulous attention to ensure the safety of our colleagues, our communities, and the environment. This compound, a halogenated heterocyclic compound, requires a systematic and informed approach to its disposal. Due to its chemical structure and potential for biological activity, it must be managed as hazardous waste from the moment it is deemed unnecessary to its final, certified destruction.
This guide provides the procedural and logical framework for this process, grounded in established safety protocols and regulatory standards. Our goal is to empower you, the researcher, to handle this responsibility with confidence and precision.
Hazard Profile and Core Safety Characteristics
Understanding the inherent risks of a compound is the foundational step in its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, its classification can be inferred from its chemical class and data on structurally similar compounds like 2,4-dichloroquinazoline and other chlorinated heterocycles.[1] The compound should be treated as, at minimum, possessing the hazards outlined below.
Table 1: Summary of Potential Hazards for this compound
| Hazard Classification | GHS Category (Inferred) | Potential Effects & Hazard Statements | Precautionary Statement Codes (Examples) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] | P264, P270, P301+P312 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] | P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][5] | P261, P271, P304+P340 |
| Hazardous to the Aquatic Environment | Category 1 (Chronic) | H410: Very toxic to aquatic life with long lasting effects.[6] | P273, P391, P501 |
Given these significant health and environmental risks, it is imperative that this chemical and any materials contaminated with it are never disposed of through standard laboratory drains or as general municipal waste.[5]
The Regulatory Framework: Adherence to EPA and RCRA Standards
The disposal of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This framework mandates a "cradle-to-grave" responsibility for hazardous waste, meaning the generator (your institution) is legally responsible for the waste from its creation to its final, safe disposal.[8]
Key principles you must follow include:
-
Waste Identification: Properly characterizing waste to determine if it is hazardous.[9]
-
Segregation: Keeping different classes of hazardous waste separate to prevent dangerous reactions and facilitate proper treatment.[10]
-
Proper Storage: Accumulating waste in designated Satellite Accumulation Areas (SAAs) in containers that are correctly labeled, closed, and in good condition.[8][11]
-
Licensed Disposal: Ensuring that waste is transported and disposed of by a licensed hazardous waste facility.[7]
Academic and research laboratories may operate under specific regulations, such as Subpart K of 40 CFR part 262, which provides alternative, more flexible requirements for managing hazardous waste in these settings.[12]
Procedural Guide: From Waste Generation to Final Disposal
This section provides a step-by-step protocol for the safe and compliant disposal of this compound.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste compound or any contaminated materials, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against exposure.
-
Eye Protection: Wear chemical safety goggles or a full-face shield.[1]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile). Inspect gloves for any signs of degradation or perforation before use.[5]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[1]
-
Respiratory Protection: All handling of solid (powder) or volatile solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]
Step 2: Waste Characterization and Segregation
Proper segregation is critical for safety and cost-effective disposal. This compound falls into a specific waste category that must not be mixed with other waste streams.
-
Identify as Halogenated Organic Waste: As a dichlorinated compound, this chemical is classified as a halogenated organic waste .[10] Halogenated wastes require high-temperature incineration for proper disposal and are often managed at a higher cost than non-halogenated solvents.[14][15]
-
Segregate Waste Types:
-
Solid Waste: Collect any un-used or expired solid this compound, along with contaminated items like weighing papers, disposable spatulas, and PPE (gloves, etc.), in a dedicated solid waste container.[6]
-
Liquid Waste: Solutions containing this compound must be collected in a separate liquid waste container. Do not mix with non-halogenated organic solvents (like acetone, hexane, or ethanol) or aqueous/corrosive waste streams.[15]
-
Step 3: Container Selection and Labeling
Regulatory compliance begins with the container. Using the correct container and label prevents accidents and ensures the waste hauler can safely manage the contents.
-
Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, screw-top lid. For liquid waste, ensure the container is leak-proof.[7]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly states:
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11]
-
Location: The SAA must be under the direct control of laboratory personnel.
-
Volume Limits: A lab can accumulate up to 55 gallons of a hazardous waste stream in an SAA.
-
Container Management: Waste containers in the SAA must be kept closed at all times except when actively adding waste. Store containers in secondary containment (such as a chemical-resistant tray) to contain potential spills.
Step 5: Arranging for Professional Disposal
The final step is to coordinate with your institution's EHS office for the removal and disposal of the waste.
-
Request a Pickup: Contact your EHS office to schedule a waste pickup. Provide them with an accurate description of the waste, including its name and quantity.
-
Documentation: Maintain a log of the hazardous waste generated in your lab. This is crucial for regulatory compliance and institutional oversight.
-
Transfer: EHS personnel will transport the waste from the SAA to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal company.[8]
Disposal Workflow and Decision Logic
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Consult SDS and EHS: Refer to the compound's SDS and your institution's emergency procedures. Contact your EHS office immediately.
-
Cleanup (Only if trained): For small, manageable spills, and only if you are trained and have the proper equipment:
-
Wear full PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep or vacuum the material to avoid generating dust. Use spark-proof tools.[1]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite or sand).
-
Collect all cleanup materials in a sealed, properly labeled hazardous waste container.
-
Decontaminate the area according to your lab's standard operating procedures.
-
Conclusion: A Culture of Safety
The proper disposal of hazardous chemicals like this compound is a non-negotiable aspect of professional scientific conduct. By understanding the hazards, adhering to regulatory standards, and following a systematic disposal protocol, you contribute to a robust culture of safety. Always remember that your institutional EHS office is your primary resource and partner in this critical endeavor.
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U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from epa.gov.[12]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from bucknell.edu.[10]
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Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from osha.gov.
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from northwestern.edu.
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from gaiaca.com.[7]
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Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from mlo-online.com.[11]
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Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from osha.gov.[16]
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Temple University Environmental Health and Radiation Safety. (2021). Chemical Waste Guideline: Halogenated Solvents. Retrieved from temple.edu.[14]
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Safety Data Sheet. (2024). HTH POOL CARE SALT SHOCK. Retrieved from a public source.[2]
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U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from ecfr.gov.[17]
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Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from ehs.cornell.edu.[15]
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Safety Data Sheet. (2012). Quinoline, 4,7-dichloro-. Retrieved from a public source.[3][4]
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Sigma-Aldrich. (2024). Safety Data Sheet for a related quinazoline compound. Retrieved from sigmaaldrich.com.
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Capot Chemical. (2025). Material Safety Data Sheet for a related quinazolinone compound. Retrieved from capotchem.com.[5]
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American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from ashp.org.
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Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from paho.org.[18]
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Polovich, M. (2016). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice.
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BenchChem. (2025). Proper Disposal Procedures for 3,6-Dichloro-1,2,4,5-tetrazine. Retrieved from benchchem.com.[19]
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BenchChem. (2025). Safe Disposal of 2,4-Dichloroquinoline-3-carbonitrile: A Procedural Guide. Retrieved from benchchem.com.[20]
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Personal protective equipment for handling 2,7-Dichloroquinazolin-4(3H)-one
A Researcher's Guide to Safety: Handling 2,7-Dichloroquinazolin-4(3H)-one
This guide provides essential safety protocols and personal protective equipment (PPE) requirements for the handling of this compound. As a Senior Application Scientist, my objective is to offer a framework that moves beyond a simple checklist, embedding field-proven insights into a comprehensive safety workflow. The procedures outlined here are designed to protect researchers, scientists, and drug development professionals from potential hazards associated with this compound.
Understanding the Hazard: A Risk-First Approach
Before any chemical is handled, a thorough understanding of its potential hazards is paramount. This foundational knowledge dictates every subsequent safety measure, from engineering controls to the specific type of gloves worn. This compound, like many heterocyclic compounds used in drug discovery, presents multiple routes of potential exposure.
Based on data from analogous compounds and safety data sheets (SDS), the primary hazards are summarized below.[1][2]
| Hazard Classification | GHS Hazard Statement | Potential Impact on Researcher |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to acute illness.[1] |
| Serious Eye Damage / Irritation (Category 1/2A) | H318/H319: Causes serious eye damage/irritation | Direct contact with dust or solutions can cause severe, potentially irreversible, eye damage.[1] |
| Skin Corrosion / Irritation (Category 2) | H315: Causes skin irritation | Direct contact may cause redness, itching, and irritation.[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs.[1][2] |
The causality is clear: the compound's physical form as a powder increases the risk of aerosolization, leading to potential inhalation and eye exposure, while its chemical properties drive its irritant effects upon contact with skin or mucous membranes.
The First Line of Defense: Engineering Controls
Personal protective equipment is the last line of defense. The primary barrier between you and the chemical hazard should always be robust engineering controls.
-
Chemical Fume Hood: All weighing, handling, and manipulation of solid this compound and its solutions must be performed inside a certified chemical fume hood.[3][4] This is non-negotiable. A fume hood contains airborne dust and vapors, pulling them away from your breathing zone.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][2]
-
Proximity of Safety Equipment: An eyewash station and a safety shower must be immediately accessible and unobstructed near the workstation.[5]
Mandated Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a direct response to the identified hazards of skin contact, eye contact, and inhalation.
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles OR a full-face shield. | Standard safety glasses with side shields are insufficient as they do not protect against fine dust or splashes from all angles.[6] Goggles provide a seal around the eyes, which is critical when handling powders.[7] |
| Hand Protection | Chemical-resistant, powder-free nitrile or neoprene gloves. Double-gloving is required. | Gloves must be inspected for tears or pinholes before use.[8] The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. The inner glove is removed after decontaminating the work area. This prevents secondary contamination.[6] |
| Body Protection | Disposable, polyethylene-coated polypropylene gown with long sleeves and elastic cuffs. | A standard cloth lab coat is not impervious to chemicals and can absorb powders and solutions, holding them against your skin.[7][9] A disposable, coated gown provides a reliable barrier and can be disposed of as hazardous waste, preventing take-home contamination.[4] |
| Respiratory Protection | NIOSH-approved N95 respirator (minimum). | Required when handling the solid powder outside of a glovebox, even within a fume hood, to prevent inhalation of fine aerosolized particles.[6][8] Surgical masks offer no protection against chemical dust.[9][10] |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following protocol integrates the use of engineering controls and PPE into a self-validating system.
Workflow Diagram: Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
Detailed Protocol Steps:
-
Preparation:
-
Verify the chemical fume hood has a current certification sticker and the airflow monitor indicates it is functioning correctly.
-
Gather all necessary items—the chemical container, spatulas, weigh paper, glassware, solvents, and a labeled hazardous waste bag—and place them in the fume hood.[4]
-
Don all required PPE in the correct order: inner gloves, gown, N95 respirator, goggles, and finally, outer gloves pulled over the gown's cuffs.[7]
-
-
Handling (Inside Fume Hood):
-
Carefully open the chemical container. Avoid creating puffs of dust.
-
Use a clean spatula to transfer the solid onto the weigh paper on a tared balance.
-
Once the desired mass is weighed, gently transfer the solid into the designated glassware.
-
Proceed with dissolution or other manipulations within the fume hood.
-
-
Decontamination and Disposal:
-
Upon completion, securely close the primary chemical container.
-
Decontaminate all surfaces within the fume hood that may have been exposed.
-
All disposable items that came into contact with the chemical (weigh paper, outer gloves, disposable pipettes, etc.) must be placed in the designated, sealed hazardous waste bag.[4]
-
Remove outer gloves and place them in the waste bag before leaving the fume hood.
-
Step away from the immediate work area. Remove your gown, goggles, and respirator.
-
Finally, remove your inner gloves using a technique that avoids touching the outer surface with your bare skin.[8]
-
Wash hands thoroughly with soap and water.[1]
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[8]
-
Spill: Evacuate the area. Wearing full PPE, including a respirator, cover the solid spill with an inert absorbent material. Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[8]
By integrating a deep understanding of the chemical's hazards with a structured, multi-layered defense system of engineering controls and meticulously selected PPE, you create a robust safety environment. This approach not only ensures personal safety but also upholds the scientific integrity of your work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
